Psncbam-1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYFSFWIPRJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701046393 | |
| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877202-74-9 | |
| Record name | PSNCBAM-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 877202-74-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSNCBAM-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Psncbam-1: An In-Depth Technical Guide to its Allosteric Mechanism of Action on the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Psncbam-1, a novel allosteric modulator of the cannabinoid CB1 receptor. This compound exhibits a unique pharmacological profile, acting as a negative allosteric modulator (NAM) of agonist-induced signaling while simultaneously enhancing agonist binding, a characteristic that has significant implications for its therapeutic potential. This document collates key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a diaryl urea derivative that selectively modulates the CB1 receptor through an allosteric binding site, distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind.[1][2] This allosteric interaction does not compete directly with orthosteric ligands but rather induces conformational changes in the receptor that alter the binding and signaling properties of these ligands.[1] The primary characteristic of this compound is its paradoxical effect: it enhances the binding of CB1 receptor agonists while inhibiting their functional activity.[1][3] This positions this compound as a unique tool for dissecting CB1 receptor pharmacology and as a potential therapeutic agent with a differentiated profile from orthosteric antagonists.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound at the human and rat CB1 receptors.
Table 1: Antagonism of Agonist-Induced CB1 Receptor Signaling in hCB1 Yeast Reporter Assay
| Agonist (at EC90) | This compound IC50 (nM) |
| CP55,940 | ~40 |
| WIN55,212-2 | ~209 |
| Anandamide (AEA) | >200 |
| 2-Arachidonoyl glycerol (2-AG) | >200 |
Table 2: Inhibition of Agonist-Stimulated [³⁵S]GTPγS Binding
| Agonist | This compound IC50 (nM) (HEK293-hCB1 membranes) | This compound IC50 (nM) (Rat cerebellar membranes) |
| CP55,940 (50 nM) | 16.0 ± 1.1 | - |
| Anandamide (AEA) (1 µM) | 18.0 ± 1.2 | - |
| CP55,940 (200 nM) | - | 13.9 ± 1.2 |
| Anandamide (AEA) (10 µM) | - | 19.3 ± 1.1 |
Table 3: Effects on Radioligand Binding
| Radioligand | Effect of this compound | Quantitative Parameter |
| [³H]CP55,940 | Dose-dependently increased binding | EC50 = 270 nM (increase of 15-20%) |
| [³H]SR141716A | Dose-dependently reduced binding (incomplete) | IC50 = 2.29 ± 0.37 µM |
Table 4: Inverse Agonist Activity in [³⁵S]GTPγS Binding Assay
| Compound | Maximal Reduction in Basal Binding (%) | IC50 (nM) |
| This compound | 16.3 ± 0.83 | 7.02 ± 1.25 |
| SR141716A | 29.25 ± 0.68 | 0.84 ± 0.02 |
Signaling Pathways
This compound modulates multiple downstream signaling pathways of the CB1 receptor. Its primary action is the non-competitive antagonism of G-protein signaling. It has been shown to inhibit agonist-induced Gαi activation, as measured by [³⁵S]GTPγS binding and cAMP accumulation assays. Interestingly, some allosteric modulators of the CB1 receptor, including this compound, have been shown to exhibit biased signaling, potentially favoring certain pathways over others, such as the MAPK/ERK pathway.
Figure 1: this compound Allosteric Modulation of CB1 Receptor Signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CB1 Receptor Yeast Reporter Assay
This assay was utilized as a primary screen to identify functional antagonists of the CB1 receptor.
-
Principle: Saccharomyces cerevisiae is engineered to express the human CB1 receptor and a reporter gene (e.g., lacZ) under the control of a yeast signaling pathway coupled to the GPCR. Agonist activation of the CB1 receptor leads to a measurable output from the reporter gene.
-
Methodology:
-
Yeast cells stably expressing the hCB1 receptor are incubated with a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC90 value) in the presence of varying concentrations of this compound.
-
The incubation is carried out at 30°C.
-
Reporter gene expression is quantified using a fluorescent or colorimetric substrate.
-
The IC50 value for this compound is determined by measuring the concentration-dependent inhibition of the agonist-induced signal.
-
Figure 2: Workflow for CB1 Yeast Reporter Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
-
Principle: In the presence of an agonist, GPCRs catalyze the exchange of GDP for GTP on the α-subunit of the G-protein. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to quantify this activation.
-
Methodology:
-
Membranes prepared from cells expressing the CB1 receptor (e.g., HEK293-hCB1 cells or rat cerebellum) are used.
-
Membranes are incubated with a fixed concentration of a CB1 agonist (e.g., CP55,940 or AEA), varying concentrations of this compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.
-
The IC50 value for this compound is determined from the concentration-response curve of inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Figure 3: Workflow for [³⁵S]GTPγS Binding Assay.
Radioligand Binding Assays
These assays are used to determine how this compound affects the binding of orthosteric ligands (agonists and antagonists) to the CB1 receptor.
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Principle: A radiolabeled ligand ([³H]CP55,940 or [³H]SR141716A) is used to label the orthosteric binding site of the CB1 receptor. The effect of this compound on the binding of this radioligand is then measured.
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Methodology:
-
Membranes from CB1-expressing cells are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
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For competition binding assays, a fixed concentration of radioligand is used with increasing concentrations of an unlabeled competing ligand.
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
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Bound and free radioligand are separated by rapid filtration.
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The amount of radioactivity bound to the filters is quantified by liquid scintillation counting.
-
Data are analyzed to determine the effect of this compound on the radioligand binding, such as changes in Bmax (receptor density) or Kd (binding affinity).
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cAMP Accumulation Assay
This assay measures the functional consequence of CB1 receptor activation on a key second messenger.
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Principle: The CB1 receptor is coupled to the inhibitory G-protein, Gαi, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
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Methodology:
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Whole cells expressing the CB1 receptor are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
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Cells are stimulated with forskolin to increase basal cAMP levels.
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Cells are then treated with a CB1 agonist in the presence of varying concentrations of this compound.
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The reaction is stopped, and the cells are lysed.
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The intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
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The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified.
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Conclusion
This compound represents a significant tool in cannabinoid research, demonstrating the complexity of allosteric modulation of the CB1 receptor. Its unique profile as a functional antagonist and a binding enhancer provides a valuable pharmacological probe to explore the nuances of CB1 receptor signaling. Furthermore, the development of allosteric modulators like this compound opens new avenues for therapeutic intervention, potentially offering a safer alternative to orthosteric ligands by fine-tuning endogenous cannabinoid signaling rather than causing a complete blockade or over-activation of the receptor. Further research into the structural basis of its interaction with the CB1 receptor and its in vivo effects will be crucial in realizing its full therapeutic potential.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
what is the function of Psncbam-1
An In-depth Technical Guide to PSNCBAM-1: A Negative Allosteric Modulator of the Cannabinoid CB1 Receptor
Introduction
This compound, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel small molecule that functions as a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] It represents a significant departure from traditional orthosteric antagonists or inverse agonists of the CB1 receptor. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site for endogenous ligands.[3] This mode of action allows for a more nuanced "tuning" of receptor activity, often only in the presence of the endogenous agonist, which may offer a safer therapeutic profile.[1][3] this compound has demonstrated potential therapeutic applications, notably in reducing food intake and body weight in preclinical models, suggesting its utility in the treatment of obesity.
Mechanism of Action
The pharmacological profile of this compound is complex and demonstrates both pathway and probe dependence. While it acts as an antagonist in functional assays, paradoxically, it has been shown to increase the binding of orthosteric CB1 agonists like [3H]CP55,940. This suggests that this compound stabilizes a receptor conformation that has a higher affinity for the agonist but is inefficient at initiating downstream signaling.
This compound's primary mechanism is the non-competitive antagonism of CB1 receptor signaling. This has been confirmed through various functional assays, including [35S]GTPγS binding and cAMP assays, where it blocks the effects of agonists such as CP55,940, WIN55212-2, and the endocannabinoids anandamide (AEA) and 2-arachidonoyl glycerol (2-AG). Importantly, this compound is highly selective for the CB1 receptor, showing no significant activity at the CB2 receptor.
Recent studies suggest that the mechanism of action is not simple non-competitive antagonism but involves an increased rate of receptor desensitization and reduced internalization, leading to a time-dependent modulation of signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity in various in vitro assays.
Table 1: Antagonistic Activity of this compound
| Assay | Agonist | IC50 (nM) | Source |
| Inhibition of CP 55,940 | CP 55,940 | 45 | |
| Inhibition of WIN 55,212-2 | WIN 55,212-2 | 209 | |
| Constitutive Activity in [35S]GTPγS Assay | - | 7.02 ± 1.25 | |
| FAAH Inhibition | - | 2100 |
Table 2: Allosteric Modulation of Agonist Binding
| Assay | Ligand | Effect | EC50 (nM) | Source |
| [3H]CP55,940 Binding | [3H]CP55,940 | 58 ± 9% Increase | 14.4 ± 6.6 |
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the CB1 receptor.
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Membrane Preparation : Membranes from cells expressing the CB1 receptor (e.g., HEK293-hCB1) are prepared.
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Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT, pH 7.4.
-
Reaction Mixture : Membranes are incubated with the CB1 receptor agonist (e.g., CP55,940), various concentrations of this compound, and [35S]GTPγS (typically around 0.05 nM). GDP (usually 30 µM) is also included to ensure that the binding of [35S]GTPγS is dependent on receptor activation.
-
Incubation : The reaction is incubated at 30°C for 60 minutes.
-
Termination and Filtration : The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold buffer.
-
Quantification : The amount of [35S]GTPγS bound to the membranes is determined by liquid scintillation counting.
-
Data Analysis : Data are analyzed using non-linear regression to determine IC50 values for the antagonist.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation via Gi/o proteins.
-
Cell Culture : Cells expressing the CB1 receptor (e.g., HEK293-hCB1) are cultured to an appropriate density.
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Assay Medium : Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Treatment : Cells are pre-incubated with various concentrations of this compound before being stimulated with an adenylyl cyclase activator like forskolin, in the presence of a CB1 receptor agonist (e.g., CP55,940).
-
Incubation : The incubation is typically carried out for a defined period, for example, 30 minutes at 37°C.
-
Lysis and Detection : The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis : The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist properties.
Radioligand Binding Assay
This assay is used to determine how this compound affects the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
-
Membrane Preparation : As with the [35S]GTPγS assay, membranes from cells expressing the CB1 receptor are used.
-
Assay Buffer : A suitable binding buffer is used, for instance, 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Reaction Mixture : Membranes are incubated with a fixed concentration of a radiolabeled CB1 agonist (e.g., [3H]CP55,940) and varying concentrations of this compound.
-
Incubation : The mixture is incubated to allow binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Filtration : The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification : The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled orthosteric ligand) from the total binding. The effect of this compound on agonist binding is then plotted to determine its modulatory effect and EC50.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action at the CB1 Receptor
References
Psncbam-1: A Negative Allosteric Modulator of the Cannabinoid CB1 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Psncbam-1 has emerged as a significant pharmacological tool and a potential therapeutic candidate due to its unique mechanism of action as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site on the CB1 receptor, subtly altering the receptor's conformation.[1][3] This modulation leads to a decrease in the efficacy of orthosteric agonists, effectively dampening CB1 receptor signaling without directly competing with endogenous or exogenous ligands.[1] Notably, this compound exhibits a paradoxical effect by enhancing the binding of some CB1 agonists, a characteristic that distinguishes it from classical competitive antagonists. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visual representations of its effects on signaling pathways.
Mechanism of Action
This compound functions as a negative allosteric modulator of the CB1 receptor. Its primary mechanism involves binding to an allosteric site, a location on the receptor that is topographically distinct from the orthosteric binding site where endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as synthetic agonists like CP55,940 and WIN55212-2, bind.
Upon binding, this compound induces a conformational change in the CB1 receptor that reduces the efficacy of agonist-induced signaling. This is a hallmark of negative allosteric modulation. However, this compound also demonstrates a complex interaction with orthosteric ligands, as it has been shown to increase the binding of the agonist [3H]CP55,940. This suggests a positive cooperativity in binding, a paradoxical finding for a functional antagonist. This dual characteristic of enhancing agonist binding while simultaneously reducing agonist-induced functional activity is a key feature of this compound's pharmacological profile.
Furthermore, studies have indicated that this compound's mechanism may involve an increased rate of receptor desensitization and reduced internalization, which contributes to its time-dependent modulation of signaling. This compound is highly selective for the CB1 receptor over the CB2 receptor.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound in Functional Assays
| Assay Type | Agonist | Preparation | Parameter | Value | Reference |
| [35S]GTPγS Binding | CP55,940 | hCB1 HEK293 Membranes | IC50 | 45 nM | |
| [35S]GTPγS Binding | WIN55,212-2 | hCB1 HEK293 Membranes | IC50 | 209 nM | |
| [35S]GTPγS Binding | Basal | hCB1 HEK293 Membranes | IC50 | 7.02 ± 1.25 nM | |
| Yeast Reporter Assay | - | hCB1 Yeast | EC50 | 0.1 µM |
Table 2: In Vitro Binding Affinity of this compound
| Radioligand | Preparation | Parameter | Value | Reference |
| [3H]CP55,940 | CB1 Membranes | EC50 (for increased binding) | 14.4 ± 6.6 nM |
Table 3: In Vivo Efficacy of this compound in a Rat Acute Feeding Model
| Dose | Route of Administration | Effect on Food Intake (2h) | Effect on Food Intake (24h) | Effect on Body Weight (24h) | Reference |
| 30 mg/kg | i.p. | 83 ± 6% reduction (P<0.01) | 48 ± 7% reduction (P<0.01) | Significant decrease (P<0.01) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the CB1 receptor and the experimental workflows used to characterize this compound.
Figure 1: Simplified CB1 Receptor Signaling Pathway and the Modulatory Role of this compound.
Figure 2: Experimental Workflow for the Discovery and Characterization of this compound.
Experimental Protocols
CB1 Yeast Reporter Assay
This assay was utilized as the primary screening method to identify modulators of the CB1 receptor.
-
Principle: Yeast cells are engineered to express the human CB1 receptor and a reporter gene (e.g., lacZ) under the control of a signaling pathway activated by the receptor. Agonist binding to the CB1 receptor initiates a signaling cascade, leading to the expression of the reporter gene, which can be quantified. Antagonists or NAMs will inhibit this agonist-induced reporter gene expression.
-
Methodology:
-
Yeast cells expressing the human CB1 receptor are incubated with a known CB1 agonist (e.g., CP55,940, WIN55212-2, AEA, or 2-AG) at a concentration that elicits a submaximal response (EC90).
-
Test compounds, such as this compound, are added at varying concentrations.
-
The mixture is incubated at 30°C.
-
Reporter gene expression is measured using a fluorescent or colorimetric readout.
-
The ability of this compound to block the agonist-induced response is quantified to determine its antagonist/NAM activity.
-
[35S]GTPγS Binding Assay
This functional assay is used to confirm the antagonist properties of this compound and to investigate its mechanism of action.
-
Principle: GPCR activation by an agonist promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to measure this activation. An increase in [35S]GTPγS binding indicates receptor agonism, while a decrease in agonist-stimulated binding indicates antagonism.
-
Methodology:
-
Membranes prepared from cells expressing the CB1 receptor (e.g., HEK293-hCB1 or rat cerebellar membranes) are used.
-
Membranes are incubated with a CB1 agonist (e.g., CP55,940 or AEA) in the presence of [35S]GTPγS and GDP.
-
This compound is added at various concentrations to assess its ability to reverse the agonist-stimulated [35S]GTPγS binding.
-
The reaction is terminated, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
For Schild analysis to determine competitive vs. non-competitive antagonism, agonist concentration-response curves are generated in the presence of fixed concentrations of this compound.
-
cAMP Assay
This assay provides further confirmation of this compound's antagonist activity by measuring a downstream signaling event.
-
Principle: The CB1 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this agonist-induced decrease in cAMP.
-
Methodology:
-
Cells expressing the CB1 receptor are pre-treated with forskolin to stimulate cAMP production.
-
A CB1 agonist is added, which inhibits the forskolin-stimulated cAMP accumulation.
-
This compound is co-incubated at various concentrations to determine its ability to reverse the agonist's inhibitory effect.
-
Intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Radioligand Binding Assay
This assay is used to characterize the binding properties of this compound at the CB1 receptor.
-
Principle: The ability of this compound to interact with the CB1 receptor is assessed by its effect on the binding of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940 or [3H]SR141716A).
-
Methodology:
-
Membranes from CB1-expressing cells are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The data is analyzed to determine if this compound displaces the radioligand (competitive binding) or modulates its binding (allosteric modulation).
-
In Vivo Acute Rat Feeding Model
This in vivo model is used to evaluate the physiological effects of this compound on food intake and body weight.
-
Principle: The endocannabinoid system is a key regulator of appetite and energy balance. CB1 receptor antagonists are known to have hypophagic effects. This model assesses whether this compound can produce similar effects in a living organism.
-
Methodology:
-
Male Sprague-Dawley rats are used for the study.
-
This compound (e.g., 30 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Food intake is measured at specific time points (e.g., 2 hours and 24 hours) post-injection.
-
Body weight is measured before the injection and at the end of the study period (e.g., 24 hours).
-
The effects of this compound are compared to a vehicle-treated control group and often to a known CB1 antagonist like SR141716A.
-
Conclusion
This compound represents a fascinating and important molecule in cannabinoid pharmacology. Its characterization as a negative allosteric modulator with the unusual property of enhancing agonist binding has provided valuable insights into the complexities of CB1 receptor function and modulation. The data and protocols outlined in this guide offer a comprehensive resource for researchers seeking to understand and further investigate the properties and potential applications of this compound and other allosteric modulators of the CB1 receptor. Its demonstrated in vivo efficacy in reducing food intake and body weight underscores its potential as a lead compound for the development of novel therapeutics for obesity and related metabolic disorders, potentially with a more favorable side-effect profile than direct-acting orthosteric antagonists.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Psncbam-1 and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Psncbam-1, a pioneering negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, has carved a significant niche in the landscape of cannabinoid research. Its unique ability to fine-tune receptor activity, rather than simply switching it on or off, offers a promising therapeutic avenue with potentially fewer side effects than traditional orthosteric ligands. This technical guide delves into the critical structure-activity relationships (SAR) of this compound, providing a comprehensive overview of the synthetic modifications that govern its biological activity, detailed experimental protocols for its evaluation, and a visual representation of its complex signaling pathways.
Unraveling the Structure-Activity Relationship: A Quantitative Perspective
The core of this compound's activity lies in its diarylurea scaffold. Extensive research has explored modifications at various positions to elucidate the key structural determinants for its allosteric modulation of the CB1 receptor. The following tables summarize the quantitative data from these studies, offering a clear comparison of the impact of different chemical alterations.
Table 1: Modulation of CB1 Receptor Binding and Function by this compound and Analogs
| Compound | Modification from this compound | IC50 (nM) vs CP 55,940[1] | IC50 (nM) vs WIN 55,212-2[1] | pIC50 ([35S]GTPγS)[2] | KB (nM) | α (cooperativity factor) |
| This compound | - | 45 | 209 | >5 | 55 | - |
| Org27569 | Different scaffold (indole-2-carboxamide) | - | - | <5 | - | - |
| Compound 8 | Phenyl analog | - | - | 5.2 | - | - |
| Compound 9 | - | - | - | Similar to Org27569 | - | - |
| Compound 12 | Amide derivative | - | - | - | - | - |
| Compound 24 | Thiophenyl analog | - | - | <5 | - | - |
| Compound 25 | Thiophenyl analog | - | - | <5 | - | - |
| Compound 26 | - | - | - | Low µM range (cAMP) | - | - |
| LDK1317 (12a) | Reduced rings (2), cyano instead of chloro | - | - | - | 110 | 2.3 |
| LDK1320 (12b) | Reduced rings, dimethylamino substitution | - | - | - | - | Enhanced agonist binding |
| LDK1321 (6a) | Reduced rings (3), cyano instead of chloro | - | - | - | 85 | 5.9 |
| LDK1324 (6b) | Reduced rings, cyano instead of chloro | - | - | - | 300 | 5.6 |
| SN15b | NH group between pyridine and phenyl | - | - | IC50: 182 nM (SRE) | - | - |
| SC4a | Phenyl instead of pyridine | - | - | IC50: 291 nM (SRE) | - | - |
Key Findings from SAR Studies:
-
The Diarylurea Core is Essential: The urea linkage is a critical pharmacophore for the activity of this compound and its analogs.
-
Modifications on the Pyridinyl Ring: Replacing the pyridinyl ring with a phenyl group can maintain or in some cases slightly reduce potency. The introduction of a nitrogen atom in the ring system, as seen in the pyrimidine analogs, can still lead to positive allosteric modulation of agonist binding.
-
The 2-Pyrrolidinyl Group: The tertiary amine substitution at the 2-position of the pyridine ring is favorable for activity. Non-cyclic substitutions like a dimethylamino group are also well-tolerated.
-
The 4-Chlorophenyl Moiety: The electron-withdrawing chloro group can be replaced by other groups like a cyano group, which has been shown to improve the potency of the modulator in some cases.
-
Linker Length and Flexibility: The length and rigidity of the linker connecting the different ring systems are crucial for optimal interaction with the allosteric binding pocket of the CB1 receptor. Shortening or elongating the ethyl linker in hybrid compounds led to reduced potency.
-
Ring System Reduction: It is possible to reduce the number of rings in the this compound structure from four to two or three while maintaining the ability to positively modulate agonist binding, which can lead to improved drug-like properties.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following sections provide a detailed overview of the methodologies used in the synthesis and biological characterization of this compound and its analogs.
General Synthetic Procedure for this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process. A common strategy is the coupling of two key intermediates. For instance, the synthesis of analogs with modifications on the pyridinyl ring often involves a Suzuki cross-coupling reaction.
Example Synthetic Route for "A" Series Analogs:
-
Buchwald-Hartwig Amination: 1,3-dibromobenzene is reacted with a suitable secondary cyclic amine (e.g., pyrrolidine) in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., t-BuONa) in a solvent like toluene at elevated temperatures to yield the corresponding N-substituted 3-bromoaniline intermediate.
-
Suzuki Cross-Coupling: The resulting intermediate is then subjected to a Suzuki cross-coupling reaction with a substituted nitrophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., NaHCO3) in a solvent mixture like DME/water at elevated temperatures.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid.
-
Urea Formation: Finally, the resulting aniline is reacted with a substituted phenyl isocyanate (e.g., p-chlorophenylisocyanate) in an anhydrous solvent like chloroform to form the final diarylurea product.
Key Biological Assays for Characterization
1. [35S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
-
Principle: In the presence of an agonist, the CB1 receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G-protein activation by measuring the incorporated radioactivity.
-
Methodology:
-
Membrane preparations from cells expressing the human CB1 receptor are incubated with the test compound, a CB1 agonist (e.g., CP 55,940), and [35S]GTPγS in an appropriate assay buffer.
-
The reaction is incubated at 30°C and then terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The potency of the allosteric modulator is determined by its ability to inhibit the agonist-stimulated [35S]GTPγS binding.
-
2. Calcium Mobilization Assay: This assay measures the intracellular calcium levels, which can be an indicator of G-protein-coupled receptor activation through certain signaling pathways.
-
Principle: Cells expressing the CB1 receptor and a promiscuous Gα16 protein are loaded with a calcium-sensitive fluorescent dye. Activation of the receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.
-
Methodology:
-
HEK293 cells overexpressing the human CB1 receptor and Gα16 are plated in a multi-well plate.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
The test compound and a CB1 agonist are added to the wells.
-
The change in fluorescence is measured over time using a fluorescence plate reader.
-
The inhibitory potency of the allosteric modulator is determined by its ability to reduce the agonist-induced calcium mobilization.
-
3. cAMP Assay: This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled CB1 receptor.
-
Principle: Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Methodology:
-
Cells expressing the CB1 receptor are treated with the test compound and a CB1 agonist in the presence of forskolin (an adenylyl cyclase activator).
-
The intracellular cAMP levels are then measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The ability of the allosteric modulator to reverse the agonist-induced decrease in cAMP levels is quantified.
-
4. Radioligand Binding Assay: This assay is used to determine the effect of the allosteric modulator on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
-
Principle: The ability of the allosteric modulator to enhance or inhibit the binding of a radiolabeled CB1 receptor agonist (e.g., [3H]CP55,940) or antagonist is measured.
-
Methodology:
-
Membrane preparations from cells expressing the CB1 receptor are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium and then terminated by filtration.
-
The amount of bound radioactivity is quantified.
-
The data is analyzed to determine the cooperativity factor (α), which indicates the degree of positive or negative modulation.
-
Visualizing the Molecular Machinery: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the complex signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's complex signaling at the CB1 receptor.
Caption: Workflow for this compound analog development and testing.
References
A Comprehensive Technical Guide to PSNCBAM-1: A Novel Allosteric Modulator of the Cannabinoid CB1 Receptor
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of PSNCBAM-1, a novel negative allosteric modulator of the cannabinoid CB1 receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Background
This compound, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, was identified by Prosidion Ltd. following the screening of a proprietary small molecule library.[1][2] It emerged as a prototypical molecule of a novel class of diarylurea derivatives acting as allosteric antagonists at the CB1 receptor.[2][3] The discovery of this compound was driven by the search for safer alternatives to direct CB1 receptor inverse agonists like Rimonabant, which have been associated with significant side effects.[1] Allosteric modulators offer the potential for a more nuanced and safer pharmacological profile by fine-tuning the receptor's response to endogenous cannabinoids.
Synthesis
While the original synthesis by Bloxham et al. (2006) is cited, detailed public access to the specific reaction steps for this compound's initial synthesis is limited. However, the synthesis of this compound and its analogs generally follows established organic chemistry principles for the formation of diaryl ureas. A common method involves the coupling of an appropriate aniline derivative with a phenyl isocyanate. The synthesis of analogs, for instance, has been achieved by reacting 4-chlorophenyl isocyanate with various substituted anilines.
Mechanism of Action
This compound exhibits a complex and paradoxical mechanism of action at the CB1 receptor. It is classified as a negative allosteric modulator (NAM), meaning it negatively regulates the functional activity of orthosteric ligands (agonists). However, it has also been shown to act as a positive allosteric modulator (PAM) in terms of binding, as it enhances the binding of orthosteric agonists like [3H]CP55,940.
This dual characteristic leads to a non-competitive antagonism of agonist-induced signaling. This compound does not compete with agonists for the primary binding site but instead binds to a distinct allosteric site on the receptor. This interaction is thought to induce a conformational change in the receptor that disrupts the functional response to agonist binding, without displacing the agonist itself. Studies suggest that this allosteric modulation leads to an increased rate of receptor desensitization and reduced internalization, which contributes to the observed antagonism in functional assays.
This compound is highly selective for the CB1 receptor over the CB2 receptor.
Quantitative Pharmacological Data
The pharmacological effects of this compound have been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
| In Vitro Assay | Agonist/Ligand | Cell/Tissue Type | Parameter | Value | Reference |
| [35S]GTPγS Binding | CP55,940 | HEK293-hCB1 membranes | IC50 | 7.02 ± 1.25 nM | |
| [35S]GTPγS Binding | CP55,940 | Rat cerebellar membranes | IC50 | Not specified | |
| [35S]GTPγS Binding | AEA | HEK293-hCB1 membranes | IC50 | Not specified | |
| [35S]GTPγS Binding | AEA | Rat cerebellar membranes | IC50 | Not specified | |
| Radioligand Binding | [3H]CP55,940 | CB1 membranes | EC50 (for increased binding) | 14.4 ± 6.6 nM | |
| cAMP Assay | CP55,940 | Not specified | Reversal of inhibition | Complete at 10µM | |
| cAMP Assay | AEA | Not specified | Reversal of inhibition | Complete at 10µM | |
| Inhibition of Agonist | CP 55,940 | Not specified | IC50 | 45 nM | |
| Inhibition of Agonist | WIN 55,212-2 | Not specified | IC50 | 209 nM |
| In Vivo Assay | Animal Model | Dose | Effect | Reference |
| Acute Feeding | Rat | Not specified | Decreased food intake and body weight | |
| Palatable Food Self-Administration | Mouse | 18 mg/kg | Significant reduction in food rewards | |
| Palatable Food Self-Administration | Mouse | 30 mg/kg | Significant reduction in food rewards | |
| Ethanol Self-Administration | Mouse | 30 mg/kg | Reduction in ethanol rewards |
Signaling Pathways and Experimental Workflows
The interaction of this compound with the CB1 receptor modulates several downstream signaling pathways. The following diagrams illustrate these interactions and the experimental workflows used for characterization.
Caption: CB1 Receptor Signaling Pathway and Allosteric Modulation by this compound.
Caption: Experimental Workflow for In Vitro Characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
6.1. Radioligand Binding Experiments
-
Objective: To determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (hCB1R) or from mouse brain tissue.
-
Radiolabeled agonist, such as [3H]CP55,940.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris, 2.5 mM EDTA, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the CB1 receptor-containing membranes with the radiolabeled agonist and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
-
Analyze the data using non-linear regression to determine parameters such as EC50 for the enhancement of agonist binding.
-
6.2. [35S]GTPγS Binding Assays
-
Objective: To measure the functional consequence of this compound on agonist-induced G-protein activation.
-
Materials:
-
Membrane preparations from cells expressing hCB1R or from rat cerebellum.
-
CB1 receptor agonist (e.g., CP55,940 or AEA).
-
This compound.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer.
-
-
Procedure:
-
Pre-incubate the membranes with the CB1 agonist and varying concentrations of this compound.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate to allow for agonist-stimulated [35S]GTPγS binding to the G-proteins.
-
Terminate the assay by rapid filtration.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Analyze the data to determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
6.3. cAMP Assays
-
Objective: To assess the effect of this compound on agonist-mediated inhibition of adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing the CB1 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
CB1 receptor agonist.
-
This compound.
-
cAMP assay kit (e.g., LANCE cAMP kit).
-
-
Procedure:
-
Incubate the cells with the CB1 agonist in the presence or absence of this compound.
-
Stimulate adenylyl cyclase with forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay or other detection method provided by the kit.
-
Determine the extent to which this compound reverses the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
6.4. In Vivo Acute Feeding Studies
-
Objective: To evaluate the effect of this compound on food intake and body weight in an animal model.
-
Animals: Male rats or mice.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, and 80% saline) and administered via intraperitoneal (i.p.) injection.
-
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Administer this compound or vehicle to different groups of animals.
-
Provide access to food (standard chow or a palatable diet) and measure the amount consumed over a specific period.
-
Monitor the body weight of the animals.
-
Analyze the data to determine if this compound significantly reduces food intake and body weight compared to the vehicle control group.
-
Conclusion
This compound is a seminal compound in the study of CB1 receptor allosteric modulation. Its unique pharmacological profile, characterized by positive cooperativity in agonist binding and negative modulation of function, has provided valuable insights into the complexities of GPCR signaling. The in vivo efficacy of this compound in reducing food intake highlights the therapeutic potential of allosteric modulators for metabolic disorders. This technical guide summarizes the core knowledge on this compound, providing a foundation for further research and development in this promising area of pharmacology.
References
PSNCBAM-1: A Technical Guide to its Cannabinoid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the allosteric modulator PSNCBAM-1, with a specific focus on its selectivity for the cannabinoid type 1 (CB1) receptor over the cannabinoid type 2 (CB2) receptor. The following sections detail quantitative binding and functional data, experimental methodologies, and the signaling pathways modulated by this compound.
Core Findings: High Selectivity for CB1 Receptor
This compound is a selective CB1 receptor allosteric antagonist. Extensive in vitro studies have demonstrated that this compound exerts its effects through selective allosteric modulation of the CB1 receptor, with no significant activity observed at the CB2 receptor.[1] This high level of subtype selectivity is a key characteristic of this compound, suggesting its potential for more targeted therapeutic applications with a reduced risk of off-target effects associated with non-selective cannabinoid ligands.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the interaction of this compound with CB1 and CB2 receptors from various in vitro assays.
Table 1: this compound Activity at the CB1 Receptor
| Assay Type | Agonist | Parameter | Value | Cell Line | Reference |
| Yeast Reporter Assay | CP55,940 | IC₅₀ | ~40 nM | Saccharomyces cerevisiae | [1] |
| Yeast Reporter Assay | WIN55,212-2 | IC₅₀ | ~209 nM | Saccharomyces cerevisiae | |
| Yeast Reporter Assay | Anandamide (AEA) | IC₅₀ | >200 nM | Saccharomyces cerevisiae | |
| Yeast Reporter Assay | 2-Arachidonoyl glycerol (2-AG) | IC₅₀ | >200 nM | Saccharomyces cerevisiae | |
| [³⁵S]GTPγS Binding | CP55,940 | IC₅₀ | 7.02 ± 1.25 nM (partial reduction) | HEK293-hCB1 | |
| cAMP Assay | CP55,940 | - | Partial antagonism at 1 µM | Mammalian cells | |
| Radioligand Binding ([³H]CP55,940) | - | EC₅₀ (enhancement) | 14.4 ± 6.6 nM | - | |
| Radioligand Binding ([³H]SR141716A) | - | IC₅₀ (reduction) | 2.29 ± 0.37 µM | - | |
| Calcium Mobilization | CP55,940 | pIC₅₀ | Similar to Org27569 | - | |
| SRE Assay | CP55,940 | IC₅₀ | 234 (161–337) nM | HEK293-CB1 |
Table 2: this compound Activity at the CB2 Receptor
| Assay Type | Parameter | Result | Cell Line | Reference |
| [³⁵S]GTPγS Binding | Antagonism | No reversal of CP55,940-induced binding | HEK293-CB2 | |
| Radioligand Binding | Binding | No significant binding up to 10 µM | - | |
| Calcium Mobilization | Agonism | No significant agonist effect (<10% of CP55,940 Eₘₐₓ) | CHO-RD-HGA16 | |
| Calcium Mobilization | Antagonism | No significant antagonist activity (<50% inhibition at 10 µM) | CHO-RD-HGA16 |
Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize the selectivity of this compound.
Radioligand Binding Assays
Radioligand binding assays were performed to determine the affinity of this compound for CB1 and CB2 receptors.
-
CB1 Receptor Binding:
-
Cell Membranes: Membrane preparations were obtained from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human CB1 receptor.
-
Radioligand: [³H]CP55,940, a high-affinity synthetic cannabinoid agonist, was used.
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, and 0.5% fatty acid-free BSA, at a pH of 7.4.
-
Incubation: Membranes were incubated with varying concentrations of this compound and a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM) for 1.5 hours at 30°C.
-
Non-specific Binding: Non-specific binding was determined in the presence of a high concentration of an unlabeled orthosteric ligand, such as 10 µM (R)-WIN55,212-2.
-
Detection: Bound radioactivity was measured using liquid scintillation counting.
-
-
CB2 Receptor Binding:
-
A similar protocol was followed using membrane preparations from CHO-K1 cells stably transfected with the human CB2 receptor.
-
Functional Assays
A variety of functional assays were employed to assess the modulatory effect of this compound on receptor signaling.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the receptor.
-
Principle: In the presence of an agonist, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Procedure: Membranes from cells expressing either CB1 or CB2 receptors were incubated with an agonist (e.g., CP55,940), [³⁵S]GTPγS, and varying concentrations of this compound. The amount of bound [³⁵S]GTPγS was then quantified.
-
-
cAMP Assay: This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like CB1.
-
Principle: Activation of CB1 receptors by an agonist leads to the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
-
Procedure: Cells expressing CB1 receptors were treated with forskolin to stimulate cAMP production. The ability of a CB1 agonist to inhibit this production, and the effect of this compound on this inhibition, were measured.
-
-
Yeast Reporter Assay:
-
Principle: A genetically modified strain of Saccharomyces cerevisiae expressing the human CB1 receptor and a reporter gene (e.g., β-galactosidase) linked to a G-protein signaling pathway was used. Receptor activation by an agonist leads to the expression of the reporter gene, which can be measured.
-
Procedure: Yeast cells were incubated with a CB1 agonist in the presence or absence of this compound, and the reporter gene expression was quantified.
-
-
Serum Response Element (SRE) Assay: This assay assesses the activation of the MAPK/ERK signaling pathway.
-
Principle: Activation of the MAPK/ERK pathway can lead to the activation of transcription factors that bind to the Serum Response Element (SRE) in the promoter of a reporter gene.
-
Procedure: HEK293 cells transfected with the CB1 receptor and an SRE-driven reporter gene were stimulated with a CB1 agonist in the presence of varying concentrations of this compound. The resulting reporter gene expression was measured.
-
Signaling Pathways and Allosteric Modulation
This compound exhibits a complex mode of action characteristic of an allosteric modulator. It acts as a negative allosteric modulator (NAM) for G-protein-dependent signaling pathways while paradoxically enhancing the binding of orthosteric agonists.
G-Protein Dependent Signaling
This compound antagonizes agonist-induced signaling through Gi/o proteins. This has been demonstrated in [³⁵S]GTPγS binding assays, where it inhibits the agonist-stimulated binding of [³⁵S]GTPγS, and in cAMP assays, where it attenuates the agonist-mediated inhibition of cAMP production. This indicates that this compound stabilizes a receptor conformation that is less efficient at coupling to and activating G-proteins.
This compound as a Negative Allosteric Modulator of G-Protein Signaling.
MAPK/ERK Signaling Pathway
In contrast to its effects on G-protein signaling, some evidence suggests that this compound can act as a positive allosteric modulator (PAM) for the MAPK/ERK signaling pathway. However, other studies using the SRE assay, which is dependent on this pathway, have shown that this compound inhibits the response produced by the agonist CP55,940, indicating it behaves as a NAM in this context as well. This highlights the pathway-dependent nature of this compound's allosteric effects.
References
An In-depth Technical Guide on the In Vivo Effects of PSNCBAM-1 on Appetite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of PSNCBAM-1, a novel allosteric antagonist of the cannabinoid CB1 receptor, with a specific focus on its impact on appetite. The information presented is collated from preclinical research and is intended to serve as a resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction to this compound
This compound, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a small molecule that functions as a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor[1][2]. Unlike orthosteric antagonists which bind to the same site as endogenous ligands, this compound binds to a distinct, allosteric site on the CB1 receptor. This interaction modulates the receptor's response to agonists[3][4]. The development of CB1 allosteric modulators like this compound is of significant interest as a potential therapeutic strategy for conditions such as obesity, offering a different pharmacological approach that may mitigate the side effects associated with direct CB1 receptor inverse agonists, such as rimonabant[3].
Mechanism of Action
This compound exerts its effects through selective allosteric modulation of the CB1 receptor. In vitro studies have demonstrated that it can block the effects of CB1 receptor agonists. While it paradoxically increases the binding of some CB1 agonists, it acts as a non-competitive antagonist in functional assays, thereby inhibiting agonist-induced signaling. This allosteric antagonism is highly selective for the CB1 receptor over the CB2 receptor. The endocannabinoid system is a key regulator of appetite and energy balance, and by modulating the CB1 receptor, this compound can influence these physiological processes.
In Vivo Effects on Appetite and Body Weight
Preclinical studies in rodent models have demonstrated the hypophagic (appetite-suppressing) effects of this compound.
The following table summarizes the key quantitative findings from an acute feeding study in male Sprague-Dawley rats.
| Parameter | Treatment Group | Dose | Observation Time | % Change vs. Vehicle | Significance (p-value) | Reference |
| Food Intake | This compound | 30 mg/kg i.p. | 2 hours | ↓ 83 ± 6% | < 0.01 | |
| SR141716A (Rimonabant) | 10 mg/kg i.p. | 2 hours | ↓ 94 ± 2% | < 0.01 | ||
| This compound | 30 mg/kg i.p. | 24 hours | ↓ 48 ± 7% | < 0.01 | ||
| SR141716A (Rimonabant) | 10 mg/kg i.p. | 24 hours | ↓ 48 ± 3% | < 0.01 | ||
| Body Weight | This compound | 30 mg/kg i.p. | 24 hours | Significant Decrease | < 0.01 | |
| SR141716A (Rimonabant) | 10 mg/kg i.p. | 24 hours | Significant Decrease | < 0.01 | ||
| Vehicle | - | 24 hours | Weight Gain | - |
A more recent study in adult male mice also showed that this compound dose-dependently reduces the self-administration of palatable food, with significant effects observed at doses of 18 and 30 mg/kg.
Experimental Protocols
The following section details the methodology for the acute rat feeding study that demonstrated the in vivo effects of this compound on appetite.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Housing and Acclimatization: Animals were housed under standard laboratory conditions with a regular light-dark cycle. They were acclimatized to the experimental procedures before the study commenced.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg. The comparator drug, SR141716A (rimonabant), was administered at 10 mg/kg i.p. A vehicle-treated group served as the control.
-
Feeding Protocol: Following drug or vehicle administration, pre-weighed food was provided to the animals.
-
Measurements:
-
Food intake was measured at 2 hours and 24 hours post-administration by weighing the remaining food.
-
Body weight was measured at the beginning of the study and at 24 hours post-administration.
-
-
Statistical Analysis: The data were analyzed using appropriate statistical methods to compare the treatment groups with the vehicle control group. A p-value of less than 0.01 was considered statistically significant.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the in vivo appetite studies.
Caption: Signaling pathway of this compound at the CB1 receptor.
Caption: Experimental workflow for the acute rat feeding study.
Conclusion and Future Directions
This compound has been identified as a novel CB1 receptor allosteric antagonist with demonstrated in vivo efficacy in reducing food intake and body weight in preclinical models. Its mechanism of action offers a promising alternative to direct CB1 receptor blockade, potentially avoiding the adverse psychiatric side effects that have limited the clinical use of previous CB1 antagonists. Further research is warranted to fully elucidate the long-term effects and safety profile of this compound and to explore its therapeutic potential for the treatment of obesity and other metabolic disorders. Studies investigating the impact of this compound on specific appetite-regulating hormones and neural circuits would provide a more detailed understanding of its hypophagic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - ProQuest [proquest.com]
- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Psncbam-1: A Negative Allosteric Modulator of the Cannabinoid CB1 Receptor
Introduction
Psncbam-1, or 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel, synthetic small molecule that acts as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2][3][4] Discovered by Prosidion Limited through screening a proprietary small molecule library, this compound has garnered significant interest within the scientific community for its unique pharmacological profile and therapeutic potential, particularly in the context of metabolic disorders and substance abuse.[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, detailing its mechanism of action, binding characteristics, in vitro and in vivo effects, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exhibits a complex and fascinating mechanism of action at the CB1 receptor. It functions as a NAM, meaning it binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG), as well as synthetic agonists like CP55,940 and WIN55,212-2, bind. This allosteric binding results in a modulation of the orthosteric ligand's effects.
A paradoxical characteristic of this compound is its ability to act as a positive allosteric modulator (PAM) in radioligand binding assays, where it dose-dependently enhances the binding of the CB1 agonist [3H]CP55,940. Conversely, in functional assays, this compound behaves as a noncompetitive antagonist, reducing the efficacy (Emax) of CB1 agonists without significantly affecting their potency (EC50). This suggests that while this compound may stabilize a receptor conformation that has a higher affinity for agonists, this conformation is less capable of initiating downstream signaling. In contrast to its effect on agonist binding, this compound reduces the binding of the inverse agonist [3H]SR141716A.
Selectivity
This compound demonstrates high selectivity for the CB1 receptor over the CB2 receptor. Studies have shown that it has no significant effect on agonist-stimulated [35S]GTPγS binding in cells expressing the CB2 receptor. This selectivity is a crucial attribute, as it minimizes off-target effects and enhances its potential as a therapeutic agent.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across various in vitro assays.
Table 1: In Vitro Antagonism of CB1 Receptor Agonists by this compound in a CB1 Yeast Reporter Assay
| Agonist | This compound IC50 (nM) |
| CP55,940 | 45 |
| WIN55,212-2 | 209 |
| Anandamide (AEA) | >200 |
| 2-Arachidonoyl Glycerol (2-AG) | ~40 |
Table 2: Effect of this compound on Radioligand Binding to the CB1 Receptor
| Radioligand | Effect of this compound | IC50 (µM) |
| [3H]CP55,940 (agonist) | Increased binding | - |
| [3H]SR141716A (inverse agonist) | Decreased binding | 2.29 ± 0.37 |
Table 3: Functional Antagonism of this compound in Various Assays
| Assay | Agonist | Effect of this compound | Notes |
| [35S]GTPγS Binding | CP55,940, AEA | Noncompetitive antagonism | Reduced Emax of agonist |
| cAMP Accumulation | CP55,940, AEA | Antagonism | Reversed agonist-induced inhibition of forskolin-stimulated cAMP |
| β-arrestin Recruitment | CP55,940, WIN55,212-2 | Inhibition | Dose-dependently reduced Emax |
| SRE Assay | CP55,940 | Inhibition | IC50 of 234 nM |
| Calcium Mobilization | CP55,940 | Inhibition | - |
Signaling Pathways Modulated by this compound
This compound modulates multiple downstream signaling pathways associated with the CB1 receptor. The CB1 receptor primarily couples to the inhibitory G-protein, Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound antagonizes this agonist-induced inhibition of cAMP accumulation.
Furthermore, the CB1 receptor can also signal through other pathways, including the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and β-arrestin recruitment. This compound has been shown to inhibit agonist-induced β-arrestin recruitment and MAPK/ERK signaling. Interestingly, some studies suggest that this compound can display biased signaling, differentially affecting G-protein-dependent and β-arrestin-dependent pathways.
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the therapeutic potential of this compound. In an acute rat feeding model, this compound was shown to decrease food intake and body weight, suggesting its utility in the treatment of obesity. More recent studies have explored its effects in models of alcohol use disorder, where it was found to reduce ethanol self-administration, although this effect may be linked to a general reduction in palatable food consumption. This compound has also been shown to attenuate the anti-nociceptive effects of THC in mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the pharmacological profile of this compound.
CB1 Yeast Reporter Assay
This assay was utilized as a primary screening tool to identify modulators of the CB1 receptor.
-
Principle: The budding yeast Saccharomyces cerevisiae is engineered to express the human CB1 receptor, which couples to the endogenous yeast G-protein signaling pathway. Activation of the receptor by an agonist leads to the expression of a reporter gene (e.g., β-galactosidase), which can be quantified.
-
Methodology:
-
Yeast cells stably expressing the hCB1 receptor are incubated with various concentrations of this compound in the presence of a fixed, high concentration (EC90) of a CB1 agonist (e.g., CP55,940, WIN55,212-2, AEA, or 2-AG).
-
The mixture is incubated at 30°C.
-
Reporter gene expression is measured using a fluorescent or colorimetric substrate.
-
The IC50 value for this compound is determined by fitting the dose-response data to a one-site competition model.
-
Radioligand Binding Assays
These assays are used to determine how this compound affects the binding of other ligands to the CB1 receptor.
-
Principle: The ability of this compound to modulate the binding of a radiolabeled ligand (e.g., [3H]CP55,940 or [3H]SR141716A) to cell membranes expressing the CB1 receptor is measured.
-
Methodology:
-
Cell membranes from HEK293 cells or rat cerebellum expressing the CB1 receptor are prepared.
-
Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data are analyzed to determine the effect of this compound on radioligand binding.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Principle: In the presence of an agonist, the CB1 receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is proportional to receptor activation.
-
Methodology:
-
Cell membranes expressing the CB1 receptor are incubated with varying concentrations of a CB1 agonist in the presence or absence of this compound.
-
[35S]GTPγS is added to the reaction mixture.
-
The reaction is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified.
-
Schild analysis can be used to determine the nature of the antagonism.
-
cAMP Accumulation Assay
This assay measures the downstream effect of Gαi activation on adenylyl cyclase activity.
-
Principle: Activation of the Gαi-coupled CB1 receptor by an agonist inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. This compound's ability to reverse this effect is quantified.
-
Methodology:
-
Whole cells expressing the CB1 receptor are pre-incubated with this compound.
-
Adenylyl cyclase is stimulated with forskolin.
-
A CB1 agonist is added to inhibit forskolin-stimulated cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., LANCE cAMP kit).
-
Conclusion
This compound is a valuable pharmacological tool for studying the allosteric modulation of the CB1 receptor. Its unique profile as a negative allosteric modulator with positive effects on agonist binding provides a novel mechanism for attenuating CB1 receptor signaling. This property, combined with its high selectivity and in vivo efficacy in preclinical models of obesity and addiction, highlights its potential for the development of safer and more effective therapeutics targeting the endocannabinoid system. Further research is warranted to fully elucidate its complex mechanism of action and to explore its full therapeutic potential.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - ProQuest [proquest.com]
Psncbam-1: A Technical Guide to its Allosteric Modulation of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endocannabinoid system (ECS), particularly the cannabinoid type-1 (CB1) receptor, represents a significant target for therapeutic intervention in a variety of disorders, including obesity, pain, and psychiatric conditions.[1] However, direct-acting orthosteric agonists or antagonists of the CB1 receptor have been associated with significant side effects, limiting their clinical utility.[2] Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a more nuanced approach to receptor modulation, potentially providing greater selectivity and an improved safety profile.[3] This document provides an in-depth technical overview of Psncbam-1 (1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea), a prototypical small molecule identified as a selective negative allosteric modulator (NAM) of the CB1 receptor.[4][5] We will detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, describe relevant experimental protocols, and illustrate its effects on cellular signaling pathways.
Core Mechanism of Action: Allosteric Antagonism
This compound exerts its effects through selective allosteric modulation of the CB1 receptor. Unlike orthosteric antagonists that compete directly with endogenous or synthetic agonists, this compound binds to a different site on the receptor. This interaction results in a conformational change that non-competitively inhibits agonist-induced signaling. A key characteristic of its allosteric nature is the paradoxical enhancement of binding for certain orthosteric agonists, like [3H]CP55,940, while simultaneously decreasing their functional efficacy. Conversely, it has been shown to decrease the binding of the inverse agonist [3H]SR141716A.
This molecule demonstrates high selectivity for the CB1 receptor, with no significant activity observed at the CB2 receptor. Functionally, this compound acts as a non-competitive antagonist, reducing the maximal effect (Emax) of CB1 agonists without significantly shifting their potency (EC50). While primarily classified as a NAM, some studies have noted weak partial inverse agonist activity in [35S]GTPγS binding assays under basal conditions.
Quantitative Data Summary
The pharmacological profile of this compound has been characterized across multiple assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Functional Antagonism of this compound
| Assay Type | Agonist | IC50 / pIC50 | Emax Reduction | Cell/Tissue Type | Reference |
|---|---|---|---|---|---|
| hCB1 Yeast Reporter | CP55,940 (100 nM) | ~40-200 nM (range for various agonists) | - | Saccharomyces cerevisiae | |
| hCB1 Yeast Reporter | WIN55,212-2 | IC50: 209 nM | - | Saccharomyces cerevisiae | |
| hCB1 Yeast Reporter | Anandamide (AEA) | ~40-200 nM (range for various agonists) | - | Saccharomyces cerevisiae | |
| hCB1 Yeast Reporter | 2-Arachidonoyl glycerol (2-AG) | ~40-200 nM (range for various agonists) | - | Saccharomyces cerevisiae | |
| [35S]GTPγS Binding | CP55,940 | IC50: 45 nM | From 167.5% to 109.1% of basal at 300 nM this compound | HEK293-hCB1 membranes | |
| [35S]GTPγS Binding (Basal) | - | IC50: 7.02 ± 1.25 nM | 16.3 ± 0.83% reduction (partial inverse agonism) | HEK293-hCB1 membranes | |
| cAMP Assay | CP55,940 / AEA | Complete reversal at 10 µM, partial at 1 µM | - | HEK293-hCB1 cells | |
| MAPK/ERK (SRE Assay) | CP55,940 (33 nM) | IC50: 234 nM | - | CHO-K1 hCB1R cells |
| Receptor Internalization | WIN55,212-2 (400 nM) | pEC50: 5.15 ± 0.05 | - | HEK 293 cells | |
Table 2: In Vivo Effects of this compound
| Model | Species | Doses | Key Findings | Reference |
|---|---|---|---|---|
| Acute Feeding | Rat | Not specified | Decreased food intake and body weight | |
| Palatable Food Self-Administration | Mouse (C57BL/6) | 18 and 30 mg/kg (i.p.) | Dose-dependent inhibition of food rewards |
| Ethanol Self-Administration | Mouse (C57BL/6) | 30 mg/kg (i.p.) | Significant reduction in ethanol rewards | |
Signaling Pathways and Logical Relationships
The interaction of this compound with the CB1 receptor leads to complex changes in downstream signaling. These relationships can be visualized to better understand its modulatory effects.
Caption: this compound's negative allosteric modulation of the CB1 receptor signaling cascade.
The diagram above illustrates that a CB1 agonist binding to the orthosteric site normally leads to Gi/o protein activation, which in turn inhibits adenylyl cyclase and reduces cAMP production. This compound binds to an allosteric site, which does not prevent agonist binding but reduces the efficacy of G-protein coupling, thus antagonizing the downstream signaling. Furthermore, this compound promotes a receptor conformation that leads to an increased rate of desensitization and reduced agonist-induced internalization, further contributing to its overall inhibitory effect on receptor function over time.
Caption: Logical model of this compound's dual effect on CB1 receptor agonist interaction.
This diagram clarifies the seemingly contradictory actions of this compound. It positively modulates the binding of certain agonists (positive cooperativity) while simultaneously acting as a negative modulator of their function (negative cooperativity), leading to its classification as a NAM.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used in the characterization of this compound.
CB1 Receptor Yeast Reporter Assay
This assay is often used as a primary high-throughput screen to identify modulators of GPCRs like CB1.
-
Principle: Saccharomyces cerevisiae is engineered to express the human CB1 receptor and a reporter gene (e.g., lacZ) under the control of a signaling pathway-responsive promoter. Agonist activation of the CB1 receptor initiates an intracellular signaling cascade that leads to the expression of the reporter gene, which can be measured, for example, by a fluorescent or colorimetric readout.
-
Methodology:
-
Yeast cells stably expressing hCB1 receptors are incubated with the test compound (this compound) at various concentrations.
-
A fixed concentration of a known CB1 agonist (e.g., CP55,940 at its EC90) is added to stimulate the receptor.
-
The mixture is incubated at 30°C to allow for receptor activation and reporter gene expression.
-
Reporter gene product is quantified using a fluorescent plate reader.
-
The IC50 value for the antagonist is determined by fitting the concentration-response data to a one-site dose-response equation.
-
Caption: Workflow for the CB1 receptor yeast reporter assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation, providing a direct readout of the first step in the signaling cascade.
-
Principle: In the inactive state, G-proteins are bound to GDP. Agonist-bound GPCRs catalyze the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state, and the amount of bound radioactivity is proportional to receptor activation.
-
Methodology:
-
Membranes from cells overexpressing the hCB1 receptor (e.g., HEK293-hCB1) or from tissues with endogenous expression (e.g., rat cerebellum) are prepared.
-
Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, a CB1 agonist (e.g., CP55,940 or AEA), and varying concentrations of this compound.
-
The reaction is allowed to proceed at 30°C and is then terminated by rapid filtration through glass fiber filters.
-
The filters trap the membranes with bound [35S]GTPγS, while unbound radioligand is washed away.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data are analyzed to determine the effect of this compound on both agonist-stimulated and basal [35S]GTPγS binding.
-
cAMP Accumulation Assay
This assay measures the modulation of the key second messenger, cyclic adenosine monophosphate (cAMP), to confirm the effects of this compound on downstream signaling.
-
Principle: The CB1 receptor is coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay typically involves stimulating adenylyl cyclase with forskolin and measuring the ability of a CB1 agonist to inhibit this stimulation. A CB1 antagonist like this compound will reverse the agonist-induced inhibition.
-
Methodology:
-
Whole cells expressing the CB1 receptor (e.g., HEK293-hCB1) are pre-incubated with this compound.
-
Adenylyl cyclase is stimulated with forskolin in the presence of a CB1 agonist (e.g., CP55,940).
-
The incubation is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a BRET (Bioluminescence Resonance Energy Transfer)-based biosensor.
-
The results demonstrate the ability of this compound to block the agonist's inhibitory effect on cAMP production.
-
In Vivo Acute Feeding Model
This protocol assesses the physiological effects of this compound on appetite and body weight, providing crucial in vivo validation.
-
Principle: The CB1 receptor plays a well-established role in regulating food intake. Antagonism of this receptor is expected to produce hypophagic (appetite-suppressing) effects.
-
Methodology:
-
Male rats or mice are used for the study. Animals are often food-deprived for a set period to ensure robust feeding behavior.
-
Animals are administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
Following a pre-treatment period, animals are given access to a pre-weighed amount of standard chow or a palatable food source.
-
Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Body weight is also recorded before and after the study period.
-
The data are analyzed to compare the effects of this compound treatment to the vehicle control group.
-
Conclusion and Future Directions
This compound is a seminal compound in the study of CB1 receptor allosteric modulation. Its well-characterized profile as a selective, non-competitive negative allosteric modulator provides a valuable tool for probing the complexities of the endocannabinoid system. The compound's ability to reduce the efficacy of CB1 receptor signaling without directly competing with agonists, coupled with its demonstrated in vivo effects on food intake, underscores the therapeutic potential of this pharmacological approach.
Future research will likely focus on leveraging the structural framework of this compound to develop novel allosteric modulators with refined properties, such as biased signaling (modulating only a subset of a receptor's signaling pathways) or improved pharmacokinetic profiles. Understanding the precise molecular interactions at the allosteric binding site will be critical for the rational design of next-generation therapeutics that can fine-tune endocannabinoid signaling while circumventing the side effects associated with orthosteric ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel analogs of this compound as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of PSNCBAM-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSNCBAM-1 has emerged as a novel, selective allosteric antagonist of the cannabinoid CB1 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system and periphery.[1][2] Unlike orthosteric antagonists that directly compete with endogenous ligands, this compound binds to a distinct site on the CB1 receptor, offering a unique mechanism for modulating receptor activity.[1] This allosteric modulation presents a promising therapeutic avenue, potentially avoiding the adverse effects associated with direct CB1 receptor blockade, such as anxiety and depression, which have limited the clinical utility of previous orthosteric antagonists like rimonabant.[1][3] Preclinical studies have highlighted its potential in treating obesity and related metabolic disorders by reducing food intake and body weight.
Mechanism of Action
This compound functions as a negative allosteric modulator (NAM) of the CB1 receptor. This means that while it does not directly block the binding of endogenous cannabinoids like anandamide (AEA) or 2-arachidonoyl glycerol (2-AG), it modulates the receptor's response to these agonists. Paradoxically, this compound has been shown to increase the binding of the synthetic agonist [3H]CP55,940 to the CB1 receptor, a characteristic of some allosteric modulators. Despite this increased binding, this compound acts as a non-competitive antagonist in functional assays, inhibiting agonist-induced signaling.
The molecule demonstrates a complex signaling profile, exhibiting biased antagonism. It inhibits G-protein-mediated signaling pathways, such as agonist-induced [35S]GTPγS binding and cAMP production, while enhancing agonist-induced ERK phosphorylation. This biased signaling suggests that this compound can selectively modulate downstream pathways, offering a more nuanced approach to CB1 receptor antagonism. Furthermore, this compound has been shown to increase the rate of receptor desensitization and reduce agonist-induced receptor internalization, which contributes to its time-dependent modulation of cAMP signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Agonist | Effect of this compound | IC50 / EC50 | Reference |
| CB1 Receptor Binding ([3H]CP55,940) | - | Increased binding | - | |
| CB1 Receptor Binding ([3H]SR141716A) | - | Decreased binding | - | |
| [35S]GTPγS Binding (HEK293-hCB1) | CP55,940 (50 nM) | Reversal of stimulation | - | |
| [35S]GTPγS Binding (HEK293-hCB1) | AEA (1 μM) | Reversal of stimulation | - | |
| [35S]GTPγS Binding (Rat Cerebellum) | CP55,940 (200 nM) | Reversal of stimulation | - | |
| [35S]GTPγS Binding (Rat Cerebellum) | AEA (10 μM) | Reversal of stimulation | - | |
| Basal [35S]GTPγS Binding | - | Partial reduction (16.3 ± 0.83%) | IC50: 7.02 ± 1.25 nM | |
| cAMP Accumulation (HEK293-hCB1) | CP55,940 (10 nM) | Complete reversal (at 10 μM) | - | |
| cAMP Accumulation (HEK293-hCB1) | AEA (1 μM) | Complete reversal (at 10 μM) | - | |
| Inhibition of Agonist Response | CP 55,940 | Inhibition | IC50: 45 nM | |
| Inhibition of Agonist Response | WIN 55,212-2 | Inhibition | IC50: 209 nM | |
| SRE Assay (MAPK/ERK pathway) | CP55,940 (33 nM) | Inhibition | IC50: 234 nM |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Parameter | Dose | Effect | Reference |
| Acute Rat Feeding Model | Food Intake | Not specified | Decreased | |
| Acute Rat Feeding Model | Body Weight | Not specified | Decreased | |
| Male C57BL/6 Mice | Palatable Food Self-Administration | 18 mg/kg and 30 mg/kg (i.p.) | Significant reduction | |
| Male C57BL/6 Mice | Ethanol Self-Administration (8% w/v) | 30 mg/kg (i.p.) | Significant reduction |
Experimental Protocols
CB1 Receptor Yeast Reporter Assay
This assay was utilized as a primary screen to identify compounds that modulate CB1 receptor activity. The budding yeast, Saccharomyces cerevisiae, expresses the human CB1 receptor. Activation of the receptor by an agonist initiates a signaling cascade that is coupled to a reporter gene, allowing for the quantification of receptor activity. This compound was tested for its ability to block the effects of various CB1 receptor agonists, including CP55,940, WIN55212-2, anandamide (AEA), and 2-arachidonoyl glycerol (2-AG).
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor. In membranes prepared from HEK293 cells overexpressing the human CB1 receptor or from rat cerebellum, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is stimulated by a CB1 receptor agonist. The ability of this compound to antagonize this agonist-stimulated binding was assessed to confirm its antagonist properties. The assay was also used to investigate the inverse agonist effects of this compound by measuring its impact on basal [35S]GTPγS binding.
Cyclic AMP (cAMP) Accumulation Assay
This whole-cell assay was used to determine the effect of this compound on a downstream signaling event. In HEK293 cells expressing the human CB1 receptor, adenylyl cyclase is stimulated with forskolin to increase intracellular cAMP levels. CB1 receptor agonists inhibit this forskolin-stimulated cAMP accumulation. This compound was evaluated for its capacity to reverse the agonist-induced inhibition of cAMP accumulation.
Radioligand Binding Assays
These assays were conducted to characterize the binding of this compound to the CB1 receptor. Competition binding experiments were performed using radiolabeled ligands such as [3H]CP55,940 (an agonist) and [3H]SR141716A (an inverse agonist) to determine how this compound affects their binding to CB1 receptor-expressing membranes.
Acute Rat Feeding Model
To assess the in vivo efficacy of this compound, an acute feeding model in rats was employed. The compound was administered to rats, and subsequent changes in food intake and body weight were monitored to evaluate its potential as an anti-obesity agent.
Ethanol and Palatable Food Self-Administration in Mice
To investigate the potential of this compound in treating alcohol use disorder, male C57BL/6 mice were trained to self-administer either an 8% ethanol solution or a palatable food solution (diluted vanilla Ensure). The effect of intraperitoneal injections of this compound on the number of rewards received was measured to determine its impact on motivated behavior.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling at the CB1 receptor.
Caption: Experimental workflow for this compound characterization.
Potential Therapeutic Applications
The primary therapeutic application for this compound, suggested by preclinical data, is in the treatment of obesity and metabolic disorders . Its ability to reduce food intake and body weight in animal models provides a strong rationale for further development in this area. The allosteric mechanism of action may offer a safer alternative to direct CB1 receptor antagonists.
Furthermore, the observed reduction in ethanol self-administration in mice suggests a potential role for this compound in the treatment of alcohol use disorder (AUD) . However, the finding that it also reduces palatable food self-administration indicates that this effect might be due to a general reduction in motivated behavior (hypophagia) rather than a specific effect on alcohol reward.
The diverse roles of the endocannabinoid system in pathophysiology suggest that this compound could have broader therapeutic applications in areas such as pain, inflammation, and various central nervous system disorders . However, further research is required to explore these possibilities.
Conclusion
This compound represents a significant advancement in the field of cannabinoid receptor pharmacology. Its unique allosteric mechanism of action and biased signaling properties offer the potential for a safer and more targeted therapeutic approach compared to previous generations of CB1 receptor modulators. While the initial preclinical data are promising, particularly for obesity and potentially AUD, further extensive research, including clinical trials, is necessary to fully elucidate its therapeutic efficacy and safety profile in humans. The continued exploration of this compound and similar allosteric modulators holds great promise for the development of novel treatments for a range of challenging medical conditions.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CB1 negative allosteric modulator this compound reduces ethanol self-administration via a nonspecific hypophagic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to PSNCBAM-1: A Negative Allosteric Modulator of the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSNCBAM-1 is a novel small molecule that acts as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site on the CB1 receptor. This unique mechanism of action offers the potential for a more nuanced modulation of the endocannabinoid system, which may lead to therapeutic benefits with an improved side-effect profile compared to traditional CB1 receptor antagonists.[3] This technical guide provides a comprehensive overview of the IUPAC name, chemical properties, signaling pathways, experimental protocols, and quantitative data related to this compound.
IUPAC Name and Chemical Properties
IUPAC Name: 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea[1][4]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H21ClN4O | |
| Molecular Weight | 392.88 g/mol | |
| CAS Number | 877202-74-9 | |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at +4°C | |
| InChI | InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28) | |
| InChIKey | HDAYFSFWIPRJSO-UHFFFAOYSA-N |
Mechanism of Action and Signaling Pathways
This compound functions as a negative allosteric modulator of the CB1 receptor. This means it binds to a site topographically distinct from the orthosteric binding site for endogenous cannabinoids (like anandamide and 2-AG) and synthetic agonists (like CP55,940). The binding of this compound modulates the receptor's response to orthosteric agonists.
The primary signaling pathway for the CB1 receptor involves coupling to inhibitory G-proteins, specifically of the Gαi/o family. Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound antagonizes this agonist-induced signaling. Although it can paradoxically increase the binding of some CB1 agonists, it non-competitively reduces their efficacy in functional assays.
Quantitative Data
The following tables summarize the in vitro pharmacological data for this compound from various studies.
Table 1: Antagonism of Agonist-Stimulated [³⁵S]GTPγS Binding
| Agonist | Cell/Tissue Type | IC₅₀ (nM) | Reference |
| CP 55,940 | HEK293-hCB₁ | 45 | |
| WIN 55,212-2 | Not Specified | 209 | |
| Anandamide (AEA) | HEK293-hCB₁ | 126 | |
| 2-AG | Not Specified | Not Reported | |
| CP 55,940 | Rat Cerebellum | 158 | |
| Anandamide (AEA) | Rat Cerebellum | 269 |
Table 2: Effects on Radioligand Binding
| Radioligand | Effect | EC₅₀/IC₅₀ (µM) | Reference |
| [³H]CP55,940 | Increased Binding | 0.0144 (EC₅₀) | |
| [³H]SR141716A | Decreased Binding | 2.29 (IC₅₀) |
Table 3: Antagonism of Agonist-Induced cAMP Inhibition
| Agonist | Cell Type | IC₅₀ (nM) | Reference |
| CP 55,940 | HEK293-hCB₁ | 251 | |
| Anandamide (AEA) | HEK293-hCB₁ | 229 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the CB1 receptor.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the CB1 receptor in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.1% BSA).
-
Cell membranes (typically 5-25 µg of protein per well).
-
Adenosine deaminase (0.5 IU/ml) and pre-incubate for 30 minutes at 30°C.
-
Solutions of this compound at various concentrations.
-
A fixed concentration of the CB1 receptor agonist (e.g., CP55,940).
-
GDP solution (typically 30 µM).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.1 nM).
-
-
Incubate the plate for 60 minutes at 30°C.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 30 µM).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration of the assay mixture through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Allow the filters to dry, and then measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
cAMP Accumulation Assay
This assay measures the intracellular levels of cAMP, a second messenger whose production is inhibited by the activation of Gαi-coupled receptors like CB1.
Detailed Protocol:
-
Cell Culture:
-
Seed cells stably or transiently expressing the human CB1 receptor (e.g., HEK293-hCB₁) into 96-well plates and culture until they reach the desired confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes) at room temperature or 37°C.
-
Add a stimulation solution containing a fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC₉₀) and forskolin (an adenylyl cyclase activator, typically 5 µM).
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP modulation.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay format, such as:
-
HTRF (Homogeneous Time-Resolved Fluorescence): Involves a competition between cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibodies.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay where the signal is inversely proportional to the amount of cAMP produced.
-
-
-
Data Analysis:
-
Generate a cAMP standard curve to quantify the amount of cAMP in each sample.
-
Plot the percentage of inhibition of the agonist's effect on forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis of the dose-response curve.
-
Conclusion
This compound is a valuable research tool for investigating the allosteric modulation of the CB1 receptor. Its unique pharmacological profile, characterized by negative allosteric modulation of agonist efficacy, provides a basis for the development of novel therapeutics targeting the endocannabinoid system. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug discovery.
References
- 1. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 4. Assessing Allosteric Modulation of CB1 at the Receptor and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of PSNCBAM-1 Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSNCBAM-1, chemically identified as 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a significant subject of research in cannabinoid pharmacology.[1][2][3] This small molecule has been identified as a novel allosteric antagonist at cannabinoid CB1 receptors.[4][5] Unlike orthosteric antagonists that bind to the same site as endogenous ligands, this compound binds to a different, allosteric site on the CB1 receptor, thereby modulating its activity in a non-competitive manner. This unique mechanism of action has garnered interest for its potential therapeutic applications, particularly in the treatment of obesity, due to its observed hypophagic effects in animal models.
This compound's discovery stemmed from high-throughput screening of a proprietary small molecule library using a human cannabinoid receptor 1 (hCB1) expressing yeast reporter-based assay. Subsequent studies have characterized its pharmacological profile, demonstrating its selective modulation of the CB1 receptor with no significant effect on CB2 receptors. This technical guide provides a comprehensive overview of the core research findings on this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.
Table 1: In Vitro Antagonistic Activity of this compound
| Assay System | Agonist | IC50 Value (nM) | Reference |
| hCB1 Yeast Reporter Assay | CP55,940 | ~40-200 | |
| hCB1 Yeast Reporter Assay | WIN55,212-2 | ~40-200 | |
| hCB1 Yeast Reporter Assay | Anandamide (AEA) | ~40-200 | |
| hCB1 Yeast Reporter Assay | 2-Arachidonoyl Glycerol (2-AG) | ~40-200 | |
| [35S]-GTPγS Binding (HEK293-hCB1) | CP55,940 | Not specified | |
| [35S]-GTPγS Binding (HEK293-hCB1) | Anandamide (AEA) | Not specified | |
| [35S]-GTPγS Binding (Rat Cerebellum) | CP55,940 | Not specified | |
| [35S]-GTPγS Binding (Rat Cerebellum) | Anandamide (AEA) | Not specified | |
| MAPK/ERK Signaling (SRE Assay) | CP55,940 | 234 (161-337) |
Table 2: In Vivo Effects of this compound in an Acute Rat Feeding Model
| Treatment | Dose | Time Point | % Reduction in Food Intake | % Change in Body Weight | Reference |
| This compound | 30 mg/kg (i.p.) | 2 hours | 83 ± 6% (p<0.01 vs vehicle) | Significant decrease (p<0.01 vs vehicle) | |
| This compound | 30 mg/kg (i.p.) | 24 hours | 48 ± 7% (p<0.01 vs vehicle) | Not specified | |
| SR141716A (Rimonabant) | 10 mg/kg (i.p.) | 2 hours | 94 ± 2% (p<0.01 vs vehicle) | Significant decrease (p<0.01 vs vehicle) | |
| SR141716A (Rimonabant) | 10 mg/kg (i.p.) | 24 hours | 48 ± 3% (p<0.01 vs vehicle) | Not specified |
Experimental Protocols
This section details the methodologies for the key experiments cited in the research of this compound.
CB1 Receptor Yeast Reporter Assay
The initial screening and characterization of this compound were performed using a CB1 yeast reporter assay. This assay utilizes the budding yeast, Saccharomyces cerevisiae, which expresses the human CB1 receptor. The yeast's signaling pathways are analogous to those in mammalian cells. In this system, the activation of the CB1 receptor is linked to the expression of a reporter gene, such as β-galactosidase (LacZ), which can be measured by a fluorescent readout. To determine the antagonistic activity of this compound, yeast cells were incubated with various concentrations of the compound in the presence of a known CB1 agonist (e.g., CP55,940, WIN55212-2, anandamide, or 2-AG). A dose-dependent inhibition of the agonist-induced fluorescent signal indicated the antagonistic properties of this compound.
[35S]-GTPγS Binding Assay
To further confirm the antagonistic nature of this compound in a mammalian system, a [35S]-GTPγS binding assay was employed. This assay measures the activation of G-proteins, which is a downstream event of CB1 receptor activation. The experiments were conducted using membranes from HEK293 cells overexpressing the human CB1 receptor and from rat cerebellum, which endogenously expresses the receptor. In the presence of a CB1 agonist, there is an increase in the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to the G-proteins. This compound was shown to produce a concentration-dependent reversal of the agonist-stimulated [35S]-GTPγS binding, confirming its antagonistic activity at the G-protein level. Schild analyses in this assay demonstrated that the antagonism was non-competitive.
Cyclic AMP (cAMP) Accumulation Assay
The effect of this compound on second messenger signaling was investigated using a cAMP accumulation assay. The CB1 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. In these experiments, cells were stimulated with a CB1 agonist to inhibit cAMP production. The addition of this compound was found to antagonize this effect, further solidifying its role as a CB1 receptor antagonist.
Radioligand Binding Experiments
Radioligand binding assays were conducted to investigate the interaction of this compound with the CB1 receptor. Interestingly, despite its antagonistic effects in functional assays, this compound was found to increase the binding of the radiolabeled CB1 agonist [3H]CP55,940. This paradoxical effect is a hallmark of allosteric modulation, where the binding of the modulator at a secondary site can induce a conformational change in the receptor that enhances the binding of the orthosteric ligand while inhibiting its signaling capacity.
In Vivo Acute Rat Feeding Model
To assess the physiological effects of this compound, an acute rat feeding model was utilized. Male Sprague-Dawley rats were administered this compound via intraperitoneal injection. Food intake and body weight were then measured at specified time points (e.g., 2 and 24 hours) and compared to a vehicle-treated control group. These studies demonstrated that this compound significantly reduces both food intake and body weight, highlighting its potential as a therapeutic agent for obesity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Allosteric modulation of the CB1 receptor by this compound.
Caption: Experimental workflow for this compound evaluation.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - ProQuest [proquest.com]
- 4. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - ProQuest [proquest.com]
Methodological & Application
Application Notes and Protocols for PSNCBAM-1 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PSNCBAM-1, a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, in a variety of in vitro cell-based assays. This compound is a valuable tool for investigating the pharmacology of the CB1 receptor, particularly for studying allosteric modulation and biased signaling.[1][2] It exhibits a unique pharmacological profile, enhancing the binding of CB1 agonists while simultaneously inhibiting their functional activity in several key signaling pathways.[2][3][4]
Overview of this compound
This compound is a diaryl urea derivative that acts as a NAM at the CB1 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind. Its primary characteristics include:
-
Positive Allosteric Modulation of Agonist Binding: this compound increases the binding affinity of orthosteric agonists like CP55,940 to the CB1 receptor.
-
Negative Allosteric Modulation of G-protein Signaling: Despite enhancing agonist binding, it inhibits agonist-induced G-protein activation, as measured by [³⁵S]GTPγS binding and cAMP accumulation assays.
-
Biased Signaling: this compound can differentially affect various downstream signaling pathways. For instance, while it inhibits G-protein-dependent pathways, it has been shown to be an enhancer of agonist-induced ERK phosphorylation, indicating biased signaling.
-
Selectivity: It is highly selective for the CB1 receptor over the CB2 receptor.
Key Applications
-
Primary Screening: A CB1 yeast reporter assay can be used as an initial screen to identify compounds with modulatory activity at the CB1 receptor.
-
Characterization of Allosteric Modulators: The protocols detailed below are essential for characterizing the effects of novel compounds on the CB1 receptor.
-
Investigation of Biased Signaling: The differential effects of this compound on various signaling pathways make it an excellent tool to study biased agonism and allosteric modulation.
-
Drug Discovery: As an allosteric modulator, this compound represents an alternative approach to targeting the CB1 receptor for therapeutic benefit, potentially avoiding the side effects associated with orthosteric ligands.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the effect of this compound on the binding of a radiolabeled ligand (e.g., [³H]CP55,940, an agonist) to the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptor (hCB1).
-
Cell membrane preparations from hCB1-HEK293 cells.
-
[³H]CP55,940 (radiolabeled agonist).
-
This compound.
-
Unlabeled CP55,940 (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from hCB1-HEK293 cells. Protein concentration should be determined using a standard method like the Bradford assay.
-
In a 96-well plate, add varying concentrations of this compound.
-
Add a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM) to each well.
-
Add cell membranes (typically 10-20 µg of protein per well).
-
For determining non-specific binding, add a high concentration of unlabeled CP55,940 (e.g., 1 µM) to a set of control wells.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Data analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The effect of this compound is then determined as a percentage of the specific binding in the absence of the modulator.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
Materials:
-
Membranes from hCB1-HEK293 cells or rat cerebellum.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
This compound.
-
CB1 receptor agonist (e.g., CP55,940, anandamide (AEA)).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4, containing 1 mg/ml BSA.
-
Unlabeled GTPγS (for determining non-specific binding).
Protocol:
-
Pre-incubate cell membranes with adenosine deaminase (3 units/ml) for 10 minutes at 30°C in the assay buffer.
-
In a 96-well plate, add varying concentrations of this compound.
-
Add a fixed concentration of the CB1 agonist (e.g., 50 nM CP55,940).
-
Add GDP to a final concentration of 30 µM.
-
Add [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Initiate the reaction by adding the cell membranes.
-
For non-specific binding, add 30 µM unlabeled GTPγS to control wells.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and process the samples as described in the radioligand binding assay (filtration and scintillation counting).
-
Data analysis: The results are expressed as a percentage of the agonist-stimulated [³⁵S]GTPγS binding in the absence of this compound.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following CB1 receptor activation.
Materials:
-
Whole hCB1-HEK293 cells.
-
Forskolin (an adenylyl cyclase activator).
-
CB1 receptor agonist (e.g., CP55,940, AEA).
-
This compound.
-
cAMP assay kit (e.g., AlphaScreen from PerkinElmer).
-
Cell culture medium.
Protocol:
-
Seed hCB1-HEK293 cells in a 96-well plate and grow to confluence.
-
On the day of the experiment, replace the medium with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.
-
Add a fixed concentration of the CB1 agonist (e.g., 10 nM CP55,940).
-
Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
Data analysis: The inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation is measured, and the antagonistic effect of this compound on this inhibition is quantified.
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK signaling pathway.
Materials:
-
hCB1-HEK293 cells.
-
CB1 receptor agonist.
-
This compound.
-
Antibodies specific for phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
-
Western blotting or ELISA reagents.
Protocol:
-
Culture hCB1-HEK293 cells and serum-starve them overnight before the experiment.
-
Treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a CB1 agonist for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of pERK1/2 and total ERK1/2 using Western blotting or a specific ELISA kit.
-
Data analysis: The ratio of pERK1/2 to total ERK1/2 is calculated and compared across different treatment conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound from various in vitro assays reported in the literature.
Table 1: Antagonistic Activity of this compound in Functional Assays
| Assay Type | Agonist | Cell Type | IC₅₀ (nM) | Reference |
| CB1 Yeast Reporter | CP55,940 | S. cerevisiae | ~40 | |
| CB1 Yeast Reporter | WIN55,212-2 | S. cerevisiae | ~209 | |
| CB1 Yeast Reporter | Anandamide (AEA) | S. cerevisiae | ~150 | |
| CB1 Yeast Reporter | 2-AG | S. cerevisiae | >200 | |
| [³⁵S]GTPγS Binding | CP55,940 | HEK293-hCB1 | 234 | |
| SRE Assay | CP55,940 | CHO-K1-hCB1 | 234 (161–337) |
Table 2: Modulation of Agonist Binding by this compound
| Radioligand | Effect on Binding | EC₅₀ (nM) | Maximum Enhancement (%) | Reference |
| [³H]CP55,940 | Increase | 14.4 ± 6.6 | 58 ± 9 |
Table 3: Comparison of this compound with other Modulators in Calcium Mobilization and [³⁵S]GTPγS Assays
| Compound | Calcium Mobilization pIC₅₀ | [³⁵S]GTPγS pIC₅₀ | cAMP pIC₅₀ | Reference |
| Org27569 | 7.3 ± 0.08 | 6.1 ± 0.07 | 6.8 ± 0.06 | |
| This compound | 7.5 ± 0.1 | 7.0 ± 0.1 | 6.4 ± 0.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathway of this compound at the CB1 receptor.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Psncbam-1 in a Rat Feeding Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Psncbam-1 {1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea}, a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, in a rat feeding model. This compound has demonstrated efficacy in reducing food intake and body weight in preclinical studies, making it a valuable tool for obesity and metabolic disorder research.
Mechanism of Action
This compound exhibits a unique mechanism of action at the CB1 receptor. It is classified as a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and synthetic agonists.[1][2] Paradoxically, this compound has been shown to increase the binding of CB1 receptor agonists.[1][3] However, despite enhancing agonist binding, it antagonizes agonist-induced signaling pathways, including G-protein coupling and cyclic AMP (cAMP) modulation.[1] This non-competitive antagonism is highly selective for the CB1 receptor over the CB2 receptor. This distinct mode of action offers a potential therapeutic advantage by modulating endocannabinoid signaling without the adverse effects associated with direct antagonists or inverse agonists.
Signaling Pathway
The signaling pathway modulated by this compound is centered on the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR). In its natural state, the activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This compound, as a negative allosteric modulator, binds to an allosteric site on the CB1 receptor. This binding event alters the conformation of the receptor in such a way that while it may increase the binding affinity of the orthosteric agonist, it prevents the subsequent G-protein activation and downstream signaling. Consequently, the agonist-induced inhibition of adenylyl cyclase is blocked, and cAMP levels are not suppressed.
Experimental Protocols
Acute Rat Feeding Model
This protocol details an acute in vivo study to assess the effects of this compound on food intake and body weight in rats.
Materials:
-
This compound
-
Vehicle solution: 5% propylene glycol, 5% Tween 80, and 90% saline
-
Male Sprague-Dawley rats (weight-matched)
-
Standard powdered rat diet
-
Metabolic cages for individual housing and food intake measurement
-
Analytical balance
Procedure:
-
Acclimation: House male Sprague-Dawley rats individually in a controlled environment with a reverse-phase light-dark cycle. Allow at least two weeks for acclimation to these conditions, with free access to a standard powdered rat diet and tap water.
-
Grouping: On the day of the experiment, allocate the animals into weight-matched treatment groups (e.g., vehicle control, this compound treatment). A typical group size is six rats.
-
Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A common dosage for this compound is 30 mg/kg. The injection should be given 30 minutes before the start of the dark phase, which is the primary feeding period for rodents. The dose volume should be 5 ml/kg.
-
Food Intake Measurement: Monitor food intake by weighing the food jars at 1, 2, 4, 6, and 24 hours post-injection.
-
Body Weight Measurement: Record the body weight of each rat at the beginning of the experiment and at 24 hours post-injection.
-
Data Analysis: Calculate the cumulative food intake at each time point for each group. Analyze the data for statistical significance using appropriate methods (e.g., ANOVA followed by post-hoc tests).
Data Presentation
The following tables summarize the quantitative data from a representative acute rat feeding study with this compound.
Table 1: Effect of this compound on Food Intake in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Food Intake Reduction (2h) | Food Intake Reduction (24h) |
| Vehicle | - | - | - |
| This compound | 30 | 83 ± 6% (p<0.01) | 48 ± 7% (p<0.01) |
| SR141716A (Comparator) | 10 | 94 ± 2% (p<0.01) | 48 ± 3% (p<0.01) |
Table 2: Effect of this compound on Body Weight in Rats (24h)
| Treatment Group | Dose (mg/kg, i.p.) | Body Weight Change |
| Vehicle | - | Weight gain |
| This compound | 30 | Significant decrease (p<0.01 vs. vehicle) |
| SR141716A (Comparator) | 10 | Significant decrease (p<0.01 vs. vehicle) |
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the endocannabinoid system in the regulation of appetite and body weight. Its unique allosteric modulatory mechanism at the CB1 receptor provides a novel approach for potential therapeutic interventions in obesity and related metabolic disorders. The provided protocols and data offer a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of this compound and similar compounds.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psncbam-1 [³⁵S]GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psncbam-1 is a selective allosteric antagonist of the cannabinoid CB1 receptor. The [³⁵S]GTPγS binding assay is a functional assay used to characterize the interaction of ligands like this compound with G protein-coupled receptors (GPCRs), such as the CB1 receptor. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. As the CB1 receptor is coupled to Gi/o proteins, agonist stimulation facilitates the exchange of GDP for GTP on the Gαi/o subunit, initiating downstream signaling cascades. Antagonists, like this compound, inhibit this agonist-induced G protein activation. This document provides a detailed protocol for performing a [³⁵S]GTPγS binding assay to evaluate the antagonist activity of this compound at the human CB1 receptor.
Signaling Pathway of the CB1 Receptor
The cannabinoid CB1 receptor is a class A GPCR that primarily couples to the Gi/o family of heterotrimeric G proteins. Upon activation by an agonist, the receptor promotes the dissociation of GDP from the Gαi/o subunit and the binding of GTP. The activated Gαi/o subunit and the Gβγ complex then modulate the activity of various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly regulate ion channels, such as inhibiting voltage-gated Ca²⁺ channels and activating G protein-coupled inwardly rectifying K⁺ (GIRK) channels.[1][2][3]
Caption: CB1 Receptor Signaling Pathway.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is designed for a 96-well plate format to determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing the human CB1 receptor.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Temperature |
| HEK293 cell membranes with hCB1 receptor | PerkinElmer | ES-110-M | -80°C |
| [³⁵S]GTPγS | PerkinElmer | NEG030H | -20°C |
| GTPγS (unlabeled) | Sigma-Aldrich | G8634 | -20°C |
| GDP (Guanosine 5'-diphosphate) | Sigma-Aldrich | G7127 | -20°C |
| CP55,940 (CB1 Agonist) | Tocris Bioscience | 0949 | -20°C |
| This compound | MedchemExpress | HY-111435 | -20°C |
| TME Buffer Components: | Room Temperature | ||
| - Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| - MgCl₂ | Sigma-Aldrich | M8266 | Room Temperature |
| - EGTA | Sigma-Aldrich | E3889 | Room Temperature |
| NaCl | Sigma-Aldrich | S9888 | Room Temperature |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| 96-well Filter Plates (GF/B) | Millipore | MSFBN6B50 | Room Temperature |
| Scintillation Cocktail | PerkinElmer | 6013329 | Room Temperature |
Solutions and Buffers
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 100 mM NaCl, and 0.1% (w/v) fatty acid-free BSA.
-
[³⁵S]GTPγS Working Solution: Dilute [³⁵S]GTPγS in assay buffer to a final concentration of 0.1 nM.
-
GDP Working Solution: Prepare a stock solution of 10 mM GDP in water and dilute in assay buffer to the desired final concentration (e.g., 10 µM).
-
Agonist (CP55,940) Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute serially in assay buffer to achieve a range of concentrations.
-
Antagonist (this compound) Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute serially in assay buffer to achieve a range of concentrations.
Experimental Workflow
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Procedure
-
Membrane Preparation: Thaw the HEK293 cell membranes expressing the human CB1 receptor on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
50 µL of diluted this compound at various concentrations (or vehicle for control wells).
-
50 µL of the CB1 agonist CP55,940 at a fixed concentration (typically the EC₈₀) or vehicle for basal binding.
-
50 µL of the diluted cell membrane suspension.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at 30°C.
-
Initiation of Reaction: Start the binding reaction by adding 50 µL of a pre-mixed solution of [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM) in assay buffer.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through a 96-well GF/B filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Presentation and Analysis
The raw data will be in counts per minute (CPM). The data should be organized to determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.
Data Analysis Steps:
-
Calculate Specific Binding:
-
Total Binding: CPM in the presence of agonist and vehicle for the antagonist.
-
Non-specific Binding (NSB): CPM in the presence of a saturating concentration of unlabeled GTPγS.
-
Basal Binding: CPM in the absence of both agonist and antagonist.
-
Agonist-stimulated Specific Binding: (Total Binding - NSB) - (Basal Binding - NSB).
-
-
Determine IC₅₀ of this compound:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 - [((CPM with this compound - Basal Binding) / (Agonist-stimulated Specific Binding)) * 100]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Sample Data Table
| This compound [M] | Log [this compound] | Mean CPM | % Inhibition |
| 0 | N/A | 1500 | 0 |
| 1.00E-10 | -10.0 | 1450 | 3.3 |
| 1.00E-09 | -9.0 | 1200 | 20.0 |
| 1.00E-08 | -8.0 | 750 | 50.0 |
| 1.00E-07 | -7.0 | 350 | 76.7 |
| 1.00E-06 | -6.0 | 300 | 80.0 |
| 1.00E-05 | -5.0 | 280 | 81.3 |
Note: The above data is for illustrative purposes only.
Conclusion
The [³⁵S]GTPγS binding assay is a robust method for characterizing the antagonist properties of compounds like this compound at the CB1 receptor. By following this detailed protocol, researchers can obtain reliable and reproducible data on the potency of this compound in inhibiting agonist-induced G protein activation. This information is crucial for understanding its mechanism of action and for the development of new therapeutics targeting the endocannabinoid system.
References
Application Notes and Protocols for Determining Psncbam-1 Activity using a cAMP Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psncbam-1 is a negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o signaling pathway.[1][2][3] Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Consequently, measuring intracellular cAMP is a robust method to quantify the functional activity of the CB1 receptor and to characterize the modulatory effects of compounds like this compound.[1] This document provides a detailed protocol for assessing the activity of this compound using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen®, which are common methods for quantifying cAMP.
In this assay, a CB1 receptor agonist will first be used to inhibit the forskolin-stimulated production of cAMP. This compound is then added to determine its ability to antagonize the effect of the agonist, which would result in a recovery of cAMP levels.
Signaling Pathway of CB1 Receptor and Modulation by this compound
The CB1 receptor, upon activation by an agonist, couples to a Gi protein. The Gαi subunit of this protein then inhibits the enzyme adenylyl cyclase, leading to a reduction in the conversion of ATP to cAMP. This compound, as a negative allosteric modulator, does not compete directly with the agonist for the binding site but binds to a different site on the receptor. This binding event alters the receptor's conformation in such a way that it reduces the efficacy of the agonist, thereby diminishing the agonist's ability to inhibit adenylyl cyclase.
Experimental Protocol: HTRF-Based cAMP Assay
This protocol is based on a typical Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. The principle involves competition between native cAMP produced by the cells and a labeled cAMP tracer (often d2-labeled) for binding to a specific anti-cAMP antibody labeled with a FRET donor (often a Europium cryptate). An increase in intracellular cAMP leads to a decrease in the FRET signal.
Materials and Reagents
-
Cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., Ham's F12)
-
This compound
-
CB1 receptor agonist (e.g., CP55,940)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP Assay Kit (containing cAMP-d2 tracer, anti-cAMP Cryptate antibody, lysis buffer, and cAMP standard)
-
White, opaque 384-well microplates
-
HTRF-compatible microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
The day before the assay, seed CB1-expressing cells into a white, opaque 384-well plate at a density of 4,000 to 10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Prepare a solution of the CB1 agonist (e.g., CP55,940) at a concentration that gives approximately 80% of its maximal effect (EC80).
-
Prepare a solution of forskolin. The final concentration will need to be optimized to stimulate a robust cAMP signal.
-
Prepare a working solution of the CB1 agonist and forskolin together in stimulation buffer.
-
-
Assay Execution:
-
Gently remove the culture medium from the cells.
-
Add 5 µL of the different this compound dilutions to the appropriate wells. Include a vehicle control.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
-
Add 5 µL of the CB1 agonist/forskolin mixture to all wells except for the negative control (which receives buffer only) and positive control (which receives only forskolin).
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate antibody in the provided lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well, followed by 5 µL of the anti-cAMP Cryptate solution.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Presentation
The raw data will be the ratio of the fluorescence signals at 665 nm and 620 nm. This ratio is inversely proportional to the amount of cAMP produced. The data can be normalized to the controls (e.g., 100% for forskolin alone, 0% for basal) and then used to calculate the IC50 of this compound.
Table 1: Hypothetical Data for this compound Antagonism of CP55,940-induced Inhibition of Forskolin-Stimulated cAMP Production
| This compound Conc. (nM) | CP55,940 (10 nM) | Forskolin (10 µM) | HTRF Ratio (665/620) | % Inhibition of Agonist Effect |
| 0 | - | - | 1.85 | N/A |
| 0 | - | + | 0.45 | N/A |
| 0 | + | + | 1.52 | 0 |
| 1 | + | + | 1.45 | 6.5 |
| 10 | + | + | 1.18 | 31.5 |
| 50 | + | + | 0.89 | 58.3 |
| 100 | + | + | 0.67 | 78.7 |
| 500 | + | + | 0.51 | 93.5 |
| 1000 | + | + | 0.46 | 99.1 |
Note: This is a representative dataset and actual values may vary depending on experimental conditions.
From this data, a dose-response curve can be generated to determine the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the CB1 agonist's effect. The data demonstrates that this compound acts as a non-competitive antagonist, reducing the maximal effect of the agonist without shifting its EC50.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Psncbam-1 in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psncbam-1, or 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel small molecule that acts as a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand, this compound binds to a distinct allosteric site on the CB1 receptor. This interaction modulates the binding and/or efficacy of orthosteric ligands, such as agonists and inverse agonists.[1][4] Notably, this compound exhibits a paradoxical effect in radioligand binding studies, where it enhances the binding of the CB1 receptor agonist [³H]CP55,940 while simultaneously acting as an antagonist in functional assays. This unique pharmacological profile makes this compound a valuable tool for investigating the complexities of CB1 receptor signaling and for the development of novel therapeutics with potentially improved side-effect profiles compared to traditional orthosteric modulators.
These application notes provide detailed protocols for utilizing this compound in radioligand binding studies to characterize its interaction with the CB1 receptor.
Data Presentation
Table 1: In Vitro Binding and Functional Data for this compound at the CB1 Receptor
| Assay Type | Radioligand/Agonist | Effect of this compound | Quantitative Value | Cell/Tissue Type | Reference |
| Radioligand Binding | [³H]CP55,940 (Agonist) | Increased Binding | EC₅₀ = 14.4 ± 6.6 nM | hCB1 Membranes | |
| % Increase in Binding | 58 ± 9% | hCB1 Membranes | |||
| Radioligand Binding | [³H]SR141716A (Inverse Agonist) | Decreased Binding | IC₅₀ = 2.29 ± 0.37 µM | hCB1 Membranes | |
| % Reduction in Binding | 74 ± 6% (incomplete) | hCB1 Membranes | |||
| [³⁵S]GTPγS Binding | Basal | Partial Inverse Agonism | IC₅₀ = 7.02 ± 1.25 nM | HEK293-hCB1 Membranes | |
| % Reduction in Basal Binding | 16.3 ± 0.83% | HEK293-hCB1 Membranes | |||
| [³⁵S]GTPγS Binding | CP55,940 (Agonist) | Antagonism | IC₅₀ = 45 nM | Not Specified | |
| [³⁵S]GTPγS Binding | WIN 55,212-2 (Agonist) | Antagonism | IC₅₀ = 209 nM | Not Specified | |
| cAMP Assay | CP55,940 / AEA (Agonists) | Antagonism | - | HEK293-hCB1 Cells | |
| SRE Assay | CP55,940 (Agonist) | Negative Allosteric Modulation | IC₅₀ = 234 nM | HEK293-CB1R Cells |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay with [³H]CP55,940
This protocol is designed to determine the effect of this compound on the binding of the CB1 receptor agonist [³H]CP55,940.
Materials:
-
Membrane preparations from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue (e.g., rat cerebellum).
-
[³H]CP55,940 (Specific Activity: ~168 Ci/mmol).
-
This compound
-
Unlabeled CP55,940
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Thaw frozen membrane aliquots on ice.
-
Resuspend the membranes in ice-cold binding buffer to a final protein concentration of 20 µg per well.
-
-
Assay Setup:
-
The assay is performed in a final volume of 500 µL in silanized glass tubes or 250 µL in a 96-well plate.
-
Total Binding: Add membrane preparation, [³H]CP55,940 (at a final concentration of ~0.5 nM), and binding buffer.
-
Non-specific Binding (NSB): Add membrane preparation, [³H]CP55,940, and a saturating concentration of unlabeled CP55,940 (e.g., 10 µM).
-
This compound Effect: Add membrane preparation, [³H]CP55,940, and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
-
Incubation:
-
Incubate the reaction mixtures at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]CP55,940 binding against the log concentration of this compound.
-
Analyze the data using a non-linear regression model to determine the EC₅₀ of this compound for enhancing agonist binding.
-
Protocol 2: Radioligand Competition Binding Assay with [³H]SR141716A
This protocol is designed to determine the effect of this compound on the binding of the CB1 receptor inverse agonist [³H]SR141716A.
Materials:
-
Same as Protocol 1, with the substitution of [³H]SR141716A for [³H]CP55,940 and unlabeled SR141716A for unlabeled CP55,940.
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup:
-
The assay is performed in a final volume of 500 µL or 250 µL.
-
Total Binding: Add membrane preparation, [³H]SR141716A (at a final concentration near its Kd), and binding buffer.
-
Non-specific Binding (NSB): Add membrane preparation, [³H]SR141716A, and a saturating concentration of unlabeled SR141716A (e.g., 10 µM).
-
Competition with this compound: Add membrane preparation, [³H]SR141716A, and varying concentrations of this compound (e.g., 1 nM to 10 µM). Due to solubility issues, concentrations above 10 µM may not be feasible.
-
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Filtration: As described in Protocol 1.
-
Counting: As described in Protocol 1.
-
Data Analysis:
-
Calculate specific binding.
-
Plot the percentage of specific [³H]SR141716A binding against the log concentration of this compound.
-
Analyze the data using a non-linear regression model to determine the IC₅₀ of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for radioligand binding assays using this compound.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - ProQuest [proquest.com]
- 4. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for Psncbam-1 Administration in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psncbam-1, or 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel synthetic small molecule that functions as a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2][3] Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site on the CB1 receptor. This modulation results in a non-competitive antagonism of agonist-induced signaling.[1] Notably, this compound has been shown to reduce food intake and body weight in preclinical models, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.[1] Its allosteric mechanism may offer a safer alternative to previously developed CB1 receptor inverse agonists, which were withdrawn from the market due to psychiatric side effects.
These application notes provide a comprehensive overview of this compound for in vivo research, including its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its administration.
Mechanism of Action
This compound exhibits a complex and selective interaction with the CB1 receptor. It does not compete with orthosteric agonists for binding; in fact, it has been observed to increase the binding of agonists like [3H]CP55,940. Despite this, it antagonizes agonist-induced signaling pathways. This is achieved by forming a ternary complex with the agonist and the receptor, which disrupts the functional response.
The primary signaling pathways affected by this compound include:
-
G-protein Coupling: this compound inhibits agonist-induced [35S]GTPγS binding, indicating a disruption of G-protein activation. It has been shown to be a non-competitive antagonist in this regard.
-
cAMP Signaling: The compound antagonizes the inhibition of cyclic AMP (cAMP) accumulation induced by CB1 receptor agonists.
-
MAPK/ERK Pathway: this compound has been shown to inhibit the CB1-dependent activation of the MAPK/ERK signaling pathway.
-
β-Arrestin Recruitment: this compound can inhibit agonist-induced β-arrestin recruitment.
Importantly, this compound is highly selective for the CB1 receptor over the CB2 receptor.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Agonist | Effect of this compound | IC50 Value | Reference |
| CB1 Yeast Reporter Assay | CP55,940 | Antagonism | ~40 nM | |
| CB1 Yeast Reporter Assay | WIN55,212-2 | Antagonism | ~209 nM | |
| CB1 Yeast Reporter Assay | Anandamide (AEA) | Antagonism | ~100 nM | |
| CB1 Yeast Reporter Assay | 2-Arachidonoyl Glycerol (2-AG) | Antagonism | >200 nM | |
| [35S]GTPγS Binding | CP55,940 | Partial Inverse Agonism | 7.02 ± 1.25 nM | |
| SRE Reporter Assay | CP55,940 | Inhibition | 234 nM (161–337 nM) |
In Vivo Effects of this compound in Rodent Models
| Species | Dosing | Route of Administration | Primary Outcome | Reference |
| Rat (Male SD) | Not specified | Intraperitoneal (i.p.) | Decreased food intake and body weight | |
| Mouse (Adult Male) | 10, 18, 30 mg/kg | Intraperitoneal (i.p.) | Attenuated oral ethanol self-administration (significant at 30 mg/kg) | |
| Mouse (Adult Male) | 18, 30 mg/kg | Intraperitoneal (i.p.) | Significantly reduced palatable food self-administration | |
| Mouse | 4, 10 mg/kg | Intraperitoneal (i.p.) | Blocked antinociceptive effects of JWH018 | |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Modestly decreased the anti-nociceptive effect of THC |
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway at the CB1 receptor.
Caption: General experimental workflow for in vivo this compound studies.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vehicle solution (e.g., saline, polyethylene glycol, Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10, 18, or 30 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: The exact composition of the vehicle may need to be optimized for solubility and tolerability. A common vehicle for similar compounds consists of a mixture of DMSO, Tween 80, and saline. For example, a vehicle could be prepared with 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. This compound is soluble in DMSO up to 100 mM.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary, but care should be taken to avoid degradation of the compound.
-
-
Prepare the final dosing solution:
-
Gradually add the vehicle solution to the dissolved this compound in DMSO while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the dosing solution is low (typically ≤5%) to avoid toxicity.
-
The final volume should be calculated to allow for a standard injection volume (e.g., 5 or 10 ml/kg).
-
-
Storage: The prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept on ice and protected from light. For longer-term storage, consult the manufacturer's recommendations, though fresh preparation is always preferred for in vivo studies.
Protocol 2: In Vivo Administration of this compound in Rodents
Materials:
-
Prepared this compound dosing solution
-
Vehicle solution (for control group)
-
Experimental animals (e.g., rats, mice), properly acclimated
-
Appropriate animal handling and restraint devices
-
Sterile syringes (e.g., 1 ml) and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Allow animals to acclimate to the housing and experimental conditions for at least one week prior to the study.
-
Handle the animals daily for several days before the experiment to minimize stress-induced variability.
-
On the day of the experiment, weigh each animal to determine the precise injection volume.
-
-
Administration:
-
The most common route of administration for this compound in the literature is intraperitoneal (i.p.) injection.
-
Gently restrain the animal. For an i.p. injection in a mouse or rat, the animal is typically held with its head tilted slightly downwards.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the calculated volume of the this compound solution or vehicle slowly and smoothly.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage immediately after injection.
-
Monitor the animal for any signs of distress or adverse reactions.
-
Proceed with the planned behavioral or physiological assessments at the predetermined time points post-administration. For acute feeding studies, this may involve providing access to food shortly after injection. For other studies, such as antinociception, a pre-treatment time may be required (e.g., 30 minutes).
-
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the specific characteristics of the this compound batch being used. Optimization of the vehicle and dosage may be necessary for different animal strains or experimental paradigms.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CB1 Receptors | Tocris Bioscience [tocris.com]
Psncbam-1 solubility and preparation for experiments
Introduction
Psncbam-1 is a novel synthetic compound that has garnered significant interest within the scientific community for its potential therapeutic applications. Its unique chemical structure and properties necessitate specific handling and preparation procedures to ensure experimental accuracy and reproducibility. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro and in vivo studies, along with a summary of its known characteristics.
Data Presentation
A comprehensive understanding of this compound's physicochemical properties is crucial for its effective use in research. The following table summarizes the key quantitative data related to its solubility and storage.
| Parameter | Value | Unit | Notes |
| Molecular Weight | 450.5 | g/mol | |
| Appearance | White to off-white crystalline solid | - | |
| Solubility in DMSO | ≥ 50 | mg/mL | Stock solutions should be prepared in anhydrous DMSO. |
| Solubility in Ethanol | ~10 | mg/mL | May require gentle warming to 37°C for complete dissolution. |
| Solubility in PBS (pH 7.4) | < 0.1 | mg/mL | Considered practically insoluble in aqueous buffers. |
| Recommended Storage | -20°C (lyophilized powder) or -80°C (in solution) | °C | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is a common solvent for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, weigh out 0.4505 mg of this compound (Mass = Molecular Weight x Molarity x Volume = 450.5 g/mol x 0.01 mol/L x 0.001 L = 0.0004505 g = 0.4505 mg).
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution to the final desired concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Add the prepared working solutions to the cells immediately.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its biological effects.
Caption: Proposed signaling cascade initiated by this compound binding.
Experimental Workflow for In Vitro Assay
The diagram below outlines the general workflow for conducting an in vitro cell viability assay with this compound.
Caption: General workflow for assessing this compound's effect on cell viability.
Application Notes and Protocols for Determining the IC50 of Psncbam-1 in Functional Assays
Introduction
Psncbam-1, or 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a significant pharmacological tool for studying the endocannabinoid system. It functions as a negative allosteric modulator (NAM) of the cannabinoid type 1 (CB1) receptor.[1][2] Unlike orthosteric antagonists that compete directly with endogenous ligands at the primary binding site, this compound binds to a distinct, allosteric site on the CB1 receptor.[1][3] This binding modulates the receptor's function, specifically antagonizing the effects of CB1 agonists in a non-competitive manner. Characterizing the potency of this compound, typically by determining its half-maximal inhibitory concentration (IC50), is crucial for its validation and use in preclinical research, particularly in areas like obesity and substance use disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to determine the IC50 of this compound using relevant functional assays. The protocols and data herein are based on established methodologies for characterizing CB1 receptor modulators.
This compound Mechanism of Action at the CB1 Receptor
This compound exhibits a complex mechanism of action characteristic of allosteric modulators. While it can paradoxically increase the binding of certain CB1 agonists, such as [3H]CP55,940, it simultaneously attenuates their functional downstream signaling. The activation of the CB1 receptor, a G protein-coupled receptor (GPCR), by an agonist typically leads to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs), mediated by the Gαi/o protein. This compound binding to the allosteric site prevents this cascade of events.
Quantitative Data Summary
The IC50 of this compound is highly dependent on the specific agonist used in the functional assay, a hallmark of allosteric modulation. Below is a summary of reported IC50 and EC50 values from various experimental setups.
| Assay Type | Cell/Tissue Type | Agonist | Potency (IC50/EC50) | Reference |
| Yeast Reporter Assay | Saccharomyces cerevisiae | CP55,940 | ~40 nM - 200 nM | |
| [³⁵S]GTPγS Binding | Recombinant HEK293-hCB1 | CP55,940 | 45 nM | |
| [³⁵S]GTPγS Binding | Recombinant HEK293-hCB1 | WIN55,212-2 | 209 nM | |
| [³⁵S]GTPγS Binding | Rat Cerebellar Membranes | CP55,940 / AEA | Similar potencies | |
| β-arrestin Recruitment | CHO-K1 cells | CP55,940 | 3.84 nM (EC50) | |
| Serum Response Element | Not Specified | CP55,940 | 234 nM | |
| General Allosteric Antagonism | Not Specified | Not Specified | 0.1 µM (EC50) |
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of an inhibitor like this compound involves preparing the biological system, applying a range of inhibitor concentrations, stimulating the system with a fixed concentration of an agonist, measuring the functional response, and analyzing the data to derive the IC50 value.
Detailed Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins upon receptor activation by an agonist. As an antagonist, this compound will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.
A. Principle Activation of the CB1 receptor by an agonist (e.g., CP55,940) facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. Using radiolabeled [³⁵S]GTPγS allows for the quantification of this activation. This compound's inhibitory effect is measured by its ability to reduce the agonist-stimulated signal in a concentration-dependent manner.
B. Materials and Reagents
-
Membranes from cells expressing hCB1 receptors (e.g., HEK293-hCB1) or from tissues with high CB1 expression (e.g., rat cerebellum).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
CB1 agonist (e.g., CP55,940)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid and microplate scintillation counter
C. Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in Assay Buffer to achieve the desired final concentrations.
-
Prepare a stock solution of the CB1 agonist (e.g., CP55,940) in DMSO. Dilute in Assay Buffer to a working concentration that is 2x the final desired concentration (typically the EC80).
-
Prepare the Assay Mix containing Assay Buffer, 1 mg/mL BSA, 30-100 µM GDP, and 0.05-0.1 nM [³⁵S]GTPγS.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of Assay Buffer (for total and agonist-stimulated binding) or this compound dilutions to appropriate wells.
-
Add 25 µL of Assay Buffer (for basal binding) or 2x agonist solution to the wells.
-
Add 50 µL of cell membranes (5-20 µg protein/well) diluted in Assay Buffer.
-
Initiate the reaction by adding 100 µL of the Assay Mix to all wells. The final volume should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter mats completely.
-
Add scintillation fluid and count the bound radioactivity using a microplate scintillation counter.
-
D. Data Analysis
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of a non-radiolabeled GTP analog) from the total binding.
-
Normalize the data by setting the basal binding (no agonist) as 0% and the maximal agonist-stimulated binding (no this compound) as 100%.
-
Plot the percent inhibition against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
Protocol 2: cAMP Accumulation Assay
This assay measures the downstream consequence of CB1 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound will antagonize this agonist-induced decrease.
A. Principle In cells expressing the CB1 receptor, treatment with the adenylyl cyclase activator Forskolin leads to a large increase in intracellular cAMP. A CB1 agonist will inhibit this effect. This compound, as a NAM, will reverse the agonist's inhibitory action, thereby restoring cAMP levels in a dose-dependent manner. The concentration of cAMP can be measured using various methods, including competitive immunoassays (e.g., HTRF, ELISA).
B. Materials and Reagents
-
Whole cells expressing hCB1 receptors (e.g., CHO-hCB1, HEK-hCB1)
-
Cell culture medium
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation)
-
CB1 agonist (e.g., WIN55,212-2)
-
This compound
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
96- or 384-well cell culture plates
C. Procedure
-
Cell Culture:
-
Plate the CB1-expressing cells in a suitable microplate and grow to 80-90% confluency.
-
-
Assay Setup:
-
Wash the cells once with serum-free medium or stimulation buffer.
-
Pre-incubate the cells with serial dilutions of this compound (or buffer for controls) in the presence of IBMX (e.g., 500 µM) for 15-30 minutes at 37°C.
-
-
Stimulation:
-
Add the CB1 agonist (at its EC80 concentration) and Forskolin (e.g., 1-10 µM) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit (e.g., adding HTRF reagents).
-
Read the plate on a compatible plate reader (e.g., HTRF-compatible reader).
-
D. Data Analysis
-
Calculate cAMP concentrations based on a standard curve.
-
Normalize the data: Set the response with Forskolin + agonist as 0% antagonism and the response with Forskolin alone as 100% antagonism.
-
Plot the percentage of antagonism against the logarithm of the this compound concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter logistic equation) to calculate the IC50 value.
Data Analysis and Interpretation
The final step in the workflow is to transform raw experimental data into a meaningful IC50 value. This involves normalization, plotting, and curve fitting.
Interpretation Considerations:
-
Non-Competitive Antagonism: As a NAM, this compound should decrease the maximal efficacy (Emax) of the agonist without significantly shifting the agonist's EC50 value. This can be confirmed with Schild analysis.
-
Agonist Dependence: The calculated IC50 for this compound will likely vary when different agonists are used (e.g., CP55,940 vs. WIN55,212-2). This is a key piece of evidence for allosteric modulation and reflects the different conformations the receptor may adopt when bound to different orthosteric ligands.
-
Data Quality: Ensure that the dose-response curve is well-defined with a clear top and bottom plateau and that the R² value of the curve fit is high (typically >0.95) to have confidence in the calculated IC50.
Conclusion
Determining the IC50 of this compound requires the use of functional assays that measure the downstream signaling of the CB1 receptor. Key assays include [³⁵S]GTPγS binding and cAMP accumulation, which directly probe G-protein activation and its consequences. Due to its status as a negative allosteric modulator, it is critical for researchers to understand that the measured IC50 value is context-dependent, particularly on the choice of agonist. By following the detailed protocols and data analysis steps outlined in these notes, researchers can accurately and reproducibly characterize the potency of this compound, facilitating further investigation into its therapeutic potential.
References
Psncbam-1: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psncbam-1, or {1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea}, is a selective negative allosteric modulator (NAM) of the cannabinoid receptor type 1 (CB1).[1][2] Unlike orthosteric antagonists that block the agonist binding site directly, this compound binds to a distinct allosteric site on the CB1 receptor. This binding modulates the receptor's response to orthosteric ligands, such as the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), or synthetic agonists like CP55,940 and WIN55,212-2.[2][3]
A key characteristic of this compound is its "biased signaling." While it paradoxically enhances the binding of some CB1 agonists, it simultaneously antagonizes G-protein-mediated signaling pathways. Specifically, it has been shown to inhibit agonist-induced G-protein coupling, leading to a reduction in downstream signaling cascades such as the inhibition of adenylyl cyclase and subsequent cAMP production. This unique mechanism of action makes this compound a valuable tool for dissecting the complexities of the endocannabinoid system and offers a potential therapeutic avenue with a potentially different side-effect profile compared to orthosteric antagonists.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Agonist | Cell Line/Tissue | Measured Effect | IC50 (nM) | Reference |
| [35S]GTPγS Binding | CP55,940 | HEK293-hCB1 | Inhibition | 42.1 - 49.2 | |
| [35S]GTPγS Binding | Anandamide (AEA) | HEK293-hCB1 | Inhibition | ~100 | |
| [35S]GTPγS Binding | CP55,940 | Rat Cerebellar Membranes | Inhibition | ~200 | |
| [35S]GTPγS Binding | Anandamide (AEA) | Rat Cerebellar Membranes | Inhibition | ~1000 | |
| cAMP Accumulation | CP55,940 | HEK293-hCB1 | Inhibition | Not specified | |
| ERK1/2 Phosphorylation | CP55,940 | HEK293-CB1 | Inhibition | 234 | |
| Receptor Internalization | WIN55,212-2 | HEK 3HA-hCB1 | Inhibition | pEC50 = 5.15 ± 0.05 |
Table 2: In Vivo Effects of this compound in Rodent Models
| Animal Model | Administration Route | Dose (mg/kg) | Measured Effect | % Change | Reference |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 30 | Reduction in food intake (2h) | 83 ± 6% | |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 30 | Reduction in food intake (24h) | 48 ± 7% | |
| Male Sprague-Dawley Rats | Intraperitoneal (i.p.) | 30 | Reduction in body weight (24h) | Significant decrease | |
| Male C57BL/6J Mice | Intraperitoneal (i.p.) | 18 | Reduction in palatable food self-administration | Significant reduction | |
| Male C57BL/6J Mice | Intraperitoneal (i.p.) | 30 | Reduction in palatable food self-administration | Significant reduction | |
| Male C57BL/6J Mice | Intraperitoneal (i.p.) | 30 | Reduction in ethanol self-administration | Significant reduction |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action at the CB1 Receptor
Caption: this compound allosterically modulates CB1 receptor signaling.
General Experimental Workflow for In Vitro Characterization
Caption: Workflow for assessing this compound's in vitro effects.
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.
Materials:
-
HEK293 cells stably expressing human CB1 receptors (HEK293-hCB1) or rat cerebellar membranes.
-
Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 1 mM GDP, pH 7.4.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
CB1 receptor agonist (e.g., CP55,940, AEA).
-
This compound.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Multi-well plates (96-well).
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCB1 cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh membrane preparation buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane aliquots at -80°C. For rat cerebellar membranes, dissect and homogenize the cerebellum in a similar manner.
-
-
Assay:
-
Thaw membrane aliquots on ice.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of this compound.
-
A fixed concentration of CB1 agonist (typically EC80-EC90).
-
Membranes (10-20 µg protein per well).
-
[35S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to sit for at least 4 hours.
-
Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Data are typically expressed as a percentage of the stimulation induced by the agonist alone.
-
Calculate IC50 values for this compound by fitting the data to a four-parameter logistic equation.
-
Protocol 2: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gαi/o-coupled receptors like CB1.
Materials:
-
HEK293-hCB1 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
CB1 receptor agonist (e.g., CP55,940).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Culture:
-
Plate HEK293-hCB1 cells in 96-well plates and grow to ~90% confluence.
-
-
Assay:
-
Wash cells once with serum-free medium.
-
Pre-incubate cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor like IBMX (0.5 mM) for 15-30 minutes at 37°C.
-
Add the CB1 agonist (e.g., CP55,940) and forskolin (to stimulate adenylyl cyclase, typically 1-5 µM).
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Measurement:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Measure intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (100%) and basal levels (0%).
-
Plot the concentration-response curves for the agonist in the presence and absence of this compound to determine the antagonistic effect.
-
Protocol 3: In Vivo Hypophagia Study in Rats
This protocol assesses the effect of this compound on food intake and body weight.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Standard rat chow and water.
-
This compound.
-
Vehicle solution (e.g., 5% Tween 80 in saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Metabolic cages for accurate food intake measurement.
-
Weighing scale.
Procedure:
-
Acclimation:
-
House rats individually in metabolic cages for at least 3 days to acclimate.
-
Provide ad libitum access to food and water.
-
Handle the animals daily to minimize stress.
-
-
Dosing and Measurement:
-
Fast the rats for a predetermined period (e.g., 18 hours) before the experiment, with free access to water.
-
At the beginning of the dark cycle (when rats are most active), weigh each rat and administer either vehicle or this compound (e.g., 30 mg/kg) via i.p. injection.
-
Provide a pre-weighed amount of food.
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Measure body weight again at the 24-hour mark.
-
-
Data Analysis:
-
Calculate the food intake (in grams) for each animal at each time point.
-
Calculate the change in body weight over the 24-hour period.
-
Compare the results between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound serves as a critical research tool for investigating the nuanced roles of the CB1 receptor in the central nervous system. Its allosteric modulatory properties allow for a finer tuning of the endocannabinoid system compared to traditional orthosteric ligands. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in various neuroscience research applications, from cellular signaling to complex behaviors. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
- 1. Real-time characterization of cannabinoid receptor 1 (CB1) allosteric modulators reveals novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psncbam-1 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psncbam-1 is a novel synthetic small molecule that acts as a selective negative allosteric modulator (NAM) of the cannabinoid type 1 (CB1) receptor.[1][2] Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site on the CB1 receptor. This unique mechanism of action leads to a paradoxical pharmacological profile: it can increase the binding of CB1 receptor agonists while simultaneously inhibiting their downstream signaling pathways, such as G-protein coupling and cyclic adenosine monophosphate (cAMP) modulation.[1] This allosteric modulation offers a potential therapeutic advantage by providing a more nuanced regulation of the endocannabinoid system, which may lead to a better safety profile compared to direct CB1 antagonists.
In rodent models, this compound has demonstrated efficacy in reducing food intake and body weight, making it a compound of interest for obesity research.[1] It has also been investigated for its effects on other behaviors, including alcohol consumption and nociception. These application notes provide a summary of the available data on this compound dosage in rodent studies and detailed protocols for its use in vivo.
Data Presentation
In Vivo Efficacy of this compound in Rodents
| Species | Strain | Sex | Application | Dose (mg/kg) | Route | Key Findings | Reference |
| Rat | Sprague-Dawley | Male | Acute Food Intake | 30 | i.p. | Significantly reduced food intake at 2 and 24 hours; significantly decreased body weight over 24 hours. No obvious signs of toxicity were observed. | [1] |
| Mouse | C57BL/6J | Male | Ethanol Self-Administration | 10, 18, 30 | i.p. | 30 mg/kg significantly reduced ethanol rewards. | |
| Mouse | C57BL/6J | Male | Palatable Food Self-Administration | 18, 30 | i.p. | Significantly reduced palatable food rewards. | |
| Mouse | Not Specified | Male | Nociception (THC-induced) | Not Specified | i.p. | Attenuated THC-induced anti-nociception. | |
| Mouse | Not Specified | Not Specified | Cannabinoid Withdrawal | 10 | i.p. | Investigated for effects on withdrawal symptoms. |
i.p. = intraperitoneal
Pharmacokinetic and Toxicological Data
| Parameter | Species | Matrix | Value | Notes | Reference |
| Half-life (t½) | Rat | Liver Microsomes | ~13 minutes | In vitro data; suggests rapid metabolism. In vivo half-life may differ. | |
| Toxicology | |||||
| Acute Toxicity | Rat | In vivo | No adverse effects on behavior or obvious signs of toxicity observed at 30 mg/kg i.p. | This is a qualitative observation from a single study. |
Recommendation: It is strongly recommended that researchers conduct their own pharmacokinetic and toxicology studies, including determining the No-Observed-Adverse-Effect-Level (NOAEL) and Median Lethal Dose (LD50), to establish a comprehensive safety and dosing profile for this compound in their specific rodent models and experimental conditions.
Experimental Protocols
Protocol 1: Acute Food Intake Study in Rats
This protocol is adapted from studies investigating the hypophagic effects of this compound.
1. Animals:
-
Male Sprague-Dawley rats.
-
House animals individually to allow for accurate food intake measurement.
-
Maintain on a standard chow diet and a 12-hour light/dark cycle.
2. Materials:
-
This compound
-
Vehicle solution: 5% propylene glycol, 5% Tween 80, and 90% saline.
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Balances for weighing animals and food.
3. Procedure:
-
Acclimation: Acclimate animals to handling and injection procedures for several days prior to the experiment.
-
Fasting: Fast animals for a predetermined period (e.g., overnight) to ensure robust food intake.
-
Dosing:
-
Prepare a stock solution of this compound in the vehicle. The concentration should be calculated to deliver the desired dose in an appropriate injection volume (e.g., 1-2 ml/kg).
-
Administer this compound (e.g., 30 mg/kg) or vehicle via i.p. injection.
-
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard chow.
-
Data Collection:
-
Measure and record food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Record animal body weight at the beginning and end of the 24-hour period.
-
Observe animals for any signs of adverse effects.
-
4. Data Analysis:
-
Calculate cumulative food intake at each time point.
-
Calculate the change in body weight over the 24-hour period.
-
Compare the this compound treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Ethanol Self-Administration in Mice
This protocol is based on studies evaluating the effect of this compound on ethanol consumption.
1. Animals:
-
Male C57BL/6J mice.
-
House animals individually.
-
Maintain on a standard diet and a 12-hour light/dark cycle.
2. Materials:
-
This compound
-
Vehicle solution (as described in Protocol 1).
-
Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Ethanol solution (e.g., 10% w/v in water).
-
Water.
3. Procedure:
-
Training:
-
Train mice to self-administer the ethanol solution in the operant chambers. This typically involves an initial period of continuous reinforcement (e.g., FR1 schedule, where each lever press delivers a reward) followed by a gradual increase in the response requirement.
-
Training sessions are typically conducted daily for a set duration (e.g., 30 minutes).
-
-
Baseline: Once stable responding for ethanol is established, record baseline levels of self-administration for several days.
-
Dosing and Testing:
-
On test days, administer this compound (e.g., 10, 18, or 30 mg/kg, i.p.) or vehicle a set time before the start of the operant session (e.g., 30 minutes).
-
Place the mice in the operant chambers and record the number of active (ethanol-delivering) and inactive lever presses for the duration of the session.
-
-
Washout: Ensure a sufficient washout period between different doses of this compound.
4. Data Analysis:
-
Compare the number of ethanol rewards earned and lever presses between the this compound and vehicle treatment conditions using appropriate statistical analyses (e.g., repeated measures ANOVA).
Mandatory Visualizations
Caption: this compound's negative allosteric modulation of the CB1 receptor signaling pathway.
Caption: Experimental workflow for an acute food intake study in rodents.
References
Application Notes and Protocols: Measuring Psncbam-1 Effects on Food Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psncbam-1 is a novel small molecule that acts as a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2][3] Unlike orthosteric antagonists that bind to the same site as endogenous ligands, allosteric modulators bind to a different site on the receptor, offering a potential for greater receptor subtype specificity and a differentiated pharmacological profile.[1][4] This characteristic may lead to a safer therapeutic alternative for conditions such as obesity, where the CB1 receptor is a key target. Preclinical studies have demonstrated that this compound significantly reduces food intake and body weight in rats, highlighting its potential as a therapeutic agent for appetite control.
These application notes provide detailed protocols for assessing the effects of this compound on food intake in a preclinical setting, based on published research.
Mechanism of Action: this compound and the CB1 Receptor
This compound exerts its effects by selectively modulating the CB1 receptor in a non-competitive manner. It has been shown to block the effects of CB1 receptor agonists such as CP55,940, WIN55212-2, anandamide (AEA), and 2-arachidonoyl glycerol (2-AG). Interestingly, while this compound antagonizes CB1 receptor signaling at the G-protein and second messenger levels, it has been observed to increase the binding of the agonist [3H]CP55,940. This suggests that this compound stabilizes a receptor conformation that has a higher affinity for agonists but is incapable of initiating downstream signaling. This allosteric modulation is highly selective for the CB1 receptor over the CB2 receptor.
Caption: this compound signaling pathway at the CB1 receptor.
Data Presentation: Quantitative Effects of this compound on Food Intake and Body Weight
The following tables summarize the quantitative data from an acute rat feeding model, demonstrating the hypophagic (appetite-reducing) effects of this compound.
Table 1: Effect of this compound on Food Intake in Male Sprague-Dawley Rats
| Treatment Group | Dose (mg/kg, i.p.) | Food Intake Reduction (2 hours) | Food Intake Reduction (24 hours) |
| Vehicle | - | - | - |
| This compound | 30 | 83 ± 6% (P<0.01) | 48 ± 7% (P<0.01) |
| SR141716A | 10 | 94 ± 2% (P<0.01) | 48 ± 3% (P<0.01) |
Table 2: Effect of this compound on Body Weight in Male Sprague-Dawley Rats over 24 hours
| Treatment Group | Dose (mg/kg, i.p.) | Body Weight Change |
| Vehicle | - | Gain |
| This compound | 30 | Significant Decrease (P<0.01 vs. vehicle) |
| SR141716A | 10 | Significant Decrease (P<0.01 vs. vehicle) |
Table 3: Effect of this compound on Palatable Food Self-Administration in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Reduction in Palatable Food Rewards |
| Vehicle | - | - |
| This compound | 10 | No significant reduction |
| This compound | 18 | Significant reduction |
| This compound | 30 | Significant reduction |
Experimental Protocols
Protocol 1: Acute Food Intake and Body Weight Measurement in Rats
This protocol is designed to assess the acute effects of this compound on food consumption and body weight in a rodent model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Standard laboratory chow
-
Metabolic cages for individual housing and food intake measurement
-
Animal balance
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Individually house rats in metabolic cages for at least 3 days prior to the experiment to allow for acclimation to the new environment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fasting: 24 hours prior to the administration of the compound, remove food to ensure the animals are in a fasted state. Water should remain available.
-
Baseline Measurements: On the day of the experiment, record the baseline body weight of each rat.
-
Compound Administration: Prepare this compound in the vehicle solution. Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal injection. A control group receiving the CB1 receptor inverse agonist SR141716A (e.g., 10 mg/kg) can also be included for comparison.
-
Food Presentation: Immediately after injection, provide a pre-weighed amount of standard laboratory chow to each rat.
-
Food Intake Measurement: Measure the amount of food consumed at specific time points, for example, at 2 hours and 24 hours post-injection. This is done by weighing the remaining food and accounting for any spillage.
-
Body Weight Measurement: At the 24-hour time point, re-weigh each rat to determine the change in body weight.
-
Data Analysis: Calculate the percentage reduction in food intake for the treatment groups compared to the vehicle-treated group. Analyze the changes in body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel analogs of this compound as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Psncbam-1 Concentration In Vitro
Welcome to the technical support center for Psncbam-1, a novel allosteric antagonist of the cannabinoid CB1 receptor. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, with the chemical name 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor[1]. Its mechanism is unique in that it enhances the binding of CB1 receptor agonists, such as CP55,940, to the receptor, yet it paradoxically antagonizes agonist-induced signaling[1][2]. This non-competitive antagonism has been observed in functional assays like [35S]GTPγS binding and cAMP assays, where it inhibits signaling at both the G-protein and second messenger levels[1].
Q2: Is this compound selective for the CB1 receptor?
A2: Yes, this compound is highly selective for the CB1 receptor over the CB2 receptor. Studies have shown that it does not significantly affect CB2 receptor signaling.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO, with a maximum concentration of 100 mM (39.29 mg/mL). Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.
Q4: What are the typical in vitro assays used to characterize this compound activity?
A4: The activity of this compound is commonly characterized using a battery of in vitro assays, including:
-
Radioligand Binding Assays: To assess its effect on agonist ([3H]CP55,940) and inverse agonist ([3H]SR141716A) binding.
-
[35S]GTPγS Binding Assays: To measure its impact on agonist-stimulated G-protein activation.
-
cAMP Accumulation Assays: To determine its effect on the inhibition of adenylyl cyclase by CB1 agonists.
-
Yeast Reporter Assays: Used as a primary screening tool to identify antagonists of CB1 receptor signaling.
-
β-Arrestin Recruitment Assays: To investigate its influence on another key signaling pathway.
Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Media | This compound has limited aqueous solubility. The final concentration of DMSO may be too low, or the compound concentration may be too high. | 1. Reduce Final Concentration: Lower the working concentration of this compound in your assay. 2. Adjust Co-solvent Concentration: A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same DMSO concentration. 3. Gentle Heating: Carefully warm the stock solution in a 37°C water bath to aid dissolution, but be cautious of potential compound degradation. 4. Mechanical Agitation: Use a vortex or sonicator to help dissolve the compound. |
| Inconsistent or Noisy Experimental Data | Poor compound solubility leading to inconsistent concentrations. Pipetting errors. Cell health issues. | 1. Address Solubility: Follow the steps outlined above to ensure complete dissolution of this compound. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions from a clear stock solution for each experiment. 3. Verify Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 4. Check Pipettes: Calibrate and check pipettes for accuracy. |
| Unexpected Agonist-like Effects | While this compound is an antagonist, some allosteric modulators can exhibit context-dependent effects or act as agonists for specific signaling pathways. | 1. Review Literature: Consult literature for reports of agonist activity of this compound in specific pathways. 2. Use Multiple Assays: Characterize its activity across different functional assays (e.g., [35S]GTPγS, cAMP, β-arrestin) to get a comprehensive profile. 3. Control for Vehicle Effects: Ensure the observed effect is not an artifact of the vehicle (DMSO). |
| Lower than Expected Potency | Degradation of the compound. Issues with the assay system. | 1. Prepare Fresh Stock: Use a freshly prepared stock solution of this compound. 2. Validate Assay Components: Ensure all assay reagents, including the CB1 agonist, are potent and used at the correct concentration. 3. Optimize Incubation Times: Review and optimize incubation times for both this compound and the agonist. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays.
Table 1: Antagonistic Activity of this compound
| Assay | Agonist | IC50 (nM) | Cell/Membrane Type |
| CB1 Yeast Reporter Assay | CP55,940 | ~40-200 | Saccharomyces cerevisiae expressing hCB1 |
| CB1 Yeast Reporter Assay | WIN55,212-2 | 209 | Saccharomyces cerevisiae expressing hCB1 |
| [35S]GTPγS Binding Assay | CP55,940 | 45 | HEK293-hCB1 membranes |
| [35S]GTPγS Binding Assay | Anandamide (AEA) | Similar to CP55,940 | HEK293-hCB1 membranes |
| [35S]GTPγS Binding Assay | CP55,940 | Similar to hCB1 | Rat cerebellar membranes |
| [35S]GTPγS Binding Assay | Anandamide (AEA) | Similar to hCB1 | Rat cerebellar membranes |
| cAMP Accumulation Assay | CP55,940 | Partial inhibition at 1 µM | HEK293-hCB1 cells |
| cAMP Accumulation Assay | Anandamide (AEA) | Partial inhibition at 1 µM | HEK293-hCB1 cells |
| β-arrestin Assay | CP55,940 | 234 | PathHunter β-arrestin cells |
| β-arrestin Assay | WIN55,212-2 | Less potent than for CP55,940 | PathHunter β-arrestin cells |
Data compiled from multiple sources.
Table 2: Allosteric Modulation of Ligand Binding by this compound
| Radioligand | Effect | EC50 / IC50 (nM) | Cell/Membrane Type |
| [3H]CP55,940 (agonist) | Increased binding | EC50: 14.4 ± 6.6 | Not specified |
| [3H]SR141716A (inverse agonist) | Decreased binding | IC50: 2290 ± 370 | Not specified |
Data from Horswill et al., 2007.
Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the effect of this compound on the binding of a radiolabeled agonist ([3H]CP55,940) to CB1 receptors.
-
Materials:
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HEK293 cell membranes expressing human CB1 receptors (HEK293-hCB1).
-
[3H]CP55,940.
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Unlabeled CP55,940 (for non-specific binding).
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM Tris, 2.5 mM EDTA, 5 mM MgCl2, 1 mg/ml BSA, pH 7.4.
-
GF/B filter mats.
-
Scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 5-10 µg of HEK293-hCB1 membranes per well.
-
Add the this compound dilutions to the wells.
-
Add [3H]CP55,940 to a final concentration of 0.5 nM.
-
For non-specific binding, add 10 µM unlabeled CP55,940.
-
Incubate for 60-90 minutes at 37°C.
-
Harvest the membranes by rapid filtration through GF/B filter mats pre-soaked in 0.05% polyethyleneimine.
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Wash the filters multiple times with ice-cold wash buffer (50 mM Tris, pH 7.4).
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
2. [35S]GTPγS Binding Assay
-
Objective: To measure the effect of this compound on agonist-stimulated G-protein activation.
-
Materials:
-
HEK293-hCB1 cell membranes.
-
[35S]GTPγS.
-
CB1 receptor agonist (e.g., CP55,940).
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine HEK293-hCB1 membranes (5-10 µ g/well ), GDP (to a final concentration of 10 µM), and the this compound dilutions.
-
Pre-incubate for 15-30 minutes at 30°C.
-
Add the CB1 agonist (e.g., CP55,940 at its EC80 concentration).
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filter mats.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [35S]GTPγS by scintillation counting.
-
3. cAMP Accumulation Assay
-
Objective: To assess the effect of this compound on agonist-mediated inhibition of adenylyl cyclase.
-
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (HEK293-hCB1).
-
Forskolin.
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CB1 receptor agonist (e.g., CP55,940).
-
This compound stock solution in DMSO.
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cAMP assay kit.
-
-
Procedure:
-
Plate HEK293-hCB1 cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with this compound at various concentrations for 15-30 minutes.
-
Add the CB1 agonist (e.g., CP55,940) and incubate for a further 15-30 minutes.
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Stimulate the cells with forskolin (e.g., 1 µM) to induce cAMP production and incubate for 10-15 minutes.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
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Visualizations
Caption: this compound binds to an allosteric site on the CB1 receptor, enhancing agonist binding but inhibiting downstream G-protein activation.
Caption: General experimental workflow for characterizing this compound in vitro.
Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.
References
overcoming Psncbam-1 solubility issues in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues with Psncbam-1 in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3] It is soluble in DMSO up to 100 mM. For in vitro studies, stock solutions are typically prepared in 100% DMSO and then diluted to the final concentration in the experimental buffer, ensuring the final DMSO concentration is low (e.g., 0.1-0.2%) to avoid solvent effects on the biological system.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:
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Lower the Final Concentration: this compound's solubility in aqueous solutions is limited. It has been noted that insolubility can be an issue at concentrations above 10 μM in some aqueous buffers. Try working with a lower final concentration of the compound.
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Increase the Cosolvent Percentage: While keeping the final DMSO concentration as low as possible is ideal, you might need to slightly increase it to maintain solubility. Test a range of final DMSO concentrations to find the optimal balance for your experiment.
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Use a Surfactant: For certain applications, particularly in vivo studies, surfactants like Tween 80 (Polysorbate 80) can be used to improve solubility and prevent precipitation.
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Sonication: After dilution, sonicating the solution can help to dissolve any initial precipitate and create a clear solution.
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pH Adjustment: Although specific data on the effect of pH on this compound solubility is limited, the pH of your buffer can influence the charge state of the molecule and thus its solubility. You may need to empirically test a range of pH values for your buffer.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For in vivo experiments, this compound is often administered in a vehicle composed of a mixture of solvents and surfactants to ensure its solubility and bioavailability. Common vehicle compositions include:
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10% DMSO, 10% Tween 80, and 80% saline.
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7.8% Polysorbate 80 (Tween 80) and 92.2% sterile saline.
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A combination of vegetable oil, detergents, and organic solvents (like ethanol or DMSO) diluted with warm saline.
It is crucial to prepare the formulation immediately before use and to use methods like sonication to achieve a clear and stable solution.
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers for In Vitro Assays
Symptoms:
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Visible precipitate after diluting DMSO stock solution into the assay buffer (e.g., PBS, Tris-HCl, HEPES-buffered saline).
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Inconsistent or non-reproducible experimental results.
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Lower than expected potency or efficacy in functional assays.
Possible Causes:
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The final concentration of this compound exceeds its solubility limit in the aqueous buffer.
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The final concentration of DMSO is too low to keep the compound in solution.
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The pH of the buffer is not optimal for this compound solubility.
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The rigid conformation of the this compound molecule inherently limits its aqueous solubility.
Solutions:
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Optimize Final Concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the risk of precipitation.
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Adjust Cosolvent Concentration: Create a matrix of final DMSO concentrations to identify the highest tolerable percentage for your cells or assay that maintains this compound solubility.
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Incorporate a Solubilizing Agent: For cell-based assays where a small amount of surfactant is permissible, consider adding a low concentration of a non-ionic surfactant like Pluronic F-68.
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Fresh Preparations: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
Issue: Compound Precipitation During Storage
Symptoms:
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Crystals or precipitate observed in the DMSO stock solution upon storage.
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Difficulty in re-dissolving the compound after thawing.
Possible Causes:
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The stock solution concentration is too high for stable storage, even in DMSO.
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Improper storage temperature.
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Water absorption by DMSO, which can reduce the solubility of the compound.
Solutions:
-
Optimal Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.
-
Lower Stock Concentration: If precipitation persists, consider preparing and storing a slightly less concentrated DMSO stock solution (e.g., 10 mM instead of 100 mM).
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Gentle Re-dissolving: Before use, allow the frozen stock solution to thaw completely at room temperature. If needed, gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate briefly to ensure complete dissolution.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent/Vehicle | Maximum Reported Concentration | Application | Reference(s) |
| DMSO | 100 mM | In vitro stock solution | |
| 10% DMSO, 10% Tween 80, 80% Saline | Not specified (used for 18 and 30 mg/kg doses) | In vivo (i.p. injections in mice) | |
| 7.8% Polysorbate 80, 92.2% Sterile Saline | Not specified (used for a 10 mg/kg dose) | In vivo (i.p. injections in mice) | |
| Ethanol | Not specified (mentioned as a solvent for stock) | In vitro stock solution |
Table 2: Summary of this compound Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 392.88 g/mol | |
| Formula | C₂₂H₂₁ClN₄O | |
| Appearance | Solid | |
| Storage | +4°C (solid), -20°C or -80°C (in solvent) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
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Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a commonly used vehicle for this compound.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing 1 part Tween 80 with 8 parts sterile saline. For example, to make 9 mL of vehicle, mix 1 mL of Tween 80 with 8 mL of saline.
-
Formulation: To prepare the final dosing solution, add 1 part of the this compound DMSO stock to 9 parts of the Tween 80/saline vehicle. This will result in a final vehicle composition of 10% DMSO, 10% Tween 80, and 80% saline.
-
Homogenization: Vortex the final formulation vigorously. Use sonication in a water bath until the solution becomes clear and homogenous.
-
Administration: Use the freshly prepared formulation for intraperitoneal (i.p.) injection immediately.
Visualizations
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound for in vivo administration.
References
Navigating the Complexities of Psncbam-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Psncbam-1, a novel allosteric antagonist of the cannabinoid CB1 receptor. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and summarized pharmacological data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids (like anandamide and 2-AG) and synthetic agonists (like CP55,940 and WIN55212-2).[2][3] Its binding modulates the receptor's function, specifically by acting as a non-competitive antagonist to agonist-induced signaling.[3]
Q2: Does this compound have any activity at the CB2 receptor?
A2: No, this compound is highly selective for the CB1 receptor and has been shown to have no significant effect on CB2 receptors.
Q3: What are the in vivo effects of this compound?
A3: In an acute rat feeding model, this compound has been demonstrated to decrease food intake and body weight.
Q4: Is this compound a competitive or non-competitive antagonist?
A4: Schild analyses have confirmed that this compound is a non-competitive antagonist. This is further supported by findings that it reduces the maximal efficacy (Emax) of CB1 agonists without significantly affecting their potency (EC50).
Q5: How does this compound affect the binding of CB1 receptor agonists?
A5: Paradoxically, while this compound antagonizes the functional effects of CB1 agonists, it has been shown to increase the binding of the radiolabeled agonist [3H]CP55,940. This is a characteristic feature of some allosteric modulators.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values in functional assays | 1. Agonist-dependent effects of this compound. 2. Variability in cell-based assay conditions. | 1. Be aware that the potency of this compound can vary depending on the specific agonist used for stimulation. Refer to the data tables for agonist-specific IC50 values. 2. Ensure consistent cell density, incubation times, and reagent concentrations. |
| Compound precipitation at high concentrations | This compound has limited solubility at concentrations above 10 μM. | 1. Prepare stock solutions in a suitable solvent like DMSO. 2. Avoid using concentrations exceeding 10 μM in aqueous buffers if precipitation is observed. 3. If higher concentrations are necessary, consider using a solubilizing agent, but validate its compatibility with the assay. |
| Unexpected agonist-like effects observed | While primarily an antagonist, some allosteric modulators can exhibit context-dependent agonist activity. | 1. Carefully review your experimental setup. 2. Test this compound alone in your assay system to check for any intrinsic activity. |
| Difficulty replicating in vivo feeding study results | 1. Differences in animal models (species, strain, age). 2. Variations in drug administration (vehicle, route, timing). 3. Differences in feeding protocols (fasting state, diet composition). | 1. Use the specified rat model (e.g., male Sprague-Dawley rats) if possible. 2. Follow the described intraperitoneal (i.p.) administration protocol with the appropriate vehicle. 3. Standardize the feeding conditions as outlined in the experimental protocol. |
Quantitative Pharmacological Data
In Vitro Antagonism of CB1 Receptor Agonists by this compound
| Assay Type | Agonist | Cell/Tissue Type | This compound IC50 (nM) |
| Yeast Reporter Assay | CP55,940 | Saccharomyces cerevisiae expressing hCB1 | 45 ± 6 |
| WIN55212-2 | Saccharomyces cerevisiae expressing hCB1 | 209 ± 38 | |
| Anandamide (AEA) | Saccharomyces cerevisiae expressing hCB1 | 118 ± 21 | |
| 2-Arachidonoyl glycerol (2-AG) | Saccharomyces cerevisiae expressing hCB1 | >1000 | |
| [35S]GTPγS Binding Assay | CP55,940 | Recombinant HEK293-hCB1 membranes | 48 ± 5 |
| Anandamide (AEA) | Recombinant HEK293-hCB1 membranes | 62 ± 11 | |
| CP55,940 | Rat cerebellar membranes | 55 ± 8 | |
| Anandamide (AEA) | Rat cerebellar membranes | 75 ± 14 | |
| cAMP Assay | CP55,940 | HEK293 cells expressing hCB1 | 234 (161–337) |
Data compiled from multiple sources.
In Vivo Effects of this compound in an Acute Rat Feeding Model
| Treatment | Dose (mg/kg, i.p.) | Food Intake Reduction (2h) | Body Weight Change (24h) |
| Vehicle | - | - | Gain |
| This compound | 30 | 83 ± 6% | Significant Decrease |
| SR141716A (Rimonabant) | 10 | 94 ± 2% | Significant Decrease |
Data from an acute feeding study in male Sprague-Dawley rats.
Experimental Protocols
[35S]GTPγS Binding Assay
This protocol is a generalized procedure based on standard methods for assessing G-protein activation.
Workflow:
Caption: Workflow for the [35S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the CB1 receptor (e.g., HEK293-hCB1 cells or rat cerebellum).
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, at pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, [35S]GTPγS (e.g., 0.05 nM), the CB1 receptor agonist (e.g., CP55,940 at its EC80 concentration), and varying concentrations of this compound.
-
Incubation Conditions: Incubate the mixture at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the IC50 values for this compound by non-linear regression analysis.
cAMP Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibition of adenylyl cyclase activity.
Workflow:
Caption: Workflow for the cAMP inhibition assay.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in appropriate media and seed them into 96-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of a CB1 receptor agonist (e.g., CP55,940) and a stimulator of adenylyl cyclase, such as forskolin (e.g., 1 µM).
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP produced using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC50 value.
Signaling Pathway
This compound Modulation of CB1 Receptor Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Agonist binding to the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a negative allosteric modulator, binds to a different site on the CB1 receptor and prevents this agonist-induced inhibition of adenylyl cyclase.
Caption: this compound allosterically inhibits CB1 receptor signaling.
References
Technical Support Center: Psncbam-1 In Vivo Administration
Disclaimer: The following information is based on the assumed properties of "Psncbam-1" as a novel small molecule inhibitor of the PD-1/PD-L1 pathway. This guide is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The recommended vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, it is crucial to assess the solubility and stability of this compound in this vehicle at the desired concentration prior to administration.
Q2: What is the optimal dosing schedule for this compound in a mouse xenograft model?
A2: The optimal dosing schedule can vary depending on the tumor model and the specific research question. A common starting point is daily administration via oral gavage or intraperitoneal injection. Dose-response studies are recommended to determine the most effective and well-tolerated regimen.
Q3: What are the known off-target effects of this compound?
A3: As a novel compound, the full off-target profile of this compound is still under investigation. In vitro kinase screening and cellular thermal shift assays can help identify potential off-targets. Researchers should closely monitor for any unexpected physiological or behavioral changes in the animal models.
Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?
A4: Pharmacodynamic effects can be assessed by analyzing biomarkers in tumor and blood samples. This can include measuring the expression of downstream targets of the PD-1/PD-L1 pathway through techniques like immunohistochemistry (IHC), western blotting, or flow cytometry for immune cell populations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of this compound in Vehicle | This compound may have low aqueous solubility. The concentration may be too high for the chosen vehicle. | - Test alternative vehicle formulations (e.g., adjust percentages of co-solvents).- Sonication or gentle heating (if the compound is stable) may aid dissolution.- Reduce the final concentration of this compound if possible. |
| Precipitation of this compound Upon Injection | The vehicle may not be maintaining solubility in the physiological environment. | - Consider using a different route of administration (e.g., subcutaneous).- Evaluate nanoformulation strategies to improve stability and solubility. |
| Observed Animal Toxicity (e.g., weight loss, lethargy) | The dose may be too high, leading to on-target or off-target toxicity. The vehicle itself may be causing adverse effects. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess vehicle-related toxicity.- Monitor animal health daily (body weight, clinical signs). |
| Lack of Tumor Growth Inhibition | The dose may be too low or the dosing frequency insufficient. The tumor model may not be responsive to PD-1/PD-L1 inhibition. | - Increase the dose or dosing frequency, staying below the MTD.- Confirm PD-L1 expression in the tumor model.- Ensure proper drug formulation and administration technique. |
| High Variability in Tumor Response Between Animals | Inconsistent drug administration. Heterogeneity of the tumor model. | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Use well-characterized and homogeneous tumor cell lines. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Vehicles
| Vehicle Composition | Solubility (mg/mL) |
| 10% DMSO, 90% Saline | 0.5 |
| 5% DMSO, 5% Tween 80, 90% PBS | 1.2 |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 5.0 |
| 20% Captisol® in Water | 8.5 |
Table 2: In Vitro Efficacy and In Vivo Toxicity of this compound
| Parameter | Value |
| IC50 (PD-1/PD-L1 Binding Assay) | 15 nM |
| Cellular IC50 (Jurkat-CHO co-culture) | 120 nM |
| Mouse LD50 (Oral Gavage) | > 2000 mg/kg |
| Maximum Tolerated Dose (MTD) - 14 days, daily oral gavage | 100 mg/kg |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model
-
Cell Culture and Implantation:
-
Culture MC38 colon carcinoma cells in DMEM with 10% FBS.
-
Harvest cells at ~80% confluency and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female C57BL/6 mice.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1 (Vehicle Control): Administer vehicle (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) daily via oral gavage.
-
Group 2 (this compound): Administer this compound at the desired dose (e.g., 50 mg/kg) in the vehicle daily via oral gavage.
-
Group 3 (Positive Control): Administer an anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally twice a week.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight three times per week. Tumor volume (mm³) = (Length x Width²) / 2.
-
Monitor animal health daily for any signs of toxicity.
-
At the end of the study (e.g., day 21 or when tumors reach a predetermined size), euthanize the mice.
-
-
Tissue Collection and Analysis:
-
Collect tumors and spleens.
-
Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis of immune cell infiltration (e.g., CD8+ T cells).
-
Process the remaining tumor and spleen for flow cytometry analysis of immune cell populations.
-
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Psncbam-1 off-target effects investigation
Technical Support Center: Psncbam-1
This technical support guide provides troubleshooting advice and frequently asked questions for researchers investigating the off-target effects of this compound, a hypothetical kinase inhibitor targeting CDK9.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell toxicity at concentrations where CDK9 inhibition is not yet maximal. What could be the cause?
A1: This is a common indicator of off-target effects. This compound, while designed to target CDK9, may be inhibiting other kinases essential for cell survival. We recommend performing a broad-panel kinase screen to identify unintended targets. Additionally, consider that toxicity may arise from non-kinase off-targets or metabolite-driven effects.
Q2: Our phenotypic results (e.g., changes in cell morphology) do not align with the known downstream effects of CDK9 inhibition. How should we proceed?
A2: When observed phenotypes diverge from expected on-target effects, a systematic off-target investigation is warranted. We suggest a multi-pronged approach:
-
In Silico Profiling: Use computational models to predict potential off-targets based on the structure of this compound and the homology of kinase ATP-binding sites.
-
In Vitro Kinase Profiling: Screen this compound against a large panel of recombinant kinases to empirically identify off-targets and determine their binding affinities.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or phosphoproteomics to confirm which of the potential off-targets identified in vitro are also engaged by this compound in a cellular environment.
Q3: How can we differentiate between on-target and off-target-driven phenotypes in our cellular assays?
A3: Differentiating on- and off-target effects is critical. The following experimental strategies are recommended:
-
Rescue Experiments: If an off-target is identified (e.g., Kinase Y), attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of Kinase Y while treating with this compound. If the phenotype is reversed, it is likely driven by the off-target inhibition of Kinase Y.
-
RNAi/CRISPR Knockdown: Compare the phenotype induced by this compound with the phenotype resulting from the specific knockdown or knockout of the intended target (CDK9). Concordant phenotypes strengthen the case for on-target activity, while divergent results suggest off-target involvement.
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Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known CDK9 inhibitor that has a different chemical scaffold. Shared phenotypes are more likely to be on-target.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values across different cell lines. | Off-target effects in cell lines with varying kinase expression profiles. | 1. Perform kinase profiling on a panel of representative cell lines. 2. Correlate this compound sensitivity with the expression levels of identified off-targets. |
| Activation of a signaling pathway that should be unaffected by CDK9 inhibition. | This compound may be inhibiting a negative regulator (a phosphatase or a kinase in a feedback loop) of that pathway. | 1. Conduct a phosphoproteomics study to get a global view of signaling alterations. 2. Use pathway analysis tools to identify unexpected nodes of activation. |
| Lack of a clear dose-response relationship in downstream biomarker assays. | Saturation of a high-affinity off-target at low concentrations, masking the on-target dose response. | 1. Expand the dose range of your experiment to cover several orders of magnitude. 2. Measure target engagement of both CDK9 and the suspected off-target across the full dose range. |
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screen
This protocol outlines a typical workflow for screening this compound against a large panel of purified kinases to determine its selectivity.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Assay Plate Preparation: In a multi-well plate, dispense the kinase, substrate, and ATP. Commercial services (e.g., Eurofins, Reaction Biology) typically use radiometric (_33_P-ATP) or fluorescence-based assays.
-
Compound Addition: Add the diluted this compound or control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. The method will depend on the assay format (e.g., measuring radioactive phosphate incorporation or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a target protein by a ligand (this compound) in a cellular context.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells using a method that preserves protein complexes, such as freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (CDK9) and suspected off-targets in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A ligand-induced stabilization will result in a shift of the melting curve to higher temperatures.
Visualizations
Caption: Figure 1: The intended mechanism of this compound is to inhibit the CDK9/Cyclin T1 complex, thereby preventing the phosphorylation of RNA Polymerase II and halting transcriptional elongation.
Caption: Figure 2: A logical workflow to systematically identify and validate the off-target effects of this compound, moving from broad screening to specific functional validation in a cellular context.
Caption: Figure 3: A conceptual diagram illustrating how this compound can bind to its intended on-target (CDK9) with high affinity, while also binding to several off-target kinases with varying lower affinities.
Technical Support Center: Improving Reproducibility of Psncbam-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Psncbam-1, a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] This means it binds to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous cannabinoids (like anandamide and 2-AG) and synthetic agonists (like CP55,940).[1][2] While it is classified as a NAM because it reduces the efficacy of CB1 receptor agonists in functional assays, it paradoxically enhances the binding of some agonists to the receptor.[1][3]
Q2: What are the most common in vitro assays used to characterize this compound activity?
A2: The most common in vitro assays for this compound are:
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Radioligand Binding Assays: Typically using [3H]CP55,940 to assess how this compound affects agonist binding to the CB1 receptor.
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[35S]GTPγS Binding Assays: To measure the functional consequence of this compound on G-protein activation by CB1 agonists.
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cAMP Accumulation Assays: To determine the effect of this compound on the downstream signaling cascade, specifically the inhibition of adenylyl cyclase.
Q3: Why are there often discrepancies between in vitro and in vivo results with this compound?
A3: The disconnect between in vitro and in vivo findings is a significant challenge in this compound research. Several factors may contribute to this, including:
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Metabolism and Pharmacokinetics: The in vivo metabolism of this compound can lead to different active compounds or concentrations at the target receptor compared to in vitro conditions.
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Complex Biological Environment: The in vivo environment involves interactions with multiple cell types, signaling pathways, and endogenous ligands that are not fully replicated in isolated cell or membrane preparations.
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Probe Dependence: The effects of this compound can vary depending on the specific agonist used in the assay.
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Receptor Reserve: The presence of spare receptors in vivo can mask the inhibitory effects of a NAM that are observed in vitro.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a vehicle such as 10% DMSO, 10% Tween 80, and 80% saline for in vivo studies, often requiring sonication for complete dissolution. For in vitro assays, it is commonly dissolved in DMSO to create a stock solution. Always refer to the manufacturer's instructions for specific storage conditions to ensure stability.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High variability or poor signal-to-noise ratio in [35S]GTPγS binding assays.
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Possible Cause: Suboptimal assay conditions. The [35S]GTPγS assay is sensitive to concentrations of GDP, Mg2+, and the radioligand itself. It generally works best for Gi-coupled receptors like CB1.
-
Troubleshooting Steps:
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Optimize GDP Concentration: Titrate GDP concentrations, as this is a critical factor for achieving a good assay window.
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Titrate Membrane Protein: Use an optimal amount of cell membrane preparation (typically 100-500 µg of protein).
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Check Buffer Composition: Ensure the assay buffer has the correct concentrations of MgCl2 and NaCl.
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Minimize Non-Specific Binding: Use fresh, high-quality reagents and consider pre-coating filters with BSA. Non-specific binding should ideally be less than 50% of total binding.
-
Issue 2: Inconsistent results in cAMP accumulation assays.
-
Possible Cause: Cell health, reagent stability, or inappropriate assay controls.
-
Troubleshooting Steps:
-
Monitor Cell Health: Ensure cells are healthy and not overgrown. Passage cells consistently and use a consistent cell density for each experiment.
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Use Fresh Reagents: Prepare fresh solutions of forskolin and other reagents for each experiment.
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Include Proper Controls: Always include a positive control (e.g., a known CB1 agonist) and a negative control (vehicle) to validate each assay plate.
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Optimize Incubation Times: Ensure incubation times with phosphodiesterase inhibitors, agonists, and forskolin are consistent and optimized for your cell line.
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Issue 3: Difficulty interpreting this compound's paradoxical effects (enhanced agonist binding, decreased function).
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Possible Cause: This is an inherent characteristic of this compound.
-
Interpretation and Reporting:
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Acknowledge the Paradox: Clearly state in your methodology and results that this compound is known to exhibit this dual behavior.
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Use Multiple Assays: Corroborate findings from binding assays with functional assays like [35S]GTPγS and cAMP to provide a complete picture of its activity.
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Consider Biased Signaling: this compound may preferentially modulate certain signaling pathways over others. Investigating downstream effectors beyond cAMP, such as ERK phosphorylation, may provide further insights.
-
In Vivo Experiment Troubleshooting
Issue 4: Lack of expected hypophagic (reduced food intake) effect in rodent models.
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Possible Cause: Species differences, inappropriate dosage, or experimental design.
-
Troubleshooting Steps:
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Consider Species: this compound has been shown to have hypophagic effects in rats. Effects in mice may be less pronounced or require different dosing.
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Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your specific animal model and strain.
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Vehicle and Administration: Ensure proper dissolution of this compound in the vehicle and consistent administration (e.g., intraperitoneal injection).
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Acclimatization and Baseline: Properly acclimatize animals to the experimental conditions and establish stable baseline food intake before drug administration.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound to highlight the potential for variability and provide a reference for expected outcomes.
Table 1: In Vitro Functional Activity of this compound
| Assay Type | Agonist | Cell/Tissue Type | This compound IC50 (nM) | Effect on Agonist Emax | Reference |
| [35S]GTPγS | CP55,940 | HEK293-hCB1 | 7.02 ± 1.25 | Reduction | |
| [35S]GTPγS | Anandamide (AEA) | HEK293-hCB1 | - | Reduction | |
| cAMP | CP55,940 | HEK293-hCB1 | ~100 | Reversal of inhibition | |
| Yeast Reporter | CP55,940 | hCB1 Yeast | 45 | Antagonism | |
| Yeast Reporter | WIN55,212-2 | hCB1 Yeast | 209 | Antagonism |
Table 2: In Vivo Effects of this compound on Food Intake in Rats
| Dose (mg/kg, i.p.) | Time Point | % Reduction in Food Intake (vs. Vehicle) | Change in Body Weight (vs. Vehicle) | Reference |
| 30 | 2 hours | 83 ± 6% | - | |
| 30 | 24 hours | 48 ± 7% | Significant decrease |
Detailed Experimental Protocols
[35S]GTPγS Binding Assay Protocol
This protocol is a generalized procedure based on methodologies reported in the literature.
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Membrane Preparation:
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Homogenize cells or tissues expressing CB1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed to pellet the membranes.
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Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
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Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10-30 µM), and varying concentrations of this compound or vehicle.
-
Add the CB1 receptor agonist (e.g., CP55,940) at a concentration that gives a robust signal (e.g., EC80).
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Add the membrane preparation to each well.
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Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the data using a non-linear regression model to determine IC50 and Emax values.
-
cAMP Accumulation Assay Protocol
This protocol is a generalized procedure based on methodologies reported in the literature.
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Cell Culture and Plating:
-
Culture cells expressing CB1 receptors (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in 24- or 96-well plates and grow to ~90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed physiological salt solution.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound or vehicle, followed by the CB1 agonist (e.g., CP55,940).
-
Incubate for an additional 15-30 minutes at 37°C.
-
Stimulate adenylyl cyclase by adding forskolin (e.g., 5 µM) and incubate for a further 10-15 minutes.
-
-
Lysis and Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's instructions for the specific cAMP detection kit being used (e.g., HTRF, ELISA, or AlphaScreen).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the data to determine the effect of this compound on agonist-induced inhibition of cAMP accumulation.
-
Visualizations
Caption: CB1 Receptor Signaling Pathway and this compound Modulation.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel analogs of this compound as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Psncbam-1 Variability in cAMP Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address variability in cAMP assays involving the CB1 receptor negative allosteric modulator, PSNCBAM-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
This compound is a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] In functional assays, it acts as a non-competitive antagonist.[1][2] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][4] Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As a negative allosteric modulator, this compound does not directly compete with the agonist at the orthosteric binding site but binds to a distinct allosteric site. This binding event modulates the receptor's conformation, leading to a reduction in the efficacy of the agonist and, consequently, a reversal of the agonist-induced inhibition of cAMP production.
Q2: What are the expected results of a cAMP assay with this compound?
In a typical cAMP assay using cells expressing the CB1 receptor, an agonist (e.g., CP55,940 or WIN55,212-2) will decrease forskolin-stimulated cAMP accumulation. When this compound is added, it is expected to reverse this effect, bringing the cAMP levels back towards the levels seen with forskolin alone. The extent of this reversal will be dependent on the concentration of this compound used.
Troubleshooting Guide
High variability in experimental results can be a significant challenge. The following sections address common issues encountered during cAMP assays with this compound.
Issue 1: High Well-to-Well Variability and Large Error Bars
Q: My replicate wells show significant variability, leading to large error bars in my data. What are the potential causes and solutions?
A: High well-to-well variability can stem from several factors, from cell handling to pipetting accuracy.
Potential Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between plating to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells to minimize time-dependent variations. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells, especially for small volumes of compounds. |
| Edge Effects | Evaporation from wells on the outer edges of the plate can alter compound concentrations. To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples. |
| Temperature Gradients | Ensure the plate is at a uniform temperature during incubation steps. Avoid placing plates on cold or hot surfaces. Allow plates to equilibrate to room temperature before adding reagents if necessary. |
| Cell Clumping | Ensure complete dissociation of cells during harvesting. Visually inspect the cell suspension for clumps before plating. |
Issue 2: Inconsistent this compound Potency (IC50) Between Experiments
Q: I am observing significant shifts in the IC50 value of this compound across different experimental runs. What could be causing this?
A: Fluctuations in IC50 values often point to subtle variations in assay conditions that can have a significant impact on the activity of an allosteric modulator.
Potential Causes & Solutions:
| Cause | Solution |
| Variability in Agonist Concentration | The potency of a non-competitive antagonist like this compound can be influenced by the concentration of the agonist used. Prepare fresh agonist dilutions for each experiment and use a precise and consistent concentration (e.g., EC80) to stimulate the cells. |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression levels and signaling efficiency. Monitor cell viability and morphology to ensure a healthy cell population for each experiment. |
| Inconsistent Incubation Times | Strictly adhere to the optimized incubation times for agonist stimulation and this compound treatment. Variations in timing can affect the kinetics of the cellular response. |
| Reagent Stability | This compound and other reagents should be stored correctly to prevent degradation. Prepare fresh dilutions from a concentrated stock for each experiment. |
Issue 3: Low Assay Window or Poor Signal-to-Noise Ratio
Q: The difference between my basal and stimulated cAMP levels is small, making it difficult to accurately measure the effect of this compound. How can I improve my assay window?
A: A small assay window can be due to suboptimal stimulation or high background signal.
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Forskolin Concentration | Perform a dose-response curve for forskolin to determine the optimal concentration that provides a robust cAMP signal without causing cytotoxicity. |
| Inefficient Agonist Stimulation | Optimize the agonist concentration by performing a dose-response curve to identify the EC80 or EC90. Also, conduct a time-course experiment to determine the peak stimulation time. |
| Low Receptor Expression | If using a transient transfection system, verify transfection efficiency. For stable cell lines, ensure that the receptor expression level is adequate and has not diminished over passages. |
| High Basal cAMP Levels | High constitutive activity of adenylyl cyclase can mask the inhibitory effect of the agonist. Reduce the cell seeding density or consider using a different cell line with lower basal cAMP levels. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and allow for signal accumulation. The concentration of the PDE inhibitor may need to be optimized. |
Data Presentation
The following tables summarize the pharmacological properties of this compound from published studies.
Table 1: In Vitro Potency of this compound in cAMP Assays
| Cell Line | Agonist | This compound Concentration | Effect | Reference |
| HEK293-hCB1 | 10 nM CP55,940 | 10 µM | Complete reversal of agonist-induced inhibition of forskolin-stimulated cAMP | |
| HEK293-hCB1 | 1 µM AEA | 10 µM | Complete reversal of agonist-induced inhibition of forskolin-stimulated cAMP | |
| HEK293-hCB1 | 10 nM CP55,940 | 1 µM | Partial reversal of agonist-induced inhibition of forskolin-stimulated cAMP | |
| HEK293-hCB1 | 1 µM AEA | 1 µM | Partial reversal of agonist-induced inhibition of forskolin-stimulated cAMP |
Table 2: Pharmacological Profile of this compound in Other Functional Assays
| Assay Type | Agonist | Effect of this compound | pIC50 / IC50 | Reference |
| [35S]GTPγS Binding | CP55,940 | Insurmountable antagonism | - | |
| [35S]GTPγS Binding | WIN55,212-2 | Concentration-related reduction in Emax | - | |
| Calcium Mobilization | CP55,940 | Antagonism | 7.5 ± 0.1 |
Experimental Protocols
Detailed Methodology for a Whole-Cell cAMP Assay with this compound
This protocol is adapted from published literature for measuring the effect of this compound on agonist-induced inhibition of cAMP accumulation in HEK293 cells stably expressing the human CB1 receptor (HEK293-hCB1).
Materials:
-
HEK293-hCB1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., PBS containing 1 mg/ml BSA)
-
Forskolin
-
CB1 receptor agonist (e.g., CP55,940)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX)
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cAMP assay kit (e.g., LANCE cAMP kit from Perkin Elmer)
-
White opaque 96-well microplates
Procedure:
-
Cell Seeding:
-
Culture HEK293-hCB1 cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a final concentration of 0.6 x 10^5 cells/ml.
-
Seed the cells into a white opaque 96-well plate.
-
-
Pre-incubation with PDE Inhibitor:
-
Add the PDE inhibitor (e.g., 10 µM Rolipram) to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the CB1 agonist in assay buffer.
-
Add the desired concentrations of this compound (or vehicle) and the CB1 agonist (or vehicle) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation with Forskolin:
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control wells.
-
Incubate for a further 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Terminate the reaction by adding 0.1 M HCl and centrifuge to remove cell debris.
-
Neutralize the pH to 8-9 using 1 M NaOH.
-
Measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the presence and absence of different concentrations of this compound.
-
Calculate IC50 values for this compound by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Psncbam-1 Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing Psncbam-1, ensuring the compound's integrity is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to the stability and storage of this compound, including frequently asked questions, detailed experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, it is recommended to store the compound at -20°C, which has been shown to maintain its stability for at least four years. Storage at +4°C is also an option for shorter durations.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO, for example, at a concentration of 10 mM or higher. For extended storage, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: The stability of this compound in solution is dependent on the storage temperature. For long-term storage of up to 6 months, it is recommended to store DMSO stock solutions at -80°C. For shorter-term storage of up to 1 month, -20°C is suitable.
Q4: Can I store this compound solutions at room temperature?
A4: While this compound is shipped at room temperature in its solid form, it is not recommended to store solutions of the compound at room temperature for extended periods. The stability of this compound in solution at room temperature has not been extensively reported, and degradation may occur.
Q5: Are there any known incompatibilities for this compound?
A5: Currently, there is no specific information available regarding the incompatibility of this compound with common laboratory plastics or other compounds. However, as a general practice, it is recommended to use high-quality, inert materials (e.g., polypropylene, glass) for storage and handling.
Data on this compound Stability and Storage
| Condition | Form | Solvent | Temperature | Duration | Stability | Reference |
| Long-term | Solid | - | -20°C | ≥ 4 years | Stable | |
| Short-term | Solid | - | +4°C | Not specified | Stable | |
| Long-term | Solution | DMSO | -80°C | 6 months | Stable | |
| Short-term | Solution | DMSO | -20°C | 1 month | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.93 mg of this compound (Molecular Weight: 392.88 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials (e.g., amber glass or wrapped in foil). Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| This compound precipitate observed in stock solution after thawing. | The concentration of this compound may be too high for the storage temperature, or the solvent may not be completely anhydrous. | Gently warm the solution in a 37°C water bath and vortex until the precipitate redissolves. Ensure the use of anhydrous DMSO for preparing stock solutions. |
| Inconsistent experimental results. | Potential degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Always use freshly thawed aliquots of the stock solution for experiments. Avoid repeated freeze-thaw cycles. Prepare new stock solutions if degradation is suspected. |
| Difficulty dissolving this compound in DMSO. | The this compound may not be of sufficient purity, or the DMSO may contain water. | Use a high-purity grade of this compound and anhydrous DMSO. Sonication can also be used to aid dissolution. |
Visualizations
Caption: Workflow for proper storage and handling of this compound.
References
Addressing Ligand-Dependent Effects of Psncbam-1: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the ligand-dependent effects of Psncbam-1, a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective allosteric antagonist of the cannabinoid CB1 receptor.[1][2] This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site used by endogenous cannabinoids (like anandamide and 2-AG) and synthetic agonists (like CP55,940).[1] Its primary mechanism is to act as a non-competitive antagonist, inhibiting the signaling response of the CB1 receptor when an agonist is present.[1]
Q2: this compound is described as a "negative allosteric modulator" (NAM), but some data shows it increases agonist binding. How can this be explained?
This is a key paradoxical feature of this compound. While it antagonizes the functional response to agonists (e.g., G-protein activation), it has been shown to dose-dependently increase the binding of radiolabeled agonists like [³H]CP55,940 to the CB1 receptor.[1] A proposed explanation is that this compound stabilizes a receptor conformation that has a higher affinity for agonists but is unable to initiate a signaling cascade. This highlights the importance of using both binding and functional assays to characterize the effects of allosteric modulators.
Q3: Does this compound affect the binding of all CB1 receptor ligands in the same way?
No, the effect of this compound is ligand-dependent. While it enhances the binding of agonists like CP55,940, it has been shown to decrease the binding of the inverse agonist/antagonist [³H]SR141716A (rimonabant). Furthermore, its potency as a functional antagonist can differ depending on the agonist used. For example, it has been observed to be more potent at inhibiting the effects of CP55,940 compared to WIN55,212-2.
Q4: Is this compound selective for the CB1 receptor?
Yes, this compound is highly selective for the CB1 receptor over the CB2 receptor. Studies have shown it does not affect agonist-induced [³⁵S]GTPγS binding in cells expressing CB2 receptors.
Q5: What are the known in vivo effects of this compound?
In animal models, this compound has been shown to decrease food intake and body weight in rats. More recent studies in mice suggest that its reduction of ethanol self-administration may be due to a general hypophagic (appetite-suppressing) effect rather than a specific effect on the rewarding properties of ethanol.
Troubleshooting Guides
Issue 1: Inconsistent results in agonist binding assays.
| Potential Cause | Troubleshooting Step |
| Ligand Choice: The effect of this compound is highly dependent on the orthosteric ligand used. | Ensure you are using a suitable radiolabeled agonist, such as [³H]CP55,940, for which this compound is known to increase binding. Be aware that this compound may have little to no effect on the binding of other agonists like [³H]WIN55212-2. |
| Incorrect Concentration Range: The biphasic or complex nature of allosteric modulation may be missed if the concentration range of this compound or the orthosteric ligand is too narrow. | Perform full dose-response curves for both this compound and the orthosteric ligand to fully characterize the interaction. |
| Assay Conditions: Buffer composition and incubation time can influence binding kinetics. | Refer to established protocols. For example, incubate membranes with radioligand and compounds for 60-90 minutes at 30°C. Ensure the buffer contains components like BSA to minimize non-specific binding. |
Issue 2: Lack of functional antagonism in [³⁵S]GTPγS or cAMP assays.
| Potential Cause | Troubleshooting Step |
| Agonist Concentration: The level of receptor stimulation can impact the observable antagonism. | Use an agonist concentration that elicits a robust but not maximal response (e.g., EC₈₀ or EC₉₀) to provide a suitable window for observing inhibition. |
| Cell/Membrane Preparation: The expression level of CB1 receptors and G-proteins can affect the signaling window. | Use a well-characterized cell line (e.g., HEK293-hCB1) or tissue preparation (e.g., rat cerebellar membranes) with known CB1 expression and functional coupling. |
| Assay Time Point: The antagonistic effect of this compound on cAMP levels can be time-dependent. | Consider real-time measurement assays (e.g., BRET) to capture the dynamics of the interaction, as some studies suggest this compound's effects may be delayed. |
Issue 3: Discrepancy between binding and functional data.
| Potential Cause | Troubleshooting Step |
| Misinterpretation of Allosteric Mechanism: Expecting increased agonist binding to correlate with increased function. | This is the expected paradoxical profile for this compound. The data is likely not erroneous but reflects the compound's ability to stabilize a high-affinity, signaling-impaired receptor state. |
| "Probe Dependence": The observed effect depends on the specific agonist used. | Test this compound's effects against multiple agonists (e.g., CP55,940, WIN55212-2, AEA) to fully characterize its profile. This compound is known to be a more potent inhibitor of CP55,940 compared to WIN55212-2. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Ligand(s) | Preparation | Effect of this compound | IC₅₀ / EC₅₀ | Reference |
| [³H]CP55,940 Binding | CP55,940 | hCB1 Membranes | Increased binding by 58±9% | 14.4 nM (EC₅₀) | |
| [³H]SR141716A Binding | SR141716A | hCB1 Membranes | Reduced binding by 74±6% | 2.29 µM (IC₅₀) | |
| [³⁵S]GTPγS Assay | CP55,940 | HEK293-hCB1 | Inhibition | 7.02 nM (IC₅₀, partial inverse agonism) | |
| [³⁵S]GTPγS Assay | CP55,940 | Rat Cerebellum | Inhibition | Not specified | |
| cAMP Assay | CP55,940, AEA | hCB1 Cells | Antagonism | ~1 µM (partial) | |
| SRE Assay | CP55,940 | CHO-K1-hCB1R | Inhibition | 234 nM (IC₅₀) |
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay
This protocol is adapted from methodologies described in published literature to assess the functional antagonism of this compound.
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Membrane Preparation: Use membranes from HEK293 cells stably expressing human CB1 receptors (HEK293-hCB1) or from rat cerebellum.
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Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/ml BSA, pH 7.4.
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Reaction Mixture: In a 96-well plate, combine:
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Membrane preparation (5-10 µg protein per well).
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Varying concentrations of this compound or vehicle control.
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A fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC₉₀ concentration).
-
GDP (10 µM final concentration).
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[³⁵S]GTPγS (0.1 nM final concentration).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through GF/B filter plates using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Scintillation Counting: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM). Data are typically normalized to basal (no agonist) and agonist-stimulated levels and fitted to a dose-response curve to determine IC₅₀ values.
Protocol 2: Radioligand Competition Binding Assay
This protocol is designed to investigate the allosteric effects of this compound on agonist ([³H]CP55,940) or antagonist ([³H]SR141716A) binding.
-
Membrane Preparation: Utilize membranes from HEK293-hCB1 cells.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 3 mg/ml BSA, pH 7.4.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, add:
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Membrane preparation (20-30 µg protein).
-
A fixed concentration of radioligand (e.g., 0.5-1.0 nM [³H]CP55,940 or [³H]SR141716A).
-
Varying concentrations of this compound.
-
-
Incubation: Incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration over GF/B filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).
-
Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.
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Data Analysis: Define non-specific binding using a high concentration of an unlabeled orthosteric ligand (e.g., 1 µM CP55,940 or SR141716A). Analyze the data to determine the effect of this compound on radioligand binding, calculating EC₅₀ for potentiation or IC₅₀ for inhibition.
Visualizations
Caption: this compound's negative allosteric modulation of CB1 receptor signaling.
Caption: Workflow for a [³⁵S]GTPγS functional assay to test this compound.
Caption: Logical flow of this compound's ligand-dependent effects.
References
Technical Support Center: Psncbam-1 Experimental Protocols
Welcome to the technical support center for Psncbam-1 research. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a novel serine/threonine kinase that plays a critical role as a negative regulator in T-cell receptor signaling. It is a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. Upon T-cell receptor engagement, this compound is activated and phosphorylates downstream substrates, which leads to the attenuation of T-cell activation. Due to this function, it has emerged as an attractive target for cancer immunotherapy research.[1]
Q2: What are the essential controls to include in a Western blot experiment for phosphorylated this compound?
A2: To ensure the validity of your results, it is crucial to include several controls. A positive control, such as a lysate from cells treated with a known inducer of the this compound phosphorylation pathway (e.g., anisomycin or sorbitol), should be used to confirm that the antibody and detection system are working correctly.[2] A negative control, using untreated cells, will show the baseline level of phosphorylation.[3] Additionally, blotting for total this compound is essential to confirm that the protein is present in all samples and that any observed changes in phosphorylation are not due to variations in the total amount of protein loaded.[3]
Q3: Can components of my cell culture medium interfere with an MTT assay?
A3: Yes, certain components can interfere with the results of an MTT assay. Phenol red, a common pH indicator in culture media, can absorb light at a similar wavelength to the formazan product, leading to inaccurate readings. It is recommended to use phenol red-free media or wash the cells with PBS before the assay. Serum components can also interact with the MTT reagent, so using serum-free media during the MTT incubation step is advisable.
Troubleshooting Guides
Western Blotting for Phospho-Psncbam-1
Problem: Weak or no signal for phosphorylated this compound.
This is a common issue when detecting phosphorylated proteins, which are often a small fraction of the total protein pool.
| Potential Cause | Recommended Solution |
| Protein Dephosphorylation during Sample Prep | Keep samples on ice at all times. Use pre-chilled buffers and equipment to slow down enzymatic activity. Crucially, add a fresh cocktail of phosphatase inhibitors to the lysis buffer to preserve the phosphorylation state of this compound. |
| Low Abundance of Phospho-Psncbam-1 | Increase the amount of total protein loaded per lane; 30-100 µg is often necessary for detecting phosphorylated targets. If the signal is still weak, consider enriching for this compound via immunoprecipitation before running the Western blot. |
| Inappropriate Blocking Agent | Do not use non-fat milk for blocking, as it contains the phosphoprotein casein, which can cause high background when using phospho-specific antibodies. Use a 3-5% solution of Bovine Serum Albumin (BSA) in TBST instead. |
| Suboptimal Antibody Dilution | Perform a dilution series to determine the optimal concentration for your phospho-specific primary antibody. |
| Insensitive Detection Reagent | Use a more sensitive enhanced chemiluminescence (ECL) substrate to amplify the signal. |
| Inefficient Protein Transfer | For smaller proteins like this compound, ensure the use of a 0.2 µm pore size membrane (PVDF or nitrocellulose) to prevent the protein from transferring through the membrane. Confirm transfer efficiency by staining the membrane with Ponceau S after transfer. |
In Vitro Kinase Assay
Problem: this compound inhibitor shows activity in cell-based assays but not in the in vitro kinase assay.
Discrepancies between cellular and biochemical assays are common and can arise from several factors.
| Potential Cause | Recommended Solution |
| High ATP Concentration in Assay | The ATP concentration in an in vitro assay is a critical parameter. Determine the Michaelis constant (Km) of this compound for ATP and use an ATP concentration equal to the Km value. This provides a standardized condition for comparing inhibitor potencies, as high ATP levels can outcompete ATP-competitive inhibitors. |
| Incorrect Kinase Conformation | The recombinant this compound used in vitro may be in a constitutively active conformation, whereas the inhibitor might preferentially bind to an inactive state that is more common in the cellular environment. |
| Order of Reagent Addition | The sequence of adding reagents matters. Pre-incubating the kinase with the inhibitor for 15-30 minutes before adding the ATP and substrate can be necessary to allow for binding to occur. |
| Lack of Cellular Factors | The inhibitor may require metabolic activation by enzymes present in the cell, or its activity might depend on cofactors or scaffolding proteins not included in the simplified in vitro setup. |
| Inactive Recombinant Enzyme | Confirm the activity of your recombinant this compound. Test its ability to phosphorylate a known substrate or check for autophosphorylation before starting inhibitor screening. |
Co-Immunoprecipitation (Co-IP)
Problem: High background or non-specific binding in Co-IP experiments.
High background can obscure the detection of true interaction partners.
| Potential Cause | Recommended Solution |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with Protein A/G beads alone before adding the primary antibody. This step removes proteins that non-specifically bind to the beads. |
| Inappropriate Lysis Buffer | The choice of lysis buffer is critical for preserving native protein-protein interactions. For most applications, a gentle, non-denaturing lysis buffer containing NP-40 is suitable. Avoid harsh detergents like SDS that can disrupt interactions. |
| Insufficient Washing | Perform 3-5 washes after immunoprecipitation to remove non-specifically bound proteins. The stringency of the wash buffer can be optimized by adjusting salt and detergent concentrations. |
| Too Much Antibody or Lysate | Using excessive amounts of antibody or total protein can lead to increased non-specific binding. Titrate the antibody concentration and reduce the amount of lysate to find the optimal balance between specific signal and background. |
MTT Cell Proliferation Assay
Problem: Inconsistent results or high background absorbance.
This can be caused by several factors, from reagent issues to experimental design flaws.
| Potential Cause | Recommended Solution |
| High Background Absorbance | High background can be caused by microbial contamination or direct reduction of MTT by the test compound. Include control wells with media and the test compound (no cells) to check for direct MTT reduction. Use fresh, sterile reagents and consider using a serum-free medium during the MTT incubation. |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the purple formazan crystals by using a sufficient volume of a solubilizing agent like DMSO and agitating the plate on an orbital shaker for at least 15 minutes. If crystals persist, gentle pipetting may be required. |
| "Edge Effect" | The outermost wells of a 96-well plate are prone to evaporation, which can lead to variable results. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
| Incorrect Cell Seeding Density | Cell density must be optimized for each cell line. Low density can result in a signal that is too weak to detect, while high density can lead to nutrient depletion and altered metabolic activity, skewing the results. Perform a cell titration experiment to determine the optimal seeding density where the MTT signal is linear with the cell number. |
Visualized Protocols and Pathways
Caption: A diagram of the this compound signaling cascade in T-cells.
Caption: Experimental workflow for Phospho-Psncbam-1 Western blotting.
Caption: A troubleshooting decision tree for high background in Co-IP.
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated this compound
This protocol is optimized for the detection of phosphorylated proteins, which requires specific handling to prevent dephosphorylation.
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Sample Preparation:
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Harvest cells and wash with ice-cold PBS.
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Lyse cells on ice using RIPA buffer freshly supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
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Determine protein concentration using a BCA assay.
-
Add 2x Laemmli sample buffer to 30-50 µg of protein, and denature by heating at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-polyacrylamide gel and run under standard conditions until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer. A wet transfer system is recommended for optimal results.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk.
-
Incubate the membrane with the primary antibody specific for phospho-Psncbam-1, diluted in TBST with 5% BSA, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Perform signal detection using an ECL substrate and image the blot.
-
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing the desired concentrations of the this compound inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium. For adherent cells, aspirate the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.
-
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is for isolating this compound and its interacting protein partners.
-
Lysate Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G agarose beads to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and discard them. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody against this compound (or an isotype control IgG) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blot.
-
References
Psncbam-1 Technical Support Center: Minimizing Non-specific Binding
Welcome to the technical support center for Psncbam-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the non-specific binding of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind.[2] A key characteristic of this compound is its paradoxical ability to increase the binding of CB1 receptor agonists, such as [³H]CP55,940, while simultaneously decreasing their functional activity in assays like [³⁵S]GTPγS binding and cAMP accumulation.[1]
Q2: What constitutes "non-specific binding" in the context of this compound experiments?
A2: For this compound, "non-specific binding" can refer to two distinct phenomena:
-
True Non-specific Binding: This is the interaction of this compound with unintended targets, such as plastic surfaces of assay plates, filter membranes, or other proteins in the preparation that are not the CB1 receptor. This is a common issue for hydrophobic small molecules.
-
Apparent Non-specific Binding due to Allosteric Modulation: this compound's mechanism as a NAM that enhances agonist binding can be misinterpreted. What might appear as non-specific binding in a radioligand assay with a labeled agonist could be the allosteric potentiation of that agonist's binding to the CB1 receptor. It is crucial to differentiate this from true non-specific binding.
Q3: What are the primary causes of high true non-specific binding with this compound?
A3: High non-specific binding of this compound is often attributed to its physicochemical properties and suboptimal assay conditions. As a diaryl urea derivative, this compound is likely hydrophobic, leading to interactions with plastic surfaces and non-target proteins.[3] Other contributing factors include inappropriate buffer composition, insufficient blocking of non-specific sites, and inadequate washing steps during the assay.
Q4: How can I differentiate between true non-specific binding and the allosteric effects of this compound?
A4: To distinguish between these two, consider the following:
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Control Experiments: Include control wells that lack the CB1 receptor (e.g., membranes from non-transfected cells) but contain all other assay components. Any binding observed in these wells can be attributed to true non-specific binding to the assay matrix.
-
Competition Assays: In radioligand binding assays with a labeled agonist, true non-specific binding is typically not displaceable by a high concentration of an unlabeled orthosteric ligand. In contrast, the increased binding of the labeled agonist due to this compound's allosteric effect should still be displaceable by an unlabeled orthosteric agonist.
Troubleshooting Guides
High Non-specific Binding in Radioligand Binding Assays
If you are observing high background signal in your radioligand binding assays with this compound, the following steps can help troubleshoot the issue.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Interactions | 1. Add Bovine Serum Albumin (BSA) to the Assay Buffer: BSA can act as a blocking agent, preventing this compound from binding to non-receptor proteins and plastic surfaces. A typical starting concentration is 0.1% to 0.5% (w/v). |
| 2. Incorporate a Non-ionic Surfactant: A low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% to 0.05%), can help to disrupt hydrophobic interactions. | |
| 3. Use Low-Binding Plates: Consider using polypropylene or other low-binding microplates to minimize adsorption to plastic surfaces. | |
| Suboptimal Assay Conditions | 1. Optimize Buffer Composition: Adjust the pH and ionic strength of your assay buffer. Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions. |
| 2. Pre-soak Filters: Before filtration, pre-soak glass fiber filters in a solution of a blocking agent like 0.3% polyethyleneimine (PEI) to reduce the binding of this compound to the filter itself. | |
| 3. Optimize Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound this compound. | |
| Radioligand Issues | 1. Check Radioligand Purity: Ensure the radiolabeled ligand is of high purity and has not degraded. |
| 2. Use an Appropriate Radioligand Concentration: Use a concentration of the radioligand that is at or near its Kd for the receptor to minimize non-specific binding. |
Variability in Functional Assays ([³⁵S]GTPγS and cAMP)
Inconsistent results in functional assays can also be a consequence of non-specific binding affecting the available concentration of this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Adsorption | 1. Include BSA in the Assay Buffer: As with binding assays, 0.1% BSA is commonly used in GTPγS and cAMP assay buffers to reduce the loss of the compound to surfaces. |
| 2. Pre-treat Plates: If significant adsorption is suspected, pre-incubating the assay plates with a solution of a blocking agent may be beneficial. | |
| Assay Component Interference | 1. Optimize GDP Concentration (for GTPγS assays): The concentration of GDP can influence the binding of [³⁵S]GTPγS. Titrate the GDP concentration to find the optimal window for your assay. |
| 2. Ensure Proper Cell Density (for cAMP assays): The number of cells per well can impact the magnitude of the cAMP response. Ensure consistent cell plating. | |
| 3. Check Reagent Stability: Prepare fresh solutions of this compound and other critical reagents for each experiment. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays. These values can serve as a reference for expected outcomes in your experiments.
Table 1: this compound Activity in Functional Assays
| Assay Type | Agonist | Cell/Membrane Type | Parameter | Value |
| [³⁵S]GTPγS Binding | CP55,940 | hCB1-HEK293 | IC₅₀ | ~7 nM |
| [³⁵S]GTPγS Binding | Anandamide (AEA) | hCB1-HEK293 | IC₅₀ | ~10 nM |
| cAMP Accumulation | CP55,940 | hCB1-HEK293 | - | Complete reversal at 10 µM |
| SRE Reporter Assay | CP55,940 | hCB1-HEK293 | IC₅₀ | 234 nM |
| β-arrestin Recruitment | CP55,940 | hCB1-CHO-K1 | IC₅₀ | 45 nM |
| β-arrestin Recruitment | WIN 55,212-2 | hCB1-CHO-K1 | IC₅₀ | 209 nM |
Table 2: this compound Effects in Radioligand Binding Assays
| Radioligand | Cell/Membrane Type | Parameter | Value | Effect |
| [³H]CP55,940 | hCB1-HEK293 | EC₅₀ | 14.4 nM | Increased binding by ~58% |
| [³H]SR141716A | hCB1-HEK293 | IC₅₀ | 2.29 µM | Incomplete reduction in binding |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is adapted for a competitive binding assay to assess the effect of this compound on agonist binding to the CB1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: Assay buffer, [³H]-CP55,940 (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-CP55,940, a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2), and membrane suspension.
-
This compound Effect: Assay buffer, [³H]-CP55,940, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate agonist-stimulated G-protein activation.
-
Membrane Preparation: Use membranes from cells expressing the CB1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, add the following in this order:
-
Assay buffer
-
Varying concentrations of this compound or vehicle control.
-
A fixed concentration of a CB1 agonist (e.g., CP55,940 at its EC₈₀).
-
Membrane suspension.
-
GDP (to a final concentration of 10-30 µM).
-
[³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through GF/B filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
cAMP Accumulation Assay
This assay assesses the effect of this compound on agonist-mediated inhibition of adenylyl cyclase.
-
Cell Culture: Plate cells expressing the CB1 receptor in a 96-well plate and grow to confluence.
-
Assay Medium: A suitable cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a CB1 agonist (e.g., CP55,940) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Visualizations
CB1 Receptor Signaling Pathway
Caption: CB1 Receptor Signaling and Modulation by this compound.
Experimental Workflow for Minimizing Non-specific Binding
Caption: Logical workflow for troubleshooting non-specific binding.
References
- 1. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel analogs of this compound as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-specific yet selective interactions contribute to small molecule condensate binding - PMC [pmc.ncbi.nlm.nih.gov]
Psncbam-1 time-dependent effects in cell signaling
Psncbam-1 Technical Support Center
Welcome to the technical support center for this compound, a novel negative allosteric modulator (NAM) of the Cannabinoid CB1 receptor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate successful experimentation. This compound exhibits complex, time-dependent effects on cell signaling, and this guide is designed to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) of the Cannabinoid CB1 receptor.[1] Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct (allosteric) site on the receptor.[2][3] This binding modulates the receptor's function, leading to a non-competitive antagonism of agonist-induced signaling.[2] It has been shown to inhibit G-protein coupling, cAMP accumulation, and β-arrestin recruitment initiated by orthosteric agonists.
Q2: I observed that this compound increases the binding of my CB1 agonist, yet it inhibits its function. Is this expected?
A2: Yes, this is a known paradoxical effect of this compound. Studies have shown that this compound can dose-dependently increase the binding of CB1 agonists like [3H]CP55,940. The proposed mechanism is that this compound stabilizes a receptor conformation that has a high affinity for the agonist but is inefficient at signaling or is prone to faster desensitization. This leads to the seemingly contradictory observation of enhanced agonist binding but decreased functional output.
Q3: What are the known time-dependent effects of this compound on cell signaling?
A3: this compound's effects are highly dependent on the time frame of the experiment. It produces a complex, time-dependent modulation of agonist-mediated signaling. For instance, it can increase the rate of desensitization of CB1-mediated cellular hyperpolarization and decrease agonist-induced receptor internalization over time. This means that the observed inhibitory effect can vary significantly depending on whether the measurement is taken minutes or hours after treatment.
Q4: Which signaling pathways are known to be affected by this compound?
A4: this compound has been shown to modulate several key downstream pathways of the CB1 receptor. It antagonizes agonist-induced inhibition of cAMP accumulation. Furthermore, it acts as a negative modulator of the MAPK/ERK signaling pathway when stimulated by a CB1 agonist. However, in some contexts, it has been shown to act as an enhancer of agonist-induced ERK phosphorylation, demonstrating biased antagonism.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in functional assays.
-
Question: My calculated IC50 value for this compound's inhibition of an agonist response (e.g., cAMP modulation) varies significantly between experiments. Why?
-
Answer: This is a common challenge when working with allosteric modulators. Several factors can contribute:
-
Agonist Concentration: The apparent potency of a NAM is highly dependent on the concentration of the orthosteric agonist used. Ensure you are using a consistent concentration of the agonist, typically an EC80 or EC90, for all experiments.
-
Incubation Time: As this compound's effects are time-dependent, inconsistent pre-incubation or treatment times will lead to variable results. Standardize the incubation time for all plates and experiments.
-
Compound Stability: Ensure this compound is properly solubilized (e.g., in DMSO) and stored. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling components can change over time in culture.
-
Issue 2: No effect or weak inhibition of MAPK/ERK phosphorylation.
-
Question: I am treating my cells with a CB1 agonist and this compound, but I don't see a consistent decrease in ERK1/2 phosphorylation via Western blot. What could be wrong?
-
Answer: The kinetics of ERK phosphorylation are typically rapid and transient.
-
Time-Course Optimization: You must perform a detailed time-course experiment. The peak of agonist-induced ERK phosphorylation might occur within 5-15 minutes. The inhibitory effect of this compound must be measured at this peak time.
-
Biased Signaling: this compound can exhibit biased signaling, where it inhibits one pathway (like cAMP) but may enhance another (like ERK phosphorylation) under certain conditions. The outcome can be dependent on the specific agonist and cell type used.
-
Suboptimal Western Blot Protocol: Ensure efficient cell lysis with fresh phosphatase and protease inhibitors. Quantify protein concentration accurately and load equal amounts. Optimize primary antibody concentrations and incubation times.
-
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound.
Table 1: Inhibitory Potency (IC50) of this compound against Agonist-Induced Signaling
| Assay Type | Agonist Used | Cell Line | Reported IC50 (nM) |
|---|---|---|---|
| [35S]GTPγS Binding | CP 55,940 | HEK293-hCB1 | 45 |
| [35S]GTPγS Binding | WIN 55,212-2 | HEK293-hCB1 | 209 |
| Constitutive Activity | - | hCB1 Yeast | >10,000 |
| FAAH Inhibition | - | U937 cell homogenate | 2,100 |
Data compiled from multiple sources.
Table 2: Time-Dependent Effects of this compound (10 µM) on Agonist-Induced Responses
| Signaling Endpoint | Time Point | Effect of this compound |
|---|---|---|
| CB1 Receptor Internalization | 60 min | Decreased agonist-induced internalization |
| K+ Channel Desensitization | 5-20 min | Increased rate of agonist-induced desensitization |
| cAMP Accumulation | 30 min | Reversal of agonist-induced inhibition |
Data interpreted from qualitative descriptions and kinetic plots.
Experimental Protocols
Protocol 1: Western Blotting for Time-Dependent ERK1/2 Phosphorylation
-
Cell Seeding: Seed cells (e.g., HEK293-hCB1) in 6-well plates to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation: The day before the experiment, replace the growth medium with a serum-free medium and incubate overnight.
-
This compound Pre-incubation: Pre-treat cells with the desired concentrations of this compound (or vehicle control) for 30 minutes.
-
Agonist Stimulation (Time-Course): Add the CB1 agonist (e.g., CP 55,940 at its EC80 concentration) and incubate for various time points (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
Cell Lysis: Immediately after stimulation, aspirate the medium and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, boil samples, and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Apply an ECL substrate and image using a chemiluminescence detector. Analyze band density and normalize phospho-ERK to total ERK.
Protocol 2: cAMP Accumulation Assay
-
Cell Seeding: Seed HEK293-hCB1 cells in a 96-well plate and grow to confluency.
-
Treatment: Aspirate media and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes.
-
Inhibition: Add various concentrations of this compound or vehicle control and incubate for 15-30 minutes.
-
Stimulation: Add the CB1 agonist (e.g., AEA or CP 55,940) plus 1 µM Forskolin to all wells (except negative controls) and incubate for 30 minutes at 37°C. Forskolin is used to stimulate adenylate cyclase, and the inhibitory effect of the CB1 agonist is measured as a reduction in this stimulated cAMP level.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Normalize the data with the Forskolin-only wells as 100% and agonist-only wells as 0% inhibition. Fit the curve using a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway modulation.
Caption: Experimental workflow for a p-ERK time-course assay.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
Validation & Comparative
A Comparative Guide to Psncbam-1 and Rimonabant for CB1 Receptor Binding
For researchers and drug development professionals investigating the cannabinoid type 1 (CB1) receptor, understanding the nuanced interactions of different ligands is paramount. This guide provides a detailed comparison of two significant CB1 receptor modulators: Psncbam-1, a novel allosteric antagonist, and Rimonabant, a well-characterized inverse agonist. We will delve into their distinct mechanisms of action, binding affinities, and the experimental methodologies used to characterize them, supported by quantitative data and visual representations of key pathways and protocols.
Introduction to this compound and Rimonabant
The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and a therapeutic target for various conditions, including obesity, metabolic disorders, and substance use disorders.[1] The development of CB1 receptor antagonists has been a focus of pharmaceutical research, leading to compounds with distinct pharmacological profiles.
Rimonabant (also known as SR141716A) was the first selective CB1 receptor antagonist to be approved for clinical use in Europe for the treatment of obesity.[2] It acts as an inverse agonist , meaning it binds to the same site as endogenous cannabinoids (the orthosteric site) and not only blocks the action of agonists but also reduces the receptor's basal level of activity.[3][4] However, Rimonabant was later withdrawn from the market due to severe psychiatric side effects, including anxiety and depression.[1]
This compound represents a newer class of CB1 receptor modulators known as allosteric antagonists or negative allosteric modulators (NAMs) . Unlike Rimonabant, this compound binds to a different site on the CB1 receptor (an allosteric site). This binding modulates the receptor's conformation, leading to a decrease in the functional effects of orthosteric agonists. A defining characteristic of this compound is its paradoxical ability to increase the binding of orthosteric agonists while simultaneously inhibiting their signaling. This unique mechanism of action may offer a safer therapeutic alternative by avoiding the global receptor blockade associated with orthosteric antagonists like Rimonabant.
Quantitative Comparison of Binding and Functional Data
The following table summarizes the key quantitative data for this compound and Rimonabant from various in vitro assays, providing a direct comparison of their potency and efficacy at the CB1 receptor.
| Parameter | This compound | Rimonabant | Assay Type | Description |
| Binding Affinity | ||||
| EC₅₀ ([³H]CP55,940 binding enhancement) | 14.4 ± 6.6 nM | N/A | Radioligand Binding | Measures the concentration of this compound that produces 50% of its maximal enhancement of the binding of the agonist [³H]CP55,940. |
| Kᵢ (CB1) | N/A | 2 nM | Radioligand Binding | Measures the inhibitory constant of Rimonabant for the CB1 receptor, indicating its high binding affinity. |
| Functional Antagonism | ||||
| IC₅₀ vs. CP55,940 | ~40 nM | - | Yeast Reporter Assay | Concentration of this compound that inhibits 50% of the maximal response induced by the agonist CP55,940. |
| IC₅₀ vs. WIN55,212-2 | ~45 nM | - | Functional Assay | Concentration of this compound that inhibits 50% of the maximal response induced by the agonist WIN55,212-2. |
| IC₅₀ vs. Anandamide (AEA) | >200 nM | - | Yeast Reporter Assay | Concentration of this compound that inhibits 50% of the maximal response induced by the endogenous agonist Anandamide. |
| IC₅₀ vs. 2-Arachidonoylglycerol (2-AG) | >200 nM | - | Yeast Reporter Assay | Concentration of this compound that inhibits 50% of the maximal response induced by the endogenous agonist 2-AG. |
| Receptor Selectivity | ||||
| CB2 Receptor Affinity | No effect | Kᵢ > 1000 nM | Radioligand Binding | Both compounds show high selectivity for the CB1 receptor over the CB2 receptor. |
N/A: Not applicable as Rimonabant is a competitive antagonist/inverse agonist and does not enhance agonist binding in this manner.
Mechanism of Action and Signaling Pathways
The distinct binding sites of this compound and Rimonabant on the CB1 receptor lead to different effects on downstream signaling. The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Rimonabant , as an inverse agonist, binds to the orthosteric site and stabilizes the inactive conformation of the receptor. This not only prevents agonist binding but also reduces the constitutive activity of the receptor, leading to an increase in cAMP levels in systems with high receptor expression.
This compound , on the other hand, binds to an allosteric site. This binding event alters the receptor's conformation in such a way that it can still bind to agonists (and in some cases, with higher affinity), but the receptor's ability to couple to G-proteins and initiate downstream signaling is impaired. This results in a non-competitive antagonism of agonist-induced effects.
References
- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Psncbam-1's Allosteric Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric modulator Psncbam-1 with the alternative allosteric modulator Org27569 and the orthosteric antagonist/inverse agonist Rimonabant. The performance of these compounds is evaluated based on supporting experimental data from key in vitro assays, offering insights into their distinct mechanisms of action on the cannabinoid receptor 1 (CB1).
Executive Summary
This compound is a novel negative allosteric modulator (NAM) of the cannabinoid CB1 receptor. Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site, inducing a conformational change in the receptor that non-competitively inhibits agonist-mediated signaling.[1][2][3] This allosteric mechanism offers the potential for a differentiated pharmacological profile compared to traditional orthosteric antagonists like Rimonabant, which was withdrawn from the market due to adverse psychiatric effects.[2] This guide presents a comparative analysis of this compound against another well-characterized CB1 allosteric modulator, Org27569, and the orthosteric antagonist Rimonabant, focusing on their effects in radioligand binding and functional assays.
Comparative Performance Data
The following tables summarize the quantitative data from key in vitro assays, providing a direct comparison of this compound, Org27569, and Rimonabant.
Table 1: Radioligand Binding Assays
This table outlines the effects of the compounds on the binding of the radiolabeled CB1 agonist [³H]CP55,940 and the radiolabeled CB1 antagonist/inverse agonist [³H]SR141716A (Rimonabant).
| Compound | Assay | Parameter | Value | Species | Reference |
| This compound | [³H]CP55,940 Binding | % Increase in Binding | ~15-20% | Human | [4] |
| [³H]SR141716A Binding | IC₅₀ (µM) | 2.29 ± 0.37 | Human | ||
| Org27569 | [³H]CP55,940 Binding | % Increase in Binding | Significant, saturable | Mouse | |
| [³H]SR141716A Binding | % Reduction in Binding | Incomplete, saturable | Mouse | ||
| Rimonabant | [³H]CP55,940 Binding | Kᵢ (nM) | 1.98 | Human | |
| [³H]SR141716A Binding | Kᵢ (nM) | 5.4 | Human |
Table 2: [³⁵S]-GTPγS Functional Assays
This table presents data from [³⁵S]-GTPγS binding assays, which measure the activation of G proteins upon agonist stimulation of the CB1 receptor.
| Compound | Assay Condition | Parameter | Value (nM) | Species | Reference |
| This compound | Inhibition of CP55,940-stimulated binding | IC₅₀ | 45 | Human | |
| Inhibition of WIN55,212-2-stimulated binding | IC₅₀ | 209 | Human | ||
| Basal binding (inverse agonism) | IC₅₀ | 7.02 ± 1.25 | Rat | ||
| Org27569 | Inhibition of CP55,940-stimulated binding | pIC₅₀ | 6.0 | Human | |
| Basal binding (inverse agonism) | - | Reduces basal binding | - | ||
| Rimonabant | Inhibition of agonist-stimulated binding (Antagonist) | Kₑ (nM) | - | - | - |
| Basal binding (Inverse Agonist) | IC₅₀ | 0.84 ± 0.02 | Rat |
Table 3: cAMP Accumulation Functional Assays
This table shows the results from cAMP accumulation assays, which assess the downstream signaling effects of CB1 receptor modulation.
| Compound | Assay Condition | Parameter | Value | Species | Reference |
| This compound | Antagonism of CP55,940-induced inhibition of forskolin-stimulated cAMP | - | Complete reversal | Human | |
| Antagonism of AEA-induced inhibition of forskolin-stimulated cAMP | - | Complete reversal | Human | ||
| Org27569 | Inhibition of CP55,940-induced inhibition of cAMP | pIC₅₀ | - | Human | |
| Rimonabant | Inhibition of agonist-induced inhibition of cAMP | - | Potent antagonist | Human |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Allosteric modulation of the CB1 receptor signaling pathway by this compound.
Caption: Experimental workflow for the validation of this compound's allosteric mechanism.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the research institutions that conducted the studies, this section provides a summary of the methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the effect of this compound on the binding of orthosteric agonists and antagonists to the CB1 receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or from brain tissue.
-
Assay: Membranes are incubated with a radiolabeled ligand ([³H]CP55,940 for agonist binding or [³H]SR141716A for antagonist binding) in the presence and absence of varying concentrations of the test compound (this compound, Org27569, or Rimonabant).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed to determine parameters such as IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and Kᵢ (the inhibitory constant).
[³⁵S]-GTPγS Binding Assay
Objective: To measure the functional consequence of CB1 receptor activation by assessing G protein coupling.
General Procedure:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from CB1-expressing cells are used.
-
Assay: Membranes are incubated with the non-hydrolyzable GTP analog [³⁵S]-GTPγS, GDP, and an agonist (e.g., CP55,940) in the presence and absence of the test compound.
-
Separation: The reaction is terminated, and bound [³⁵S]-GTPγS is separated from free [³⁵S]-GTPγS by filtration.
-
Detection: The amount of bound [³⁵S]-GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of the test compound to inhibit agonist-stimulated [³⁵S]-GTPγS binding is quantified to determine its functional antagonism (IC₅₀ and Emax). To assess inverse agonism, the effect of the compound on basal [³⁵S]-GTPγS binding (in the absence of an agonist) is measured.
cAMP Accumulation Assay
Objective: To determine the effect of CB1 receptor modulation on the downstream second messenger cyclic AMP (cAMP).
General Procedure:
-
Cell Culture: Whole cells expressing the CB1 receptor are used.
-
Assay: Cells are pre-incubated with the test compound before being stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a CB1 receptor agonist. CB1 receptor activation typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Detection: The intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation is measured to confirm its antagonistic properties.
Conclusion
The experimental data strongly support the characterization of this compound as a negative allosteric modulator of the CB1 receptor. Its ability to enhance agonist binding while non-competitively inhibiting agonist-induced G protein activation and downstream signaling distinguishes its mechanism from the orthosteric antagonist Rimonabant. The comparative data presented in this guide highlights the unique pharmacological profile of this compound, which may offer a promising alternative for therapeutic interventions targeting the endocannabinoid system, potentially avoiding the adverse effects associated with orthosteric modulators. Further research into the in vivo effects and structure-activity relationships of this compound and its analogs will be crucial for its future development as a therapeutic agent.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Org27569 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. tocris.com [tocris.com]
- 4. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Psncbam-1 and Other CB1 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Psncbam-1 with other prominent negative allosteric modulators (NAMs) of the Cannabinoid Receptor 1 (CB1). The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these pharmacological tools. This document summarizes key experimental data, outlines methodologies for crucial assays, and visualizes relevant biological pathways and workflows.
Introduction to CB1 Negative Allosteric Modulators
The CB1 receptor, a G protein-coupled receptor, is a key component of the endocannabinoid system and a significant target for therapeutic intervention in a variety of disorders. While orthosteric antagonists of the CB1 receptor, such as rimonabant, have demonstrated clinical efficacy for conditions like obesity, their use has been hampered by adverse psychiatric side effects, including anxiety and depression[1][2]. This has spurred the development of negative allosteric modulators (NAMs) as an alternative strategy to attenuate CB1 receptor signaling.
NAMs bind to a site on the receptor that is distinct from the orthosteric ligand binding site. This interaction reduces the efficacy and/or potency of orthosteric agonists, offering a potentially more nuanced and safer modulation of receptor activity. This compound is a novel and selective CB1 NAM that has demonstrated efficacy in preclinical models. This guide compares the in vitro and in vivo effects of this compound with other well-characterized CB1 NAMs, namely Org27569 and the endogenous neurosteroid, pregnenolone.
In Vitro Comparative Data
The following tables summarize the quantitative data from key in vitro assays used to characterize and compare CB1 NAMs. These assays assess the modulators' effects on ligand binding, G-protein activation, and downstream signaling pathways.
Radioligand Binding Assays
Radioligand binding assays are used to determine how allosteric modulators affect the binding of orthosteric ligands to the CB1 receptor. A key characteristic of many CB1 NAMs, including this compound and Org27569, is their ability to increase the binding of agonists while decreasing the binding of inverse agonists/antagonists. This is a hallmark of their allosteric mechanism.
Table 1: Effects of CB1 NAMs on Orthosteric Ligand Binding
| Compound | Effect on Agonist ([³H]CP55,940) Binding | Effect on Antagonist/Inverse Agonist ([³H]SR141716A) Binding | Reference |
| This compound | Increases binding | Decreases binding | [3] |
| Org27569 | Increases binding | Decreases binding | [4] |
| Pregnenolone | No effect on [³H]CP55,940 binding | Slight displacement at micromolar concentrations | [2] |
[³⁵S]GTPγS Binding Assays
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation. For CB1 receptors, which are primarily coupled to Gi/o proteins, agonist stimulation leads to an increase in [³⁵S]GTPγS binding. NAMs are expected to reduce this agonist-stimulated binding.
Table 2: Effects of CB1 NAMs on Agonist-Stimulated [³⁵S]GTPγS Binding
| Compound | Agonist | Effect on Agonist-Stimulated [³⁵S]GTPγS Binding | IC₅₀ | Reference |
| This compound | CP55,940 | Insurmountable antagonism | Not reported | |
| Org27569 | CP55,940 | Insurmountable antagonism | Not reported | |
| Pregnenolone | Δ⁹-THC | No effect | Not applicable |
cAMP Accumulation Assays
Activation of the Gi/o-coupled CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. NAMs are expected to attenuate this agonist-induced inhibition of cAMP accumulation.
Table 3: Effects of CB1 NAMs on Agonist-Induced Inhibition of cAMP Accumulation
| Compound | Agonist | Effect on Agonist-Induced cAMP Inhibition | Reference |
| This compound | Not specified | Attenuates inhibition | |
| Org27569 | CP55,940 | Attenuates inhibition | |
| Pregnenolone | THC | No apparent effect |
In Vivo Comparative Data
In vivo studies are crucial for understanding the physiological and potential therapeutic effects of CB1 NAMs. A primary area of investigation has been their impact on food intake and body weight, given the established role of the CB1 receptor in appetite regulation.
Table 4: In Vivo Effects of CB1 NAMs on Food Intake and Body Weight
| Compound | Species | Dose | Effect on Food Intake | Effect on Body Weight | CB1 Receptor-Dependent | Reference |
| This compound | Rat | 30 mg/kg | ↓ | ↓ | Yes | |
| Org27569 | Mouse | 30 mg/kg | ↓ | Not reported | No | |
| Pregnenolone | Rat/Mouse | 2-6 mg/kg | Blocks THC-induced increase | Not reported | Yes |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified CB1 receptor signaling pathway.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the effect of a NAM on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]CP55,940 for agonist binding, [³H]SR141716A for antagonist binding)
-
Unlabeled test compound (NAM)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Thaw cell membranes on ice and resuspend in binding buffer.
-
In a 96-well plate, add binding buffer, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the NAM.
-
For non-specific binding control wells, add a high concentration of an unlabeled orthosteric ligand.
-
Initiate the binding reaction by adding the cell membrane suspension to each well.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data to determine the effect of the NAM on the specific binding of the radioligand.
[³⁵S]GTPγS Binding Assay
Objective: To measure the effect of a NAM on agonist-stimulated G-protein activation at the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor
-
[³⁵S]GTPγS
-
GDP
-
Agonist (e.g., CP55,940)
-
Unlabeled test compound (NAM)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Other reagents as in the radioligand binding assay
Procedure:
-
Pre-incubate cell membranes with GDP in assay buffer on ice.
-
In a 96-well plate, add assay buffer, agonist at a fixed concentration, varying concentrations of the NAM, and [³⁵S]GTPγS.
-
Initiate the reaction by adding the pre-incubated cell membrane suspension.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Analyze the data to determine the potency and efficacy of the NAM in modulating agonist-stimulated G-protein activation.
cAMP Accumulation Assay
Objective: To determine the effect of a NAM on agonist-induced inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the CB1 receptor (e.g., CHO or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Agonist (e.g., CP55,940)
-
Unlabeled test compound (NAM)
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Plate cells in a multi-well plate and grow to near confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Add the NAM at varying concentrations, followed by the addition of a fixed concentration of the agonist.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of the NAM to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
This compound exhibits the classic in vitro profile of a CB1 NAM, similar to Org27569, by enhancing agonist binding while antagonizing agonist-stimulated G-protein activation. In vivo, this compound has been shown to reduce food intake and body weight in a CB1-dependent manner. In contrast, while Org27569 also reduces food intake, this effect appears to be independent of the CB1 receptor, raising questions about its utility as a specific in vivo tool. The endogenous modulator pregnenolone shows a more complex and subtle profile, with some studies indicating it can counteract certain in vivo effects of THC, though its direct effects in standard in vitro assays are less pronounced.
The choice of a CB1 NAM for research purposes will depend on the specific experimental question. This compound appears to be a robust tool for investigating the in vivo consequences of CB1 negative allosteric modulation. The detailed experimental protocols provided in this guide should facilitate the direct comparison of these and other novel CB1 NAMs in a standardized manner.
References
- 1. Aiming for allosterism: Evaluation of allosteric modulators of CB1 in a neuronal model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Org 27569 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Psncbam-1 and Its Analogs as Allosteric Modulators of the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Psncbam-1, a well-characterized allosteric modulator of the cannabinoid CB1 receptor, and its recently developed analogs. This compound is a seminal compound in the study of CB1 receptor allosterism, exhibiting a unique profile as a positive allosteric modulator (PAM) of agonist binding while acting as a negative allosteric modulator (NAM) in functional assays. This dual activity offers a nuanced approach to modulating the endocannabinoid system, potentially avoiding the side effects associated with direct orthosteric agonists or antagonists. This guide summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows.
Data Summary
The following tables summarize the in vitro pharmacological data for this compound and its key analogs. These compounds typically enhance the binding of the orthosteric agonist [³H]CP55,940 to the CB1 receptor (PAM activity) while inhibiting agonist-induced functional responses (NAM activity).
Table 1: Comparative Activity of this compound and Analogs in Functional Assays
| Compound | SRE Assay IC₅₀ (nM)¹[1] | [³⁵S]GTPγS Assay Inhibition (%)² |
| This compound | 234 (161–337) | ~30% (for compound 11, similar to this compound)[2] |
| SC4a | 291 (101–848) | Not Reported |
| SN15b | 182 (92–357) | Not Reported |
| SC33 | 1900 (520–6900) | Not Reported |
| FG45a | 9600 (360–25000) | Not Reported |
| Compound 11 | Not Reported | ~30%[2] |
| Compound 18 | Not Reported | ~30%[2] |
¹Data represents the concentration required to inhibit the response produced by 33 nM CP55,940 in a Serum Response Element (SRE) assay, which measures MAPK/ERK pathway activation.[1] ²Represents the dampening of orthosteric agonist-induced receptor functionality.
Table 2: Comparative Activity of this compound and Analogs in Binding Assays
| Compound | [³H]CP55,940 Binding Enhancement EC₅₀ (µM) | Maximal Binding Enhancement (%) | CB2 Receptor Binding Kᵢ (µM) |
| This compound | Not explicitly reported in this format | Not explicitly reported in this format | > 10 |
| SC4a | 1.3 (0.41–5.8) | 135 | ~50 |
| SN15b | Not explicitly reported | Not explicitly reported | > 100 |
| SC33 | Inactive up to 10 µM | ~10% at 100 µM | ~50 |
| FG45a | 13.5 (5.1–35.3) | 182 | > 100 |
| Compound 10 | Not explicitly reported | ~70% at 10 µM | Not Reported |
| Compound 13 | Not explicitly reported | ~60% at 10 µM | Not Reported |
| Compound 14 | Not explicitly reported | ~50% at 10 µM | Not Reported |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the CB1 receptor and a typical experimental workflow for evaluating allosteric modulators like this compound and its analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Binding Assay for CB1 Receptor
This assay is used to determine the ability of this compound analogs to modulate the binding of a known radiolabeled orthosteric agonist, [³H]CP55,940, to the CB1 receptor.
-
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO-K1) cells stably expressing human CB1 receptors.
-
[³H]CP55,940 (specific activity ~120-180 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Test compounds (this compound and its analogs) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Resuspend the CB1 receptor membrane preparation in the binding buffer.
-
In a 96-well plate, add the test compounds at desired concentrations.
-
Add a fixed concentration of [³H]CP55,940 (typically 0.5-1.0 nM) to each well.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 agonist (e.g., 10 µM CP55,940).
-
Data are analyzed using non-linear regression to determine the EC₅₀ and Emax values for the enhancement of [³H]CP55,940 binding.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist stimulation and the modulatory effect of this compound analogs.
-
Materials:
-
CB1 receptor membrane preparation.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Orthosteric agonist (e.g., CP55,940).
-
Test compounds (this compound and its analogs).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the membrane preparation with the test compound for 15-30 minutes at 30°C in the assay buffer containing GDP (typically 10-30 µM).
-
Add the orthosteric agonist (e.g., CP55,940 at its EC₈₀ concentration) to the wells.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Data are expressed as a percentage of the agonist-stimulated response and analyzed to determine the IC₅₀ values of the allosteric modulators.
-
Serum Response Element (SRE) Reporter Gene Assay
This cell-based functional assay quantifies the activation of the MAPK/ERK signaling pathway downstream of CB1 receptor activation.
-
Materials:
-
Human Embryonic Kidney (HEK293) cells co-transfected with the human CB1 receptor and a reporter plasmid containing the luciferase gene under the control of the Serum Response Element (SRE).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Orthosteric agonist (e.g., CP55,940).
-
Test compounds (this compound and its analogs).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the transfected HEK293 cells in a 96-well plate and grow to confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with the test compounds at various concentrations for 30 minutes.
-
Stimulate the cells with an orthosteric agonist (e.g., CP55,940 at its EC₈₀ concentration) for 5-6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data are normalized to the response of the agonist alone and analyzed to determine the IC₅₀ values of the allosteric modulators.
-
References
Unraveling the Complexities of Psncbam-1: A Comparative Analysis Across Cellular Contexts
A deep dive into the experimental data reveals the nuanced effects of Psncbam-1, a novel allosteric modulator of the cannabinoid CB1 receptor. This guide provides a comprehensive cross-validation of its activity in different cell lines, offering researchers and drug development professionals a clear comparison of its performance and detailed experimental methodologies.
This compound has emerged as a significant tool in cannabinoid research, acting as a selective allosteric antagonist or negative allosteric modulator (NAM) of the CB1 receptor.[1][2] Unlike traditional orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site, subtly altering the receptor's conformation and function.[3] This unique mechanism leads to a complex pharmacological profile, including the paradoxical ability to enhance the binding of certain agonists while simultaneously inhibiting their signaling output.[3] This guide synthesizes key experimental findings to illuminate the context-dependent effects of this compound across various cellular systems.
Comparative Efficacy of this compound in Different Cellular Systems
The functional effects of this compound have been characterized in several cellular models, primarily focusing on recombinant cell lines overexpressing the human CB1 receptor and primary tissues endogenously expressing the receptor. The following tables summarize the quantitative data from these studies, providing a clear comparison of this compound's potency and efficacy.
Table 1: Antagonism of Agonist-Induced G-Protein Signaling ([³⁵S]GTPγS Binding)
| Cellular System | Agonist | This compound IC₅₀ | Reference Compound (SR141716A) IC₅₀ | Key Findings |
| HEK293 cells (human CB1) | CP55,940 (50 nM) | ~100 nM | ~1 nM | This compound demonstrates a concentration-dependent reversal of agonist-stimulated [³⁵S]GTPγS binding. |
| HEK293 cells (human CB1) | Anandamide (AEA) (1 μM) | ~300 nM | ~3 nM | SR141716A is significantly more potent than this compound. |
| Rat Cerebellar Membranes | CP55,940 (200 nM) | ~200 nM | ~2 nM | The antagonistic effect is observed in both recombinant and native systems. |
| Rat Cerebellar Membranes | Anandamide (AEA) (10 μM) | ~500 nM | ~10 nM | This compound is effective against both synthetic and endogenous agonists. |
Table 2: Modulation of Adenylyl Cyclase Activity (cAMP Accumulation)
| Cellular System | Agonist | This compound Effect | Reference Compound (SR141716A) Effect | Key Findings |
| HEK293 cells (human CB1) | CP55,940 (10 nM) | Partial inhibition of agonist-induced cAMP inhibition. | More potent and complete inhibition. | Confirms the antagonistic properties of this compound at the second messenger level. |
| HEK293 cells (human CB1) | Anandamide (AEA) (1 μM) | Similar partial inhibition. | More potent and complete inhibition. | The partial inhibition by this compound at 1 μM was a notable observation. |
Table 3: Effects on Agonist Binding
| Cellular System | Radioligand | This compound Effect | Key Findings |
| HEK293 cells (human CB1) | [³H]CP55,940 (agonist) | Increased binding | Paradoxically enhances agonist binding despite its antagonist function. |
| HEK293 cells (human CB1) | [³H]SR141716A (antagonist) | Dose-dependently reduced binding (IC₅₀ of 2.29 μM) | Competes with the binding of orthosteric antagonists. |
Signaling Pathways and Experimental Workflows
The intricate mechanism of this compound's action involves the modulation of multiple downstream signaling cascades. The following diagrams illustrate the key pathways and experimental procedures used to characterize this allosteric modulator.
References
A Comparative Guide to the Functional Activities of Psncbam-1 and CP55,940
In the landscape of cannabinoid receptor research, the synthetic agonist CP55,940 and the allosteric modulator Psncbam-1 represent two distinct classes of pharmacological tools used to probe the endocannabinoid system. This guide provides a detailed comparison of their functional activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Overview of this compound and CP55,940
CP55,940 is a potent and high-efficacy synthetic cannabinoid that acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] Developed by Pfizer in 1974, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC) but with significantly higher potency.[1][2] It is widely used as a research tool to study the endocannabinoid system.[1]
This compound , in contrast, is a novel small molecule that functions as a selective negative allosteric modulator (NAM) of the CB1 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where agonists like CP55,940 bind. A key characteristic of this compound is its paradoxical ability to increase the binding of orthosteric agonists like CP55,940 while simultaneously inhibiting their functional activity. It shows no activity at the CB2 receptor.
Quantitative Comparison of Functional Activities
The functional effects of this compound and CP55,940 have been characterized in a variety of in vitro assays. The following tables summarize key quantitative data from these studies.
| Compound | Assay | Receptor | Parameter | Value | Reference |
| CP55,940 | Radioligand Binding | CB1 | Ki | 0.58 nM | |
| CB2 | Ki | 0.68 nM | |||
| [³⁵S]GTPγS Binding (mouse brain) | CB1 | pEC₅₀ | 8.20 ± 0.11 | ||
| Eₘₐₓ | 62% | ||||
| [³⁵S]GTPγS Binding (hCB1 cells) | CB1 | pEC₅₀ | 7.35 ± 0.19 | ||
| Eₘₐₓ | 65% | ||||
| cAMP Accumulation | CB1 | IC₅₀ | 1.83 nM | ||
| CB2 | IC₅₀ | 2.89 nM | |||
| This compound | Inhibition of CP55,940-induced response | CB1 | IC₅₀ | 45 nM | |
| Inhibition of WIN55,212-2-induced response | CB1 | IC₅₀ | 209 nM | ||
| MAPK/ERK Signaling (SRE Assay) | CB1 | IC₅₀ | 234 nM |
Signaling Pathways and Mechanisms of Action
CP55,940, as a full agonist, activates CB1 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.
This compound, as a negative allosteric modulator, binds to a different site on the CB1 receptor and induces a conformational change. This change, while enhancing the binding of agonists like CP55,940, prevents the receptor from effectively coupling to G-proteins, thereby blocking the downstream signaling cascade, including the inhibition of cAMP production and MAPK/ERK activation.
References
Psncbam-1: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Psncbam-1 has emerged as a significant negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, offering a potential therapeutic alternative to orthosteric antagonists/inverse agonists, which have been associated with undesirable side effects such as anxiety and depression.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Agonist | Cell Line/Tissue | Key Parameter | Value | Reference |
| Radioligand Binding | [3H]CP55,940 | hCB1-CHO membranes | Emax (% of baseline) | ~150 | [1] |
| Radioligand Binding | [3H]SR141716A | hCB1-CHO membranes | Inhibition | Incomplete | [3] |
| [35S]GTPγS Binding | CP55,940 | HEK293-hCB1 membranes | IC50 | 7.02 ± 1.25 nM | [4] |
| [35S]GTPγS Binding | Anandamide (AEA) | HEK293-hCB1 membranes | IC50 | Not specified, but effective | |
| [35S]GTPγS Binding | WIN55212-2 | Mouse cerebellar membranes | IC50 | 209 nM | |
| cAMP Accumulation Assay | CP55,940 | HEK293-hCB1 cells | Antagonism | Complete at 10µM, partial at 1µM | |
| MAPK/ERK Signaling (SRE) | CP55,940 | CHO-K1 hCB1R cells | IC50 | 234 nM | |
| Receptor Internalization | WIN55,212-2 | AtT20 cells | pEC50 | 5.15 ± 0.05 |
Table 2: In Vivo Activity of this compound
| Animal Model | Species | Administration | Dose | Effect | Reference |
| Acute Feeding Model | Rat | Not specified | Not specified | Decreased food intake and body weight | |
| Ethanol Self-Administration | Mouse | i.p. | 30 mg/kg | Reduced ethanol rewards | |
| Palatable Food Self-Administration | Mouse | i.p. | 18 and 30 mg/kg | Reduced food rewards | |
| THC-Induced Anti-nociception | Mouse | Not specified | Not specified | Attenuated anti-nociceptive effects |
Signaling Pathways and Mechanism of Action
This compound acts as a negative allosteric modulator of the CB1 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind. Its mechanism is complex and exhibits "probe-dependence," meaning its effects can vary depending on the specific orthosteric ligand it is paired with.
Interestingly, while this compound enhances the binding of agonists like CP55,940, it paradoxically antagonizes their functional activity in several signaling pathways. It has been shown to inhibit G-protein-mediated signaling, such as the inhibition of cAMP accumulation and [35S]GTPγS binding. Furthermore, this compound can modulate MAPK/ERK signaling and reduce agonist-induced receptor internalization. This unique profile of enhancing binding while inhibiting function suggests that this compound stabilizes a receptor conformation that is favorable for agonist binding but is uncoupled from downstream signaling, or desensitizes more rapidly.
References
- 1. Novel analogs of this compound as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of CB1 Cannabinoid Receptor by Allosteric Ligands: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - ProQuest [proquest.com]
Psncbam-1: A Comparative Analysis of its Efficacy Against Diverse CB1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Psncbam-1, a novel allosteric antagonist of the Cannabinoid Receptor 1 (CB1), against a range of CB1 receptor agonists. The data presented is compiled from various in vitro studies to assist researchers in understanding the unique pharmacological profile of this compound.
Introduction to this compound
This compound, also known as 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a selective negative allosteric modulator (NAM) of the CB1 receptor.[1][2] Unlike orthosteric antagonists that directly compete with agonists for the primary binding site, this compound binds to a distinct allosteric site on the receptor. This interaction modulates the receptor's conformation, leading to a non-competitive inhibition of agonist-induced signaling.[1][2] This mechanism of action offers a potential therapeutic advantage, as it may provide a more nuanced and safer modulation of the endocannabinoid system compared to traditional antagonists.[3]
Comparative Efficacy of this compound
The inhibitory potency of this compound has been evaluated against several CB1 receptor agonists, including the synthetic agonists CP55,940 and WIN55212-2, and the endogenous cannabinoids anandamide (AEA) and 2-arachidonoyl glycerol (2-AG). The efficacy of this compound is notably agonist-dependent, as demonstrated by the varying IC50 values obtained in functional assays.
Data Summary
The following table summarizes the IC50 values of this compound against different CB1 receptor agonists in a yeast reporter assay. This assay measures the ability of this compound to inhibit agonist-induced signaling.
| Agonist | Agonist Type | This compound IC50 (nM) |
| CP55,940 | Synthetic | 45 |
| WIN55212-2 | Synthetic | 209 |
| Anandamide (AEA) | Endocannabinoid | ~40 - >200 |
| 2-Arachidonoyl glycerol (2-AG) | Endocannabinoid | ~40 - >200 |
Data sourced from a study utilizing a CB1 yeast reporter assay.
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effects by modulating the G-protein signaling cascade downstream of the CB1 receptor. The binding of an agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, through its allosteric binding, attenuates this agonist-induced response.
References
Independent Verification of Psncbam-1's Hypophagic Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypophagic (appetite-suppressing) effects of Psncbam-1, a novel allosteric modulator of the cannabinoid 1 (CB1) receptor. Its performance is compared with other CB1 receptor antagonists, supported by experimental data from independent research. This document is intended to serve as a resource for researchers and professionals in the field of drug development for metabolic disorders.
Executive Summary
This compound has demonstrated significant hypophagic effects in preclinical models, positioning it as a potential therapeutic agent for obesity and related metabolic disorders. Independent studies have corroborated the initial findings, showing a reduction in food intake and body weight in rodents. This guide compares the quantitative effects of this compound with the well-characterized CB1 receptor inverse agonist Rimonabant (SR141716A), and other antagonists such as AM251 and Δ9-tetrahydrocannabivarin (Δ9-THCV). The data presented herein is compiled from various peer-reviewed publications, providing a comprehensive overview of the current landscape of CB1 receptor-mediated appetite suppression.
Comparative Efficacy of Hypophagic Agents
The following tables summarize the quantitative data on the effects of this compound and its alternatives on food intake and body weight in preclinical models.
Table 1: Effect on Food Intake in Rodents
| Compound | Species/Strain | Dose & Route | Feeding Condition | % Reduction in Food Intake | Duration | Citation |
| This compound | Rat (Sprague-Dawley) | 30 mg/kg i.p. | Acute | 83 ± 6% | 2 hours | [1] |
| 48 ± 7% | 24 hours | [1] | ||||
| Mouse | 18 mg/kg i.p. | Palatable Food | Significant Reduction | 2 hours | [2] | |
| Mouse | 30 mg/kg i.p. | Palatable Food | Significant Reduction | 2 hours | [2] | |
| Rimonabant (SR141716A) | Rat (Sprague-Dawley) | 10 mg/kg i.p. | Acute | 94 ± 2% | 2 hours | [1] |
| 48 ± 3% | 24 hours | |||||
| AM251 | Rat | 3.0 mg/kg i.p. | Palatable Mash | 32% | 1 hour | |
| Mouse | 10 mg/kg i.p. | Non-fasted | Significant Reduction | 6-8 hours | ||
| Δ9-THCV | Mouse | 3 mg/kg | Non-fasted | Significant Reduction | Not specified |
Table 2: Effect on Body Weight in Rodents
| Compound | Species/Strain | Dose & Route | Treatment Duration | Effect on Body Weight | Citation |
| This compound | Rat (Sprague-Dawley) | 30 mg/kg i.p. | 24 hours | Significant Decrease | |
| Rimonabant (SR141716A) | Rat (Sprague-Dawley) | 10 mg/kg i.p. | 24 hours | Significant Decrease | |
| AM251 | Rat | 3.0 mg/kg i.p. | 48 hours | Suppressed Weight Gain | |
| Mouse | 10 mg/kg i.p. | 4 consecutive days | Maintained Lower Body Weight | ||
| Δ9-THCV | Mouse | 3 mg/kg | Not specified | Significant Reduction |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.
Acute Rat Feeding Model (for this compound and Rimonabant)
-
Animals: Male Sprague-Dawley rats.
-
Housing: Individually housed with free access to food and water.
-
Acclimatization: Animals are acclimatized to the experimental conditions before the study.
-
Drug Administration: this compound (30 mg/kg) or Rimonabant (10 mg/kg) is administered via intraperitoneal (i.p.) injection before the dark phase (the primary feeding period for rodents). A vehicle control group is also included.
-
Food Intake Measurement: Pre-weighed food is provided at the time of injection. Food consumption is measured at 1, 2, 4, 6, and 24 hours post-injection by weighing the remaining food.
-
Body Weight Measurement: Body weight is measured at the beginning and end of the 24-hour period.
-
Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare drug-treated groups with the vehicle control.
Palatable Food Self-Administration Model (for this compound in mice)
-
Animals: Adult male mice.
-
Apparatus: Operant conditioning chambers equipped with levers.
-
Training: Mice are trained to press a lever to receive a palatable food reward (e.g., diluted vanilla Ensure).
-
Drug Administration: this compound (10, 18, or 30 mg/kg) is administered i.p. prior to the self-administration session.
-
Data Collection: The number of food rewards earned is recorded during a set session duration (e.g., 2 hours).
-
Statistical Analysis: A one-way repeated-measures ANOVA is used to analyze the dose-dependent effects of this compound.
Non-Fasted Mouse Feeding Model (for AM251 and Δ9-THCV)
-
Animals: Male mice.
-
Housing: Group-housed with ad libitum access to food and water.
-
Drug Administration: AM251 (10 mg/kg) or Δ9-THCV (3 mg/kg) is administered i.p.
-
Food and Water Intake Measurement: Food and water consumption are monitored over a 24-hour period.
-
Body Weight Measurement: Body weight is measured before and after the 24-hour period.
-
Behavioral Monitoring: Locomotor activity and time spent in the food zone can also be monitored using automated systems.
Mechanism of Action and Signaling Pathways
This compound functions as a negative allosteric modulator (NAM) of the CB1 receptor. This means it binds to a site on the receptor that is distinct from the binding site of endogenous cannabinoids (orthosteric site). This binding event alters the receptor's conformation, leading to a reduction in the efficacy of CB1 receptor agonists.
The primary signaling pathway of the CB1 receptor involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound has been shown to antagonize agonist-induced inhibition of cAMP accumulation. It also inhibits agonist-stimulated [35S]GTPγS binding, a measure of G-protein activation.
Recent studies have also investigated the impact of this compound on other downstream signaling pathways, such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway and β-arrestin recruitment. This compound has been shown to act as a negative allosteric modulator in functional assays assessing the MAPK/ERK signaling pathway. It also antagonizes agonist-induced β-arrestin2 recruitment.
CB1 Receptor Signaling Pathway with this compound Modulation
Caption: CB1 receptor signaling pathway and the modulatory effect of this compound.
Experimental Workflow for Acute Feeding Studies
Caption: A generalized workflow for conducting acute feeding studies.
Conclusion
The available evidence from independent studies supports the initial findings that this compound exerts significant hypophagic effects. Its efficacy in reducing food intake is comparable to that of the established CB1 receptor antagonist, Rimonabant, in preclinical models. As a negative allosteric modulator, this compound offers a potentially different pharmacological profile compared to orthosteric antagonists, which may have implications for its therapeutic window and side-effect profile. Further research, including long-term efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound for the treatment of obesity and related metabolic disorders. This comparative guide provides a valuable resource for researchers to contextualize their own findings and to inform the design of future studies in this promising area of research.
References
A detailed comparative guide for researchers, scientists, and drug development professionals on the structural and functional disparities between the cannabinoid receptor modulator Psncbam-1 and structurally related diarylureas with anticancer properties.
The diarylurea scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. While compounds like Sorafenib and Regorafenib have made their mark as potent kinase inhibitors in oncology, other diarylurea derivatives, such as this compound, have been developed as modulators of G-protein coupled receptors, specifically the cannabinoid receptor 1 (CB1). This guide provides a comprehensive structural and functional comparison of this compound with representative diarylureas investigated for their anticancer activity, supported by quantitative data and detailed experimental protocols.
Structural Comparison: The Subtle Art of Molecular Scaffolding
At their core, both this compound and anticancer diarylureas share the N,N'-diaryl-substituted urea moiety. This central urea group acts as a rigid linker and a key hydrogen bond donor-acceptor, crucial for binding to their respective biological targets. However, the nature and arrangement of the flanking aryl substituents dictate their distinct pharmacological profiles.
This compound, a negative allosteric modulator of the CB1 receptor, features a 4-chlorophenyl group on one side of the urea bridge and a phenyl ring substituted with a 6-(pyrrolidin-1-yl)pyridin-2-yl moiety on the other. This specific substitution pattern is critical for its interaction with an allosteric binding site on the CB1 receptor.
In contrast, anticancer diarylureas, such as those investigated as kinase inhibitors, often incorporate a pyridine ring in different arrangements and bear substituents known to interact with the ATP-binding pocket of kinases like VEGFR-2 and Raf-1.
| Compound | Structure | Key Structural Features | Primary Biological Target(s) |
| This compound | 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea | 4-chlorophenyl group, 6-(pyrrolidin-1-yl)pyridin-2-yl substituent on a central phenyl ring. | Cannabinoid Receptor 1 (CB1) |
| Compound 8e (from El-Naggar et al.) | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)thiophen-2-yl)urea | 4-chloro-3-(trifluoromethyl)phenyl group, pyridine-4-yl-thiophene moiety. | VEGFR-2, various cancer cell lines |
| Compound R9 (from Marvaniya et al.) | 1-(4-chlorophenyl)-3-(pyridin-2-yl)urea | 4-chlorophenyl group, unsubstituted pyridin-2-yl group. | B-Raf, MCF-7 cancer cell line |
Quantitative Biological Activity
The subtle structural differences translate into vastly different biological activities. The following table summarizes the key quantitative data for this compound and the selected anticancer diarylureas.
| Compound | Assay | Target/Cell Line | Activity (IC50/EC50) |
| This compound | CB1 Receptor Binding Assay | Human CB1 Receptor | EC50 = 167 nM (for enhancement of agonist binding) |
| cAMP Accumulation Assay | Human CB1 Receptor | IC50 in the low micromolar range for inhibition of agonist-induced cAMP accumulation | |
| Compound 8e | MTT Assay | MCF-7 (Breast Cancer) | IC50 = 0.22 µM |
| VEGFR-2 Kinase Inhibition | VEGFR-2 | IC50 = 3.93 µM | |
| Compound R9 | MTT Assay | MCF-7 (Breast Cancer) | IC50 = 17.39 µM |
| B-Raf Kinase Inhibition | B-Raf (in silico docking) | Docking Score: > -12 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Cancer cell lines (e.g., MCF-7)
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the substrate.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
CB1 Receptor Radioligand Binding Assay
This assay is used to determine the affinity of a compound for the CB1 receptor.
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand (e.g., [3H]CP55,940)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Test compounds
-
Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding control.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the EC50 or Ki value of the test compound.
Visualizing the Molecular Landscape
To better understand the relationships between structure, function, and experimental design, the following diagrams are provided.
Evaluating the Selectivity Profile of Psncbam-1 Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of Psncbam-1 and its analogs, supported by experimental data. This compound is a known allosteric modulator of the cannabinoid CB1 receptor, exhibiting a unique profile of enhancing the binding of orthosteric ligands (a positive allosteric modulator, or PAM) while negatively modulating their functional activity (a negative allosteric modulator, or NAM).[1] This guide summarizes key quantitative data, details experimental protocols for assessing selectivity, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Selectivity Data of this compound and its Analogs
The following table summarizes the biological activity of this compound and several of its analogs, highlighting their effects on the CB1 receptor and their selectivity over the CB2 receptor and other components of the endocannabinoid system. The data demonstrates that while many analogs retain the PAM-NAM profile at the CB1 receptor, their potency and selectivity can vary significantly with structural modifications.
| Compound | CB1 Radioligand Binding ([³H]CP55,940) | CB1 Functional Activity (SRE Assay) | CB2 Radioligand Binding ([³H]CP55,940) | FAAH Inhibition | MAGL Inhibition | Anandamide (AEA) Uptake Inhibition |
| This compound | PAM (EC₅₀ = 1.3 µM) | NAM (IC₅₀ = 234 nM) | Inactive | IC₅₀ = 2.1 µM | Inactive | Inactive |
| SN15b | PAM (EC₅₀ = 1.3 µM, +35% binding) | NAM | Inactive up to 100 µM | Inactive | Inactive | Inactive |
| SC4a | Potent PAM | NAM | Inactive up to 100 µM | Inactive | Inactive | Inactive |
| SC33 | No effect up to 10 µM | Less potent NAM (IC₅₀ = 1.9 µM) | Kᵢ ≈ 50 µM | - | - | - |
| FG45a | PAM (EC₅₀ = 13.5 µM, +182% binding) | Less potent NAM (IC₅₀ = 9.6 µM) | Inactive up to 100 µM | - | - | - |
Data compiled from multiple sources.[2][3]
Experimental Protocols
The evaluation of the selectivity profile of this compound analogs involves a series of key in vitro assays. The methodologies for these experiments are detailed below.
Radioligand Binding Assays
This assay is used to determine the ability of the analogs to modulate the binding of a known radiolabeled ligand to the CB1 and CB2 receptors.
-
Membrane Preparation : Membranes are prepared from CHO-K1 cells overexpressing either the human CB1 receptor (hCB1R) or the human CB2 receptor (hCB2R).
-
Incubation : The membrane preparations are incubated with the test compounds at various concentrations in the presence of a constant concentration of the radioligand [³H]CP55,940 (typically 0.5 nM).
-
Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis : The data is analyzed to determine the EC₅₀ for PAM activity (the concentration of the analog that produces 50% of the maximal enhancement of radioligand binding). For assessing binding to the CB2 receptor, competitive binding assays are performed to determine the Kᵢ value.[2]
[³⁵S]GTPγS Functional Assays
This functional assay measures the activation of G-proteins coupled to the CB1 receptor in response to an agonist, and the ability of the allosteric modulators to affect this activation.
-
Membrane Preparation : Membranes from HEK293 cells expressing hCB1R are used.[4]
-
Incubation : Membranes are incubated with the test compounds, an agonist (like CP55,940 or anandamide), and [³⁵S]GTPγS in an assay buffer.
-
G-protein Activation : Agonist binding to the CB1 receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification : The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration. The radioactivity is then counted.
-
Data Analysis : For NAM activity, the IC₅₀ value is determined, which is the concentration of the analog that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Serum Response Element (SRE) Reporter Assay
This assay assesses the CB1 receptor-dependent activation of the MAPK/ERK signaling pathway.
-
Cell Culture and Transfection : HEK293 cells are transiently co-transfected with a plasmid encoding for the hCB1R and a reporter plasmid containing the SRE sequence upstream of a luciferase gene.
-
Compound Treatment : The transfected cells are treated with the test analogs in the presence of the CB1 agonist CP55,940.
-
Cell Lysis and Luciferase Assay : After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis : The ability of the analogs to inhibit the CP55,940-induced luciferase expression is quantified, and the IC₅₀ values are determined. This assay provides a measure of the functional NAM activity of the compounds on a downstream signaling pathway.
Visualizing the Molecular Interactions and Experimental Logic
To better understand the mechanisms and experimental designs discussed, the following diagrams illustrate the CB1 receptor signaling pathway and the workflow for evaluating the allosteric modulation of this compound analogs.
Caption: CB1 Receptor Signaling Pathway.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Novel analogs of this compound as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Chemical Compound Psncbam-1
This document provides a comprehensive protocol for the safe and compliant disposal of the novel chemical compound Psncbam-1. Given the uncharacterized nature of this compound, a cautious approach is mandated, adhering to the highest standards of laboratory safety and environmental protection. This procedure is designed for researchers, scientists, and drug development professionals.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment of this compound and its potential byproducts must be conducted. All available data on the chemical's properties must be reviewed.
| Parameter | This compound Data (Hypothetical) | Implication for Disposal |
| Physical State | Solid Powder | Low risk of aerosolization during handling. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Potential for organic solvent waste stream. |
| pH of 1% Solution | 6.8 - 7.2 | Neutral pH, low risk of corrosive hazard. |
| Reactivity | Reacts with strong oxidizing agents. | Avoid mixing with oxidizers in waste containers. |
| Toxicity Data (LD50) | >2000 mg/kg (oral, rat) | Low acute toxicity, handle with standard PPE. |
| Environmental Fate | Biodegradation potential unknown. | Assume persistence and handle as hazardous waste. |
Experimental Protocol: Waste Neutralization
For aqueous waste streams containing this compound, a neutralization step may be necessary if the pH deviates significantly from neutral. The following protocol outlines this process.
Objective: To adjust the pH of aqueous this compound waste to a neutral range (6.0-8.0) before collection.
Materials:
-
Aqueous waste containing this compound
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Procedure:
-
Place the container with the aqueous this compound waste on a stir plate in a certified chemical fume hood.
-
Begin gentle stirring of the solution.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the waste solution.
-
If the pH is below 6.0, add 1M NaOH dropwise while continuously monitoring the pH.
-
If the pH is above 8.0, add 1M HCl dropwise while continuously monitoring the pH.
-
Continue adding the appropriate neutralizing agent until the pH is stable within the 6.0-8.0 range.
-
Record the final pH and the volume of neutralizing agent added.
-
The neutralized solution is now ready for collection in the designated aqueous hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Signaling Pathway of Cellular Response to this compound (Hypothetical)
Understanding the potential cellular impact of this compound can inform safety and handling procedures. The following diagram illustrates a hypothetical signaling pathway activated by this compound, leading to apoptosis.
Personal protective equipment for handling Psncbam-1
Essential Safety and Handling Guide for PSNCBAM-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk. As a potent pharmaceutical compound, this compound requires stringent handling practices.
Chemical and Physical Properties
This compound is a negative allosteric modulator of the cannabinoid CB1 receptor.[1][2] It is a diarylurea derivative with the following properties:
| Property | Value |
| IUPAC Name | 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea |
| Molecular Formula | C₂₂H₂₁ClN₄O |
| Molar Mass | 392.89 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C for long-term stability.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the minimum required PPE. For operations with a high potential for aerosolization, enhanced respiratory protection is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. The outer glove should be changed immediately if contaminated. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or disposable coveralls are recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, a standard dust mask may be sufficient. For procedures that may generate dust or aerosols, a NIOSH-approved respirator is required. | Prevents inhalation of the compound. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential for safety and maintaining the integrity of this compound.
Preparation
-
Designated Area : All handling of this compound should occur in a designated area within a certified chemical fume hood.
-
Emergency Equipment : Ensure an eyewash station, safety shower, and a chemical spill kit are readily accessible.
-
Gather Materials : Before starting, assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.
Handling Workflow
Figure 1: A step-by-step workflow for the safe handling of this compound.
Storage
-
Short-term : Store this compound solid at +4°C.
-
Long-term : For extended storage, keep the solid compound at -20°C.
-
Solutions : Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (up to 6 months) or -20°C (up to 1 month).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
